5-Nitrobenzothiazole-2-thiol
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-nitro-3H-1,3-benzothiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S2/c10-9(11)4-1-2-6-5(3-4)8-7(12)13-6/h1-3H,(H,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZDOFMXGCPMCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407351 | |
| Record name | 5-nitrobenzothiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58759-63-0 | |
| Record name | 5-nitrobenzothiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Nitrobenzothiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitrobenzothiazole-2-thiol is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a benzothiazole core substituted with a nitro group and a thiol moiety, imparts a range of chemical properties and biological activities. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectroscopic characterization, reactivity, and potential applications, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
This compound typically presents as a yellow solid powder.[1] It is generally stable under standard laboratory conditions.
Solubility: The compound exhibits notable solubility in organic solvents such as dimethyl sulfoxide (DMSO) and acetone.[1] Its solubility in polar solvents like water is comparatively lower.[1] The solubility profile can be influenced by factors such as temperature and pH.[1] Increased temperatures generally enhance solubility in organic solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₂O₂S₂ | [2] |
| Molecular Weight | 212.25 g/mol | [2] |
| Appearance | Yellow powder | [1][2] |
| Melting Point | 223-225 °C | |
| Boiling Point | 380.6 °C at 760 mmHg | |
| Storage Temperature | 2-8°C | [2] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectral data for this compound is available, detailed assignments can be inferred from the analysis of related benzothiazole derivatives. The aromatic protons are expected to appear in the downfield region of the ¹H NMR spectrum. The proton attached to the thiol group may exhibit a broad signal, and its chemical shift can be concentration and solvent-dependent.
In the ¹³C NMR spectrum, the carbon atoms of the benzothiazole ring will resonate in the aromatic region. The carbon atom attached to the thiol group (C-2) is expected to have a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
N-O stretching (nitro group): Strong, asymmetric and symmetric stretching bands typically observed in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[3]
-
S-H stretching (thiol group): A weak absorption band around 2600-2550 cm⁻¹.[4]
-
C=N stretching (thiazole ring): A medium to strong absorption in the region of 1650-1550 cm⁻¹.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.[5]
-
Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region.[5]
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the nitroaromatic and benzothiazole chromophores. The nitro group, being a strong chromophore, will significantly influence the absorption spectrum.[3] For comparison, 2-mercaptobenzothiazole exhibits UV absorbance that is pH-dependent.[6]
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related benzothiazole derivatives. A common approach involves the reaction of a corresponding 2-amino-nitro-substituted aniline with a source of the C-2 thiol group.
Experimental Protocol:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-nitrothiophenol in a suitable solvent such as ethanol.
-
Addition of Reagents: To the stirred solution, add a base, for example, potassium hydroxide, followed by the dropwise addition of carbon disulfide.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product is then collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water) to remove impurities, and dried.
-
Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent to obtain a product of high purity.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay of its three key components: the benzothiazole ring, the nitro group, and the thiol group.
Thiol Group Reactivity
The thiol group (-SH) is a versatile functional group that can undergo various reactions:
-
Alkylation: The thiol group can be readily alkylated with alkyl halides in the presence of a base to form the corresponding S-alkyl derivatives.[7] This reaction is a common strategy to modify the properties of the molecule and is widely used in the synthesis of derivatives with potential biological activities.
-
Oxidation: The thiol group can be oxidized to form a disulfide bridge, linking two molecules of this compound. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.
Nitro Group Reactivity
The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the benzothiazole ring.
-
Reduction: The nitro group can be selectively reduced to an amino group (-NH₂) using various reducing agents.[8][9] Common reagents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source like hydrazine or ammonium formate.[9] The resulting 5-aminobenzothiazole-2-thiol is a valuable intermediate for further functionalization.
Applications in Drug Development
The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. The addition of the nitro and thiol groups to this core in this compound opens up avenues for the development of novel therapeutic agents.
Research has indicated that derivatives of this compound may possess a range of pharmacological activities, including:
-
Antimicrobial Properties: Benzothiazole derivatives have been explored for their potential as antibacterial and antifungal agents.[2]
-
Anti-inflammatory Activity: Some studies suggest that related compounds may exhibit anti-inflammatory properties.[2]
-
Enzyme Inhibition: A study on 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles, which are structurally related to S-alkylated derivatives of this compound, identified them as novel inhibitors of c-Jun N-terminal kinase (JNK). JNKs are implicated in various diseases, including inflammatory disorders and cancer, making them an attractive therapeutic target.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials.[2]
The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Conclusion
This compound is a versatile chemical entity with a rich chemistry and significant potential for applications in drug discovery and materials science. Its distinct functional groups provide multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. The demonstrated biological activities of related compounds underscore the importance of further research into the therapeutic potential of this compound and its analogues. This guide provides a foundational understanding of its chemical properties to aid researchers in their exploration of this promising molecule.
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5-Nitrobenzothiazole-2-thiol physical properties
An In-Depth Technical Guide to the Physical Properties of 5-Nitrobenzothiazole-2-thiol
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core physical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind experimental methodologies and the implications of the compound's physical characteristics.
Introduction and Significance
This compound, belonging to the benzothiazole class of compounds, is a versatile chemical intermediate. Its structure, featuring a benzothiazole core substituted with a nitro group and a thiol group, imparts unique reactivity and biological activity. This has led to its use as a building block in the synthesis of dyes, pigments, and, most notably, pharmacologically active agents.[1][2] Research has highlighted its role in developing heterocyclic compounds with potential antibacterial, antifungal, and anti-inflammatory properties.[2][3] Furthermore, derivatives of this molecule have been identified as novel inhibitors of c-Jun N-terminal kinase (JNK), a key target in disease states such as type-2 diabetes, inflammation, and cancer.[4][5]
Understanding the fundamental physical properties of this compound is a prerequisite for its effective application in synthesis, formulation, and biological screening. Properties such as melting point, solubility, and acidity (pKa) dictate storage conditions, solvent selection for reactions and purification, and its behavior in physiological environments.
Core Physicochemical Properties
The key physical and chemical identifiers for this compound are summarized below. It is important to note the existence of thiol-thione tautomerism in this molecule, where the proton can reside on either the sulfur atom (thiol form) or a nitrogen atom (thione form). The thione form, 5-nitro-1,3-benzothiazole-2(3H)-thione, is often the predominant tautomer.
Table 1: Summary of Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 5-nitro-1,3-benzothiazole-2-thione | [1] |
| Synonym(s) | 5-nitro-1,3-benzothiazole-2(3H)-thione | |
| CAS Number | 58759-63-0 | |
| Molecular Formula | C₇H₄N₂O₂S₂ | [2] |
| Molecular Weight | 212.25 g/mol | [2] |
| Appearance | Yellow solid / fine powder | [1] |
| Melting Point | 223-225 °C | |
| Boiling Point | 380.6 °C at 760 mmHg | [2] |
| Solubility | Low solubility in water; soluble in DMSO and acetone. | [1] |
| Storage Temperature | 2-8 °C | [2][3] |
Chemical Structure
The molecular structure, including the influential nitro and thiol/thione functional groups, is depicted below.
Caption: Chemical structure of 5-Nitrobenzothiazole-2-thione.
Experimental Protocols for Property Determination
The trustworthiness of physical property data hinges on robust and repeatable experimental methods. This section details the standard protocols for determining the key properties of a solid organic compound like this compound.
Melting Point Determination
Expertise & Rationale: The melting point is a critical indicator of purity. A pure crystalline solid typically exhibits a sharp melting range (0.5-1.0 °C).[6] Impurities disrupt the crystal lattice, leading to a lower and broader melting range.[6] Therefore, an accurate determination is the first line of assessment for a synthesized or purchased sample. The capillary method is a standard, reliable technique that requires minimal sample.
Protocol: Capillary Method
-
Sample Preparation: Place a small amount of the dry this compound powder on a clean, dry surface. Crush it into a fine powder to ensure uniform packing and heat transfer.[7]
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 1-2 mm is sufficient.[7][8]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp apparatus). Ensure the thermometer is correctly positioned to accurately measure the block's temperature.
-
Heating and Observation:
-
Rapid Scan (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time during the precise measurement.
-
Accurate Measurement: Using a fresh sample, heat the block quickly to about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.[6] A slow heating rate is crucial for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.[6]
-
-
Data Recording: Record two temperatures:
-
T1: The temperature at which the first drop of liquid is observed.
-
T2: The temperature at which the last crystal of the solid melts.
-
The melting range is reported as T1-T2. For a pure sample, this should be a narrow range, such as 223-225 °C.
-
Caption: Workflow for Melting Point Determination.
Solubility Characterization
Expertise & Rationale: Solubility provides critical insights into a molecule's polarity and the presence of acidic or basic functional groups. The principle of "like dissolves like" is the guiding framework.[9] For this compound, its large, relatively nonpolar benzothiazole core suggests poor solubility in polar solvents like water, while the polar nitro and thiol groups might confer solubility in moderately polar organic solvents. The acidic nature of the thiol group (or N-H in the thione tautomer) predicts that it will deprotonate in a basic solution, forming a polar salt that is soluble in water.
Protocol: Qualitative Solubility Testing
-
Setup: Label a series of small, dry test tubes for each solvent to be tested (e.g., Water, Hexane, Acetone, Dimethyl Sulfoxide (DMSO), 5% aq. HCl, 5% aq. NaOH).
-
Sample Addition: Place a small, consistent amount (approx. 25 mg) of this compound into each test tube.[10]
-
Solvent Addition: Add the test solvent (approx. 1 mL) to the corresponding tube.[9]
-
Mixing: Vigorously shake or stir each tube for at least 60 seconds to maximize dissolution.[9]
-
Observation: Observe each tube against a contrasting background. Classify the compound as:
-
Soluble: The solid completely disappears, forming a clear solution.
-
Partially Soluble: Some solid remains, but a significant portion has clearly dissolved.
-
Insoluble: The solid remains largely unchanged.
-
-
Interpretation:
-
Insolubility in water and hexane but solubility in acetone and DMSO confirms its nature as a polar organic compound.
-
Insolubility in 5% HCl indicates the absence of a sufficiently basic functional group (like an amine).
-
Solubility in 5% NaOH is expected. This would be a positive test for an acidic functional group, as the base deprotonates the molecule to form a water-soluble sodium salt. This test validates the acidic character of the thiol/thione moiety.
-
Caption: Workflow for Qualitative Solubility Testing.
pKa Determination
Expertise & Rationale: The pKa value quantifies the acidity of a functional group. For this compound, the pKa of the thiol/thione proton is crucial for predicting its ionization state at a given pH. This is vital in drug development, as the charge state of a molecule affects its solubility, membrane permeability, and interaction with biological targets. Due to its low water solubility, pKa determination often requires a mixed-solvent system (e.g., water-DMSO) and a method that can accommodate this, such as potentiometric titration or UV-Vis spectrophotometry.[11]
Protocol Overview: Spectrophotometric Method
-
Principle: The protonated (neutral) and deprotonated (anionic) forms of the molecule will have different UV-Vis absorbance spectra. By measuring the absorbance at a fixed wavelength across a range of pH values, one can determine the pH at which both species are present in equal concentrations, which corresponds to the pKa.
-
Wavelength Selection: Dissolve the compound in a highly acidic solution (e.g., pH 1) and a highly basic solution (e.g., pH 12). Scan the UV-Vis spectrum for each to identify the wavelength (λ) of maximum difference in absorbance between the protonated and deprotonated forms.
-
Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, spanning the expected pKa range.
-
Measurement: Prepare a solution of the compound in each buffer, keeping the total concentration constant. Measure the absorbance of each solution at the predetermined wavelength (λ).
-
Data Analysis: Plot the measured absorbance versus pH. The resulting sigmoidal curve will have an inflection point. The pH at this inflection point is the pKa of the compound.
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An In-Depth Technical Guide to the Synthesis of 5-Nitrobenzothiazole-2-thiol
Foreword: The Strategic Importance of 5-Nitrobenzothiazole-2-thiol
This compound, also known as 5-nitro-1,3-benzothiazole-2(3H)-thione, is a pivotal heterocyclic compound. Its unique structure, featuring a benzothiazole core functionalized with both a nitro group and a thiol group, imparts a distinct reactivity profile that makes it a valuable intermediate in diverse fields. In medicinal chemistry, the benzothiazole scaffold is a well-established pharmacophore present in drugs with a wide array of biological activities.[1][2][3] The nitro and thiol moieties serve as versatile handles for further molecular elaboration, enabling its use in the synthesis of novel therapeutic agents, including potential antibacterial, antifungal, or anti-inflammatory drugs.[1] Beyond pharmaceuticals, its derivatives are explored in material science for applications in dyes, pigments, and advanced electronic materials.[2]
This guide provides a comprehensive exploration of the primary synthesis pathway for this compound, grounded in established chemical principles. It delves into the causality behind experimental choices, elucidates the reaction mechanism, and presents a comparative analysis with an alternative route. The protocols and data herein are designed to equip researchers, scientists, and drug development professionals with the technical insights required for its successful synthesis and application.
Part 1: The Core Synthesis Pathway: A Two-Stage Approach
The most reliable and frequently employed synthesis of this compound is a two-stage process. This strategy involves the initial preparation of a key substituted aniline intermediate, followed by a cyclization reaction to construct the target benzothiazole ring system.
Stage 1: Synthesis of the Key Intermediate: 2-Amino-4-nitrothiophenol
The cornerstone of this synthesis is the preparation of 2-amino-4-nitrothiophenol. A robust method starts from the commercially available 2-chloro-5-nitroaniline. The conversion hinges on a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by a sulfur nucleophile.
Experimental Protocol: Synthesis of 2-Amino-4-nitrothiophenol
-
Reaction Setup: A solution of 2-chloro-5-nitroaniline (1.0 eq) in a suitable high-boiling point solvent such as N,N-Dimethylformamide (DMF) or butyl glycol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Nucleophile Addition: Sodium sulfide (Na₂S), typically as its nonahydrate (Na₂S·9H₂O) (1.1 to 1.5 eq), is added to the solution. The use of sodium sulfide is critical as it serves as the source of the sulfur nucleophile that displaces the aromatic chloride.
-
Reaction Execution: The mixture is heated, typically to a temperature between 80°C and 120°C, and stirred for a period of 30 minutes to 2 hours.[4] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and then carefully acidified with a strong acid, such as concentrated sulfuric acid or hydrochloric acid.[4] This protonates the thiolate intermediate, precipitating the 2-amino-4-nitrothiophenol product. The crude solid is collected by filtration, washed with water to remove inorganic salts, and dried. Further purification can be achieved by recrystallization.
Stage 2: Cyclization to this compound
With the 2-amino-4-nitrothiophenol intermediate in hand, the final step involves the construction of the thiazole ring. This is achieved through a condensation and cyclization reaction with carbon disulfide (CS₂), which provides the C2 carbon atom of the benzothiazole ring.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: 2-Amino-4-nitrothiophenol (1.0 eq) is dissolved in a basic medium, typically an aqueous or alcoholic solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (2.0-2.5 eq). The base deprotonates both the thiol and the amino groups, activating them for the subsequent reaction.
-
Thiocarbonyl Source: Carbon disulfide (CS₂) (1.1-1.5 eq) is added dropwise to the solution at or below room temperature. This reaction is exothermic and forms a dithiocarbamate salt intermediate.
-
Cyclization: The reaction mixture is then heated to reflux for several hours (typically 2-6 hours). The elevated temperature promotes the intramolecular cyclization, with the elimination of water, to form the stable benzothiazole ring.
-
Workup and Isolation: After cooling, the reaction mixture is poured into water and acidified with an acid like acetic acid or dilute HCl. This step neutralizes the reaction mixture and protonates the thiol group, causing the this compound product to precipitate as a solid. The product is isolated by filtration, washed thoroughly with water, and dried.
Workflow for Primary Synthesis Pathway
Caption: Two-stage synthesis of this compound.
Part 2: Mechanistic Insights of the Cyclization Reaction
Understanding the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The cyclization of 2-amino-4-nitrothiophenol with carbon disulfide proceeds through a well-defined sequence of steps.
-
Formation of Dithiocarbamate: The reaction initiates with the nucleophilic attack of the deprotonated amino group of the intermediate onto the electrophilic carbon atom of carbon disulfide. This rapidly forms a dithiocarbamate salt intermediate. The basic conditions are crucial for ensuring the aniline nitrogen is sufficiently nucleophilic.
-
Intramolecular Cyclization: The deprotonated thiol group (thiolate) within the same molecule then acts as a nucleophile, attacking the thiocarbonyl carbon of the dithiocarbamate moiety. This intramolecular S-acylation step forms a five-membered ring intermediate.
-
Elimination and Aromatization: The tetrahedral intermediate formed in the cyclization step is unstable. It collapses by eliminating a molecule of hydrogen sulfide (H₂S) or, under the basic conditions, its conjugate base and water. This elimination step results in the formation of the stable, aromatic benzothiazole ring system, yielding the final product upon acidification.
Diagram of the Cyclization Mechanism
Caption: Reaction mechanism for the cyclization stage.
Part 3: Comparative Analysis of Synthesis Pathways
While the two-stage approach is robust, alternative methods exist. The classic Hugershoff benzothiazole synthesis provides a different route, starting from 4-nitroaniline. This method involves the oxidative cyclization of a phenylthiourea derivative.[4] A comparative analysis highlights the relative merits of each approach.
Hugershoff Pathway Overview:
-
Thiourea Formation: 4-nitroaniline is reacted with a thiocyanate salt (e.g., KSCN) under acidic conditions to form 1-(4-nitrophenyl)thiourea.
-
Oxidative Cyclization: The resulting thiourea is treated with an oxidizing agent (e.g., bromine in chloroform or hydrogen peroxide) to induce intramolecular cyclization, forming 2-amino-5-nitrobenzothiazole.
-
Functional Group Interconversion: The 2-amino group must then be converted to the 2-thiol group, typically via a Sandmeyer-type reaction, which involves diazotization followed by reaction with a sulfur nucleophile. This multi-step conversion adds complexity and potential for side reactions.
| Parameter | Primary Pathway (from 2-Chloro-5-nitroaniline) | Alternative Pathway (Hugershoff Route) |
| Starting Materials | 2-Chloro-5-nitroaniline, Sodium Sulfide, CS₂ | 4-Nitroaniline, KSCN, Oxidizing Agent (e.g., Br₂) |
| Number of Steps | 2 (Intermediate synthesis + Cyclization) | 3+ (Thiourea formation + Cyclization + Amino-to-Thiol) |
| Key Transformation | Nucleophilic Aromatic Substitution & Cyclization | Oxidative Cyclization & Sandmeyer Reaction |
| Reagent Hazards | Carbon disulfide is highly flammable and toxic. | Use of bromine or other strong oxidants. Diazonium salts can be explosive. |
| Atom Economy | Generally higher due to a more direct route. | Lower due to the use of stoichiometric oxidants and multi-step conversions. |
| Overall Yield | Typically moderate to good. | Often lower due to the multiple stages and challenging final conversion. |
| Industrial Scalability | Favorable; based on established industrial processes for mercaptobenzothiazoles.[5][6] | Less favorable due to complexity and hazardous reagents. |
Conclusion
The synthesis of this compound is most effectively and efficiently achieved through a two-stage pathway commencing with 2-chloro-5-nitroaniline. This method, involving the formation of a 2-amino-4-nitrothiophenol intermediate followed by cyclization with carbon disulfide, is direct, scalable, and relies on well-understood reaction mechanisms. While alternative routes like the Hugershoff synthesis are chemically feasible, they are generally more complex, involve more hazardous reagents, and often result in lower overall yields. For researchers and developers requiring a reliable source of this valuable intermediate, the primary pathway detailed in this guide represents the current state-of-the-art methodology, balancing efficiency, scalability, and scientific robustness.
References
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- Google Patents. (n.d.).
- Google Patents. (n.d.). WO2001062748A1 - Method for the production of 2-mercaptobenzothiazole.
- Vertex AI Search. (n.d.). Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid.
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- Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 2-Aminothiophenol.
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- PubChem. (n.d.). 4-Amino-2-Nitrophenol | C6H6N2O3 | CID 3417419.
- Vertex AI Search. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
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An In-depth Technical Guide to 5-Nitrobenzothiazole-2-thiol (CAS 58759-63-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitrobenzothiazole-2-thiol, a heterocyclic compound featuring a nitro-substituted benzothiazole core, is a molecule of significant interest in medicinal chemistry and materials science. Its unique structural motifs, including the electrophilic nitro group and the reactive thiol functionality, make it a versatile precursor for the synthesis of a diverse range of biologically active molecules. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis and characterization, and its emerging applications in drug discovery, with a particular focus on its role as a precursor to novel kinase inhibitors and antimicrobial agents. Detailed experimental protocols and mechanistic insights are provided to facilitate its practical application in a research setting.
Introduction: The Chemical Significance of the Benzothiazole Scaffold
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] This planar, bicyclic framework can readily interact with a wide array of biological targets, leading to its incorporation into drugs with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2] The introduction of a nitro group at the 5-position and a thiol group at the 2-position of the benzothiazole core, as in this compound, further enhances its chemical reactivity and potential for biological activity. The electron-withdrawing nature of the nitro group can modulate the electronic properties of the entire molecule, while the thiol group provides a key reactive handle for derivatization and conjugation. This guide will delve into the specifics of this intriguing molecule, providing the necessary technical details for its synthesis, characterization, and application in modern drug discovery.
Physicochemical Properties
This compound is typically a yellow solid, a characteristic hue for many organic nitro compounds.[3] It is stable under standard laboratory conditions. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 58759-63-0 | |
| Molecular Formula | C₇H₄N₂O₂S₂ | |
| Molecular Weight | 212.25 g/mol | |
| Appearance | Yellow solid | [3] |
| Melting Point | 223-225 °C | |
| Boiling Point | 380.6 °C at 760 mmHg | |
| Solubility | Soluble in organic solvents like dimethyl sulfoxide (DMSO) and acetone; lower solubility in polar solvents such as water.[3] |
Synthesis and Characterization
Synthesis of this compound
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed):
-
Step 1: Formation of the Thiocyanate Intermediate. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitroaniline in a suitable solvent such as ethanol.
-
Add an equimolar amount of potassium thiocyanate (KSCN) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Step 2: Cyclization and Product Formation. Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Acidify the mixture with a dilute mineral acid (e.g., HCl) to induce intramolecular cyclization.
-
The product, this compound, is expected to precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound.
Causality: The initial reaction of the aromatic amine with potassium thiocyanate forms a thiocyanate intermediate. The subsequent acidic workup protonates the nitrogen of the thiocyanate, making it susceptible to nucleophilic attack by the amino group, leading to cyclization and the formation of the benzothiazole ring.
Analytical Characterization
Accurate characterization of this compound is crucial for confirming its identity and purity. A combination of spectroscopic techniques is typically employed.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features and Expected Observations |
| ¹H NMR | Aromatic protons in the deshielded region (typically 7.0-8.5 ppm), with splitting patterns indicative of their substitution on the benzene ring. The thiol proton may appear as a broad singlet, and its chemical shift can be concentration-dependent and may exchange with D₂O. |
| ¹³C NMR | Resonances for the seven carbon atoms of the benzothiazole core. The carbon bearing the thiol group will be significantly deshielded. The carbons of the benzene ring will show distinct chemical shifts influenced by the nitro and thiazole ring substituents. |
| FT-IR | Characteristic absorption bands for the N-H stretch (if in the thione tautomeric form), C=S stretch, C=N stretch of the thiazole ring, and strong symmetric and asymmetric stretches for the NO₂ group. |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of the compound (212.25 g/mol ). Fragmentation patterns can provide further structural information. |
Note: Spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectra, are available from commercial suppliers such as ChemicalBook for comparison and verification.[5]
Applications in Drug Discovery and Development
The chemical architecture of this compound makes it a valuable starting material for the synthesis of compounds with diverse biological activities.
Precursor for c-Jun N-terminal Kinase (JNK) Inhibitors
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a critical role in cellular responses to stress, inflammation, and apoptosis.[3] Dysregulation of JNK signaling is implicated in various diseases, including neurodegenerative disorders, metabolic diseases, and cancer, making JNKs attractive therapeutic targets.
This compound can be utilized as a nucleophile in the synthesis of potent and selective JNK inhibitors. The thiol group can readily displace a leaving group on a suitable heterocyclic scaffold to form a thioether linkage.
Workflow for the Synthesis of a JNK Inhibitor Precursor:
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5-Nitrobenzothiazole-2-thiol solubility in DMSO
An In-Depth Technical Guide to the Solubility of 5-Nitrobenzothiazole-2-thiol in DMSO
Executive Summary
This technical guide provides a comprehensive analysis of the solubility of this compound in dimethyl sulfoxide (DMSO), a critical parameter for researchers in drug discovery, chemical synthesis, and materials science. While qualitative data indicates notable solubility, this paper addresses the scarcity of specific quantitative values by elucidating the underlying chemical principles governing this solute-solvent interaction. Furthermore, we present robust, field-proven experimental protocols to empower researchers to determine precise solubility values and prepare stable stock solutions tailored to their specific applications. This guide is structured to provide both theoretical understanding and practical, actionable methodologies, ensuring scientific integrity and reproducibility.
Introduction: Profiling the Compound and the Solvent
A thorough understanding of both the solute and the solvent is fundamental to predicting and manipulating solubility.
This compound: A Key Heterocyclic Intermediate
This compound, also known as 5-nitro-1,3-benzothiazole-2(3H)-thione (C₇H₄N₂O₂S₂), is a heterocyclic compound featuring a benzothiazole core functionalized with a nitro group and a thiol group.[1] This unique structure, particularly the presence of the electron-withdrawing nitro group and the versatile thiol functionality, makes it a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other specialized organic compounds.[1][2] In a research context, its derivatives are explored for a range of bioactivities, including anti-inflammatory and antimicrobial properties.[2]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₂S₂ | |
| Molecular Weight | 212.25 g/mol | |
| Appearance | Yellow solid powder | [1] |
| Melting Point | 223-225 °C | |
| Boiling Point | 380.6 °C at 760 mmHg |
Dimethyl Sulfoxide (DMSO): The Universal Aprotic Solvent
Dimethyl sulfoxide ((CH₃)₂SO) is a powerful, highly polar aprotic solvent renowned for its exceptional ability to dissolve a vast spectrum of both polar and nonpolar compounds.[3][4] Its utility in scientific research is widespread, from serving as a solvent in chemical reactions to being the standard vehicle for compound storage and delivery in high-throughput screening and in vitro biological assays.[5][6]
Table 2: Key Properties of Dimethyl Sulfoxide (DMSO)
| Property | Value | Source |
| Molecular Formula | (CH₃)₂SO | [3] |
| Boiling Point | 189 °C (372 °F) | [3] |
| Freezing Point | 18.5 °C (65.3 °F) | [3] |
| Key Feature | Polar aprotic, miscible with water and a wide range of organic solvents | [3][7] |
The Science of Solubility: A Mechanistic Perspective
The "notable solubility" of this compound in DMSO is not coincidental; it is governed by fundamental principles of intermolecular forces.[1]
-
Polarity and Dipole-Dipole Interactions : DMSO is a highly polar molecule due to the strong dipole of the S=O bond. This compound also possesses significant polarity, driven by the nitro group (-NO₂) and the polarizable thiol/thione group (-SH/C=S). The strong dipole-dipole interactions between the DMSO solvent molecules and the polar regions of the solute molecule are the primary driving force for dissolution.
-
Aprotic Nature : As an aprotic solvent, DMSO does not have acidic protons to donate for hydrogen bonding.[3] However, the oxygen atom in the S=O group is a strong hydrogen bond acceptor. The thiol group in this compound has a weakly acidic proton that can engage in hydrogen bonding with DMSO's oxygen atom, further enhancing solubility.
-
Dispersion Forces : The aromatic benzothiazole ring contributes to London dispersion forces, which interact favorably with the methyl groups of DMSO. This allows DMSO to effectively solvate both the polar and the less polar parts of the molecule.[3]
The combination of these forces overcomes the intermolecular forces holding the this compound molecules together in their solid crystalline lattice, leading to dissolution.
Quantitative Solubility Analysis
While literature frequently describes this compound as soluble in DMSO, specific quantitative data (e.g., mg/mL or molarity at 25 °C) is not widely published in readily accessible sources.[1][8] This is common for many research compounds that are not commercial drugs. The absence of standardized data necessitates a reliable in-house protocol for its determination. Factors such as compound purity (a 96% purity is noted by some suppliers), temperature, and the hygroscopic nature of DMSO (which readily absorbs water from the atmosphere) can significantly influence solubility measurements.[9]
Therefore, experimental determination is paramount for ensuring accuracy in downstream applications like preparing high-concentration stock solutions for screening campaigns.
Experimental Protocols for Solubility Determination and Stock Preparation
The following protocols provide a self-validating framework for researchers to quantify solubility and prepare reliable solutions.
Protocol 1: Determination of Maximum Solubility in DMSO
This method establishes the saturation point of the compound in DMSO at a given temperature, typically room temperature.
Causality : The principle is to create a supersaturated solution, allow it to reach equilibrium where the excess, undissolved compound precipitates, and then quantify the concentration of the compound remaining in the supernatant. This ensures a true measure of maximum solubility under the specified conditions.[6]
Methodology :
-
Preparation of a Slurry : Accurately weigh approximately 10 mg of this compound into a 2 mL microcentrifuge tube.[6]
-
Solvent Addition : Add a small, precise volume of anhydrous DMSO (e.g., 200 µL). Use anhydrous DMSO to avoid the confounding effect of water.[9]
-
Facilitate Dissolution : Vortex the mixture vigorously for 3-5 minutes. A visible precipitate should remain, indicating a supersaturated slurry. If all compound dissolves, add small, pre-weighed increments of the compound until a persistent solid is observed.[6]
-
Equilibration : Incubate the tube at a constant temperature (e.g., 25 °C) for 24 hours on a rotator or shaker. This step is critical to ensure the system reaches thermodynamic equilibrium.[6]
-
Separation : Centrifuge the slurry at high speed (e.g., >10,000 x g) for 10 minutes to pellet all undissolved solid material.[6]
-
Supernatant Collection : Carefully collect a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.
-
Quantification : Determine the compound's concentration in the supernatant using an appropriate analytical method such as HPLC or UV-Visible Spectroscopy after suitable dilution in a validated solvent system.[6]
Caption: Workflow for determining maximum solubility.
Protocol 2: Preparation of a 100 mM Stock Solution
For many applications, such as high-throughput screening, a high-concentration stock solution is required. This protocol details the preparation of a 100 mM stock, a common starting point.[9][10]
Causality : Preparing a stock solution at a concentration known to be below the maximum solubility limit ensures complete dissolution and prevents compound precipitation during storage or use.
Methodology :
-
Calculation :
-
Molecular Weight (MW) of this compound = 212.25 g/mol .
-
To make a 100 mM (0.1 M) solution, you need 0.1 moles per liter.
-
Mass required = 0.1 mol/L * 212.25 g/mol = 21.225 g/L = 21.225 mg/mL.
-
To prepare 1 mL of a 100 mM solution, weigh out 21.23 mg of the compound.
-
-
Weighing : Accurately weigh 21.23 mg of this compound into a sterile, appropriate-sized vial.
-
Dissolution : Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.[6]
-
Mixing : Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is completely dissolved.[9] Visual inspection against a light source should confirm a clear, particle-free solution.
-
Assisted Dissolution (if necessary) : If dissolution is slow, gentle warming in a 37°C water bath or brief sonication (5-10 minutes) can be applied.[9] Exercise caution, as heat can potentially degrade sensitive compounds.
-
Storage : For long-term stability, store the stock solution in small, single-use aliquots at -20°C or -80°C in tightly sealed containers to minimize freeze-thaw cycles and prevent water absorption.[6][9]
Caption: Process for preparing a 100 mM stock solution.
Factors Influencing Solution Stability
-
Hygroscopicity of DMSO : DMSO readily absorbs atmospheric moisture.[9] Water contamination can decrease the solubility of hydrophobic compounds and may lead to precipitation over time. Always use anhydrous DMSO and handle it in a dry environment.
-
Compound Stability : While DMSO is a relatively inert solvent, some compounds can degrade upon long-term storage.[4][9] It is best practice to prepare fresh solutions for sensitive experiments and to store stocks at low temperatures (-20°C or -80°C).[6]
-
Temperature : Solubility is generally temperature-dependent. Increased temperature typically enhances solubility.[1] Conversely, a solution prepared at an elevated temperature may precipitate if cooled. The high freezing point of DMSO (18.5 °C) means solutions may solidify at or slightly below room temperature.[3]
-
Purity of Solute : Impurities in the this compound solid can affect its measured solubility and the stability of the resulting solution.
Conclusion
This compound exhibits favorable solubility in DMSO, a characteristic driven by strong intermolecular dipole-dipole interactions. While precise, universally cited quantitative solubility data remains elusive, this guide provides the theoretical framework and practical, validated protocols for researchers to determine these values with high confidence. By adhering to the detailed methodologies for solubility assessment and stock solution preparation, scientists and drug development professionals can ensure the accuracy, reproducibility, and integrity of their experimental workflows, ultimately facilitating progress in their research endeavors.
References
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- Biofargo. (n.d.). Dimethyl Sulfoxide (DMSO) - High-Polarity Organic Solvent & Oxidant.
- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
- American Chemical Society. (2021). Dimethyl sulfoxide.
- Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.
- S. G. O. Neuville, et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. National Institutes of Health (PMC).
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An In-depth Technical Guide to the Solubility of 5-Nitrobenzothiazole-2-thiol in Organic Solvents
Abstract
5-Nitrobenzothiazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of novel therapeutic agents and functional materials.[1][2] A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its application in drug discovery, process development, and formulation. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, a theoretical framework for predicting its behavior in different solvent classes, and a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, enabling the optimization of reaction conditions, purification strategies, and formulation design.
Compound Profile and Physicochemical Characteristics
This compound, also known by its tautomeric name 5-nitro-1,3-benzothiazole-2(3H)-thione, is a yellow crystalline solid at room temperature.[3] Its molecular structure is fundamental to its chemical behavior and, consequently, its solubility profile.
The structure features three key components that dictate its interactions with solvents:
-
A Benzothiazole Core: A bicyclic aromatic system that is inherently non-polar and contributes to solubility in less polar organic solvents.
-
A Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar functional group, which increases the molecule's overall polarity and potential for dipole-dipole interactions.[3]
-
A Thiol/Thione Group: This group exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. This functionality allows the molecule to act as both a hydrogen bond donor (thiol form) and acceptor (thione form), significantly influencing its solubility in protic solvents. The pH of the medium can also affect this group's ionization state, further impacting solubility.[3]
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₂S₂ | [1][3] |
| Molecular Weight | 212.25 g/mol | [1] |
| Appearance | Yellow Solid / Fine Powder | [3] |
| Melting Point | 223-225 °C | |
| Boiling Point | 380.6 °C at 760 mmHg | [1] |
| CAS Number | 58759-63-0 |
Theoretical Framework for Solubility in Organic Solvents
The solubility of an organic compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like".[4] This means a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The interplay between the compound's non-polar backbone and its polar functional groups determines its solubility across a spectrum of solvents.
Factors Influencing Solubility:
-
Polarity: The polarity of this compound, imparted by the nitro and thiol/thione groups, suggests it will have limited solubility in non-polar solvents (e.g., hexane, toluene) but will exhibit greater solubility in polar solvents.[3]
-
Hydrogen Bonding: The ability to form hydrogen bonds is a critical determinant of solubility in protic solvents (e.g., alcohols). The thiol/thione group allows for such interactions.[5]
-
Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps overcome the crystal lattice energy of the solid and promotes mixing.[3][6]
-
Solvent Type:
-
Polar Aprotic Solvents (e.g., DMSO, Acetone, DMF): These solvents possess large dipole moments and can accept hydrogen bonds, but they do not donate them. They are expected to be excellent solvents for this compound, as they can effectively solvate the polar nitro group and interact with the benzothiazole ring system. Qualitative data confirms a notable solubility in DMSO and acetone.[3]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. They should be effective solvents, though solubility may be slightly less than in polar aprotic solvents if the solute-solvent hydrogen bonds are not strong enough to fully overcome the solvent-solvent hydrogen bonding network.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the solute molecule, solubility is expected to be very low in these solvents.[4]
-
Predicted Solubility Trend: DMSO, DMF > Acetone, THF > Methanol, Ethanol > Dichloromethane > Toluene, Hexane
Experimental Determination of Thermodynamic Solubility
Given the scarcity of quantitative solubility data in public literature, experimental determination is essential for any serious application. The equilibrium shake-flask method is the universally recognized "gold standard" for measuring thermodynamic solubility, providing the most reliable and reproducible data crucial for biopharmaceutical and process development.[7][8][9]
Rationale for the Shake-Flask Method
The objective is to determine the equilibrium concentration of a solute in a solvent at a specific temperature. This is achieved by allowing an excess of the solid compound to equilibrate with the solvent for a prolonged period, ensuring that the resulting solution is truly saturated.[7] This contrasts with kinetic solubility methods, which are faster but can overestimate true solubility due to the formation of supersaturated or metastable solutions.[10][11]
Detailed Protocol: Isothermal Shake-Flask Method
This protocol describes the determination of solubility using UV-Visible spectrophotometry for quantification, a widely accessible and reliable analytical technique.
A. Materials and Equipment:
-
This compound (purity >96%)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Thermostatic orbital shaker or water bath
-
Analytical balance
-
Calibrated pipettes
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible, e.g., PTFE)
-
UV-Visible spectrophotometer and quartz cuvettes
B. Experimental Workflow:
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
C. Step-by-Step Methodology:
-
Preparation of Calibration Curve: a. Prepare a stock solution of this compound of known concentration in the solvent of interest. b. Perform a serial dilution to create a series of standards (at least 5 concentrations) that bracket the expected solubility range. c. Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λ_max). d. Plot absorbance vs. concentration and perform a linear regression to obtain the calibration curve equation (y = mx + c).
-
Sample Preparation and Equilibration: a. Add an excess amount of solid this compound to several vials (e.g., 20-30 mg into a 4 mL vial). The key is to ensure undissolved solid remains visible at the end of the experiment.[7] b. Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial. c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C) and agitate at a constant speed (e.g., 150 rpm). e. Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours. A preliminary time-course experiment can be run to confirm when the concentration in solution reaches a plateau.
-
Sampling and Analysis: a. After equilibration, stop the shaker and allow the vials to rest vertically for at least 30 minutes to let the excess solid settle. b. Carefully withdraw an aliquot of the clear supernatant using a pipette. c. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles. d. Accurately dilute the filtered sample with the same solvent to bring its concentration into the linear range of the calibration curve. e. Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer.
-
Calculation of Solubility: a. Use the calibration curve equation to calculate the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. c. The result is the thermodynamic solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL, g/L, or mol/L.
Data Presentation and Interpretation
Quantitative solubility data should be systematically recorded to allow for easy comparison and analysis.
Table 4.1: Solubility of this compound in Various Organic Solvents at 25°C (Example Template)
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | Experimental Value | Calculated Value |
| Methanol | Polar Protic | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | Experimental Value | Calculated Value |
| Toluene | Non-Polar | Experimental Value | Calculated Value |
| n-Hexane | Non-Polar | Experimental Value | Calculated Value |
Interpretation: The experimentally determined values can be directly correlated with the theoretical framework. For instance, high solubility in DMSO confirms the effectiveness of polar aprotic solvents in solvating this molecule. Comparing methanol and ethanol results can provide insight into the effect of alkyl chain length on solvating power. This data is invaluable for selecting appropriate solvents for chemical reactions (ensuring reactants are in the same phase) or for purification via recrystallization (choosing a solvent system with high solubility at high temperature and low solubility at low temperature).
Safety and Handling Precautions
This compound is classified as a hazardous substance. Researchers must consult the full Safety Data Sheet (SDS) before handling.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Signal Word: Warning.
-
Pictogram: GHS07 (Exclamation Mark).
Recommended Precautions:
-
Handle in a well-ventilated area or chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Avoid inhalation of dust and contact with skin and eyes.[12]
-
Wash hands thoroughly after handling.
Conclusion
While quantitative data for the solubility of this compound is not widely published, its molecular structure provides a strong basis for predicting its behavior across different classes of organic solvents. Its notable polarity suggests high solubility in polar aprotic and protic solvents, with limited solubility in non-polar media. For any application requiring precise solubility values, from early-stage drug discovery to process scale-up, experimental determination is paramount. This guide provides the essential theoretical foundation and a robust, validated experimental workflow based on the gold-standard shake-flask method to empower researchers to generate the high-quality data necessary for advancing their scientific and developmental objectives.
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An In-Depth Technical Guide to 5-Nitro-1,3-benzothiazole-2-thiol: Synthesis, Mechanisms, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] The introduction of a nitro group and a thiol functionality to this heterocyclic system gives rise to 5-Nitro-1,3-benzothiazole-2-thiol, a molecule of significant interest for its versatile chemical reactivity and diverse biological activities. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an in-depth exploration of its mechanisms of action in oncology and infectious diseases, offering a valuable resource for researchers engaged in drug discovery and development.
Part 1: Physicochemical Properties and IUPAC Nomenclature
Properly identifying and characterizing a compound is the foundation of sound scientific research. This section details the nomenclature and key physicochemical properties of the topic compound.
IUPAC Name and Synonyms
-
IUPAC Name: 5-nitro-1,3-benzothiazole-2-thiol
-
Synonyms: 5-nitro-2-benzothiazolethiol, 5-nitro-1,3-benzothiazole-2(3H)-thione[2]
The molecule exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form often being predominant.
Chemical and Physical Properties
A summary of the key properties of 5-Nitro-1,3-benzothiazole-2-thiol is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄N₂O₂S₂ | [3][4] |
| Molecular Weight | 212.25 g/mol | [3][4] |
| Appearance | Yellow powder/solid | [4] |
| Melting Point | 223-225 °C | [5] |
| Boiling Point | 380.6 °C at 760 mmHg | [5] |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetone. Lower solubility in polar solvents like water. | |
| Storage | 2-8°C, protected from light | [5] |
Part 2: Synthesis of 5-Nitro-1,3-benzothiazole-2-thiol
The synthesis of 5-Nitro-1,3-benzothiazole-2-thiol can be achieved through a multi-step process starting from readily available precursors. The following protocol is a logical amalgamation of established methods for the synthesis of related benzothiazole derivatives, particularly leveraging the reaction of substituted anilines with carbon disulfide.
Synthesis Pathway
The overall synthetic route involves the conversion of 2-chloro-5-nitroaniline to the target compound via a nucleophilic aromatic substitution followed by cyclization with carbon disulfide.
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5-Nitrobenzothiazole-2-thiol safety and handling
An In-depth Technical Guide to the Safe Handling of 5-Nitrobenzothiazole-2-thiol
Introduction: A Proactive Approach to Safety
This compound (CAS No. 58759-63-0) is a heterocyclic organic compound utilized as an intermediate in the synthesis of various molecules in the pharmaceutical, dye, and materials science sectors.[1][2] Its molecular structure, featuring a nitro group and a thiol moiety, imparts specific reactivity that is valuable in research and development.[3] However, these same functional groups necessitate a rigorous and informed approach to safety and handling. This guide provides drug development professionals, researchers, and scientists with a technical framework for managing the risks associated with this compound, moving beyond mere compliance to foster a culture of intrinsic safety. The causality behind each recommendation is explained to ensure that protocols are not just followed, but understood.
Compound Identification and Physicochemical Properties
Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. These characteristics influence its behavior under various laboratory conditions and dictate the necessary storage and containment strategies.
| Property | Value | Source |
| Synonyms | 5-nitro-1,3-benzothiazole-2(3H)-thione, 5-Nitro-2-benzothiazolethiol | [4] |
| CAS Number | 58759-63-0 | |
| Molecular Formula | C₇H₄N₂O₂S₂ | [1] |
| Molecular Weight | 212.25 g/mol | [1] |
| Appearance | Light yellow to yellow solid/powder | [3][4] |
| Melting Point | 223-225 °C | [4] |
| Boiling Point | 380.6 °C at 760 mmHg | [1] |
| Solubility | Soluble in organic solvents like DMSO and acetone; lower solubility in water. | [3] |
| Storage Temperature | 2-8 °C or 4°C is recommended | [1] |
The compound's solid, powdered form indicates a significant risk of aerosolization during handling, making inhalation a primary route of exposure to be controlled.[5][6] Its low solubility in water suggests that spills will not readily dissolve and may require specific cleanup procedures.[3]
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The "Warning" signal word indicates a moderate level of hazard. Adherence to the precautionary statements associated with these classifications is mandatory for mitigating risk.
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [7] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [7][8] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [7][8] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [8] |
The primary hazards are irritant effects on the skin, eyes, and respiratory system, and moderate acute toxicity if ingested.[7][8] These hazards dictate the minimum personal protective equipment (PPE) and engineering controls required.
Caption: GHS07 Exclamation Mark Pictogram and associated hazards.
Exposure Controls and Personal Protection
A multi-layered approach, prioritizing engineering controls over personal protective equipment (the "Hierarchy of Controls"), is essential for minimizing exposure.
Engineering Controls
The primary defense against respiratory exposure is to control the compound at the source.
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring powder, a certified chemical fume hood is mandatory.[5][9][10]
-
Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5][10]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on a thorough risk assessment of the specific task.
-
Eye and Face Protection: Chemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards are required for all handling procedures.[5][10]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves for tears or degradation before use.[6][10] After handling, remove gloves using the proper technique to avoid contaminating the skin and dispose of them in accordance with institutional protocols.[11]
-
Lab Coat: A standard laboratory coat must be worn and kept fully fastened to protect skin and personal clothing.[10]
-
-
Respiratory Protection: For situations where a fume hood is not feasible and dust generation is unavoidable, a NIOSH/MSHA-approved N95 dust mask or a higher-level respirator should be used.[10]
Caption: Decision workflow for selecting appropriate PPE.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for preventing accidental exposure and maintaining compound integrity.
Handling
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the work area.[5][7] Do not eat, drink, or smoke in areas where the chemical is handled.[7][12]
-
Manipulation: Avoid all actions that could generate dust.[5][13] When transferring the solid, use a spatula and weigh it on a draft shield or within a fume hood.
-
Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and acid chlorides, as these materials may cause hazardous reactions.[5][6]
Storage
-
Container: Store in a tightly sealed container to prevent moisture ingress and contamination.[5][9]
-
Location: Keep the container in a cool, dry, and well-ventilated place, such as a designated chemical storage cabinet.[1][5] Recommended storage temperature is between 2-8°C.[1]
-
Security: Store in a locked cabinet or area accessible only to authorized personnel.[5]
Emergency Procedures: First Aid and Spill Response
Prompt and correct action during an emergency can significantly reduce the severity of an incident. All personnel handling this compound must be familiar with these procedures.
First Aid Measures
-
Inhalation: If inhaled, immediately move the exposed person to fresh air.[5][14] If breathing is difficult or has stopped, perform artificial respiration and seek immediate medical attention.[14][15]
-
Skin Contact: If the solid contacts the skin, dust it off immediately and then flush the contaminated area with plenty of soap and water for at least 15 minutes.[5][14] Remove contaminated clothing.[5] If skin irritation occurs or persists, get medical advice.[7]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[5][14] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[14]
-
Ingestion: If swallowed, rinse the mouth with water.[7] Call a poison control center or doctor immediately for treatment advice.[5][7] Do NOT induce vomiting unless directed by medical personnel.
Accidental Release Measures
For any spill, the primary objectives are to contain the material, prevent exposure, and decontaminate the area.
-
Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Do not handle the spill without wearing the appropriate PPE as described in Section 3.[5][13]
-
Containment and Cleanup:
-
For small spills, gently sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[5][13]
-
Dampening the solid with an inert liquid like water may help reduce dust, but ensure this is compatible with disposal procedures.[15]
-
Clean the spill area thoroughly with soap and water.
-
-
Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[9][11]
Firefighting Measures
While not highly flammable, containers may burn if exposed to fire.
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[5][7]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), sulfur oxides (SOx), and carbon monoxide (CO).[5][11]
-
Protective Equipment: In the event of a fire, firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[5][9]
Disposal Considerations
Disposal of this compound and any contaminated materials must be performed in accordance with all applicable national, state, and local regulations. Contact a licensed professional waste disposal service to arrange for pickup and disposal.[5][9] Do not dispose of the material down the drain.[9]
Conclusion
The safe handling of this compound is not a matter of suggestion but a requirement for protecting the health of researchers and ensuring the integrity of scientific work. By understanding its physicochemical properties and inherent hazards, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, professionals can confidently and safely utilize this compound in their research and development endeavors.
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Biological activity of 5-Nitrobenzothiazole-2-thiol derivatives
An In-Depth Technical Guide to the Biological Activity of 5-Nitrobenzothiazole-2-thiol Derivatives
Executive Summary
The benzothiazole scaffold is a privileged heterocyclic structure renowned for its wide-ranging pharmacological properties in medicinal chemistry.[1][2] This guide focuses on a specific, highly functionalized subclass: this compound derivatives. The introduction of a nitro group at the 5-position and a thiol group at the 2-position creates a unique electronic and structural profile, unlocking potent biological activities. These derivatives have emerged as significant candidates in drug discovery, demonstrating promising anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory effects.[3][4] This document provides an in-depth exploration of their synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols, tailored for researchers and professionals in drug development.
The this compound Scaffold: A Chemo-Biological Overview
The Privileged Benzothiazole Core
Benzothiazole, a bicyclic compound formed by the fusion of a benzene ring and a thiazole ring, is a cornerstone in the development of therapeutic agents.[4] Its planar structure and the presence of nitrogen and sulfur heteroatoms allow it to interact with a multitude of biological targets, often acting as a crucial pharmacophore.[1][2] Derivatives of this scaffold are integral to numerous clinically approved drugs and investigational compounds, highlighting its structural versatility and therapeutic potential.[1]
Strategic Importance of the 5-Nitro and 2-Thiol Groups
The functionalization of the benzothiazole core is critical for modulating its biological activity.
-
2-Thiol Group: The thiol (-SH) group at the C-2 position is a key active site.[5] It can act as a nucleophile or a coordinating ligand, enabling interactions with metallic centers in enzymes or participating in covalent bonding. This position is a common point for derivatization to create thioether or other linkages, expanding the chemical diversity and biological reach of the molecule.[6][7]
-
5-Nitro Group: The electron-withdrawing nitro (-NO2) group at the C-5 position significantly influences the molecule's electronic properties. This substitution can enhance the compound's potency and has been linked to specific biological activities, including antimicrobial and anticancer effects.[6][8] The presence of the nitro group can also be crucial for interactions within the target's binding pocket.
Synthesis Strategies for Bioactive Derivatives
The synthesis of this compound derivatives typically involves nucleophilic substitution reactions where the thiol group acts as the nucleophile. This allows for the attachment of various side chains and heterocyclic rings to the core scaffold.
General Synthetic Workflow
The primary route involves the S-alkylation of the this compound core with a suitable electrophile, such as a halo-acetylated amine or another reactive intermediate. This modular approach allows for the systematic exploration of structure-activity relationships.
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An In-depth Technical Guide to the Mechanism of Action of 5-Nitrobenzothiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitrobenzothiazole-2-thiol is a heterocyclic compound featuring a benzothiazole core substituted with a nitro group and a thiol group. This guide provides a comprehensive overview of the putative mechanism of action of this compound, synthesizing evidence from studies on its derivatives and related compounds. The document explores its role as an enzyme inhibitor and its antimicrobial properties, offering insights for researchers in medicinal chemistry and drug discovery.
Introduction: The Chemical and Biological Landscape of this compound
This compound belongs to the benzothiazole class of heterocyclic compounds, which are recognized for their wide array of biological activities.[1] The core structure, a fusion of a benzene and a thiazole ring, serves as a versatile scaffold in medicinal chemistry. The presence of a nitro group and a thiol group at positions 5 and 2, respectively, imparts distinct chemical reactivity and biological functionality to the molecule.[2] While primarily utilized as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals, its intrinsic bioactivity warrants deeper investigation.[3][4] Derivatives of this scaffold have demonstrated potential as antimicrobial, antifungal, anti-inflammatory, and anticancer agents.[1][3][5][6][7] This guide will focus on elucidating the probable mechanisms that underpin these observed biological effects, with a particular emphasis on enzyme inhibition and antimicrobial action.
Putative Mechanisms of Action
The biological activity of this compound and its derivatives is likely multifaceted, stemming from the reactivity of its key functional groups. The thiol group can act as a nucleophile and is susceptible to oxidation, while the nitro group can be reduced under certain biological conditions. These properties suggest two primary mechanistic pathways: enzyme inhibition and disruption of microbial cellular processes.
Enzyme Inhibition: A Key Modality of Action
Derivatives of the 5-nitrobenzothiazole scaffold have shown significant inhibitory activity against several key enzymes, suggesting that this is a primary mechanism of their therapeutic effects.
A notable mechanism of action for derivatives of this class is the inhibition of c-Jun N-terminal kinases (JNKs). JNKs are a family of serine/threonine protein kinases that are activated by various stress stimuli and play a crucial role in apoptosis, inflammation, and neurodegenerative diseases.[8]
Specifically, 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles have been identified as potent and allosteric JNK inhibitors.[8] These compounds are thought to target the JIP-JNK interaction site, thereby preventing the phosphorylation of c-Jun and disrupting downstream signaling pathways.[8] The proposed interaction involves the thioether linkage and the benzothiazole core, with the nitro group potentially enhancing the binding affinity.
Diagram: Proposed JNK Inhibition Pathway
Caption: Allosteric inhibition of JNK by a this compound derivative.
Derivatives of the related 2-amino-5-nitrothiazole have been shown to be effective inhibitors of monoamine oxidase (MAO) and cholinesterases (AChE and BuChE).[9] This suggests that the 5-nitro-substituted heterocyclic core is a key pharmacophore for interacting with these enzymes.
-
MAO Inhibition: These compounds have demonstrated preferential, competitive, and reversible inhibition of MAO-B, an enzyme involved in the degradation of neurotransmitters like dopamine.[9] This activity is relevant for the treatment of neurodegenerative diseases such as Parkinson's disease.
-
Cholinesterase Inhibition: Mixed-type reversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been observed.[9] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, a strategy used in the management of Alzheimer's disease.
The inhibitory action is attributed to the stable accommodation of the compounds within the active sites of these enzymes through hydrogen bonding and hydrophobic interactions.[9]
Antimicrobial and Antifungal Activity
The broad-spectrum antimicrobial and antifungal properties of benzothiazole derivatives suggest mechanisms that disrupt essential cellular processes in microorganisms.[1]
The thiol group of this compound is a key player in its potential antimicrobial action. Thiols can be readily oxidized, and this reactivity can be exploited to disrupt the delicate redox balance within microbial cells.[10] The molecule could potentially react with endogenous oxidants, leading to the formation of reactive sulfur species that can damage cellular components.
Furthermore, the nitro group can undergo reduction in the anaerobic environment of certain bacteria, leading to the formation of cytotoxic nitroso and hydroxylamine intermediates. This mechanism is similar to that of other nitro-containing antimicrobial drugs.[11]
Benzothiazole derivatives have been shown to inhibit microbial enzymes that are crucial for survival. For instance, some derivatives act as quorum sensing inhibitors in Gram-negative bacteria like Pseudomonas aeruginosa.[12] By interfering with cell-to-cell communication, these compounds can prevent the formation of biofilms and the expression of virulence factors.
Experimental Protocols for Mechanistic Elucidation
To further investigate the proposed mechanisms of action, the following experimental workflows are recommended.
Enzyme Inhibition Assays
Objective: To quantify the inhibitory potency of this compound against target enzymes.
Protocol: In Vitro JNK Inhibition Assay
-
Reagents and Materials: Recombinant human JNK protein, c-Jun substrate peptide, ATP, this compound, assay buffer, and a kinase activity detection kit.
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the JNK enzyme, the test compound at various concentrations, and the c-Jun substrate peptide. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified period. e. Stop the reaction and measure the amount of phosphorylated c-Jun using a suitable detection method (e.g., fluorescence or luminescence).
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Diagram: JNK Inhibition Assay Workflow
Caption: Workflow for an in vitro JNK inhibition assay.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microbial strains.
Protocol: Broth Microdilution Method
-
Materials: this compound, bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth), and 96-well microtiter plates.
-
Procedure: a. Prepare a twofold serial dilution of the compound in the broth medium in the wells of a microtiter plate. b. Inoculate each well with a standardized suspension of the microorganism. c. Include positive (microorganism without compound) and negative (broth only) controls. d. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria). e. Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Quantitative Data Summary
The following table summarizes the inhibitory activities of some representative benzothiazole derivatives from the literature.
| Compound Class | Target Enzyme | IC50 Value | Reference |
| 2-amino-5-nitrothiazole derived semicarbazones | MAO-B | 0.212 µM | [9] |
| 2-amino-5-nitrothiazole derived semicarbazones | AChE | 0.264 µM | [9] |
| 2-amino-5-nitrothiazole derived semicarbazones | BuChE | 0.024 µM | [9] |
| 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols | α-Glucosidase | 0.64 µM (most active) | [13] |
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with diverse biological activities. The primary mechanisms of action appear to be centered on enzyme inhibition and antimicrobial effects. The presence of the thiol and nitro functional groups provides a rich chemical space for further optimization and drug development. Future research should focus on synthesizing novel derivatives with enhanced potency and selectivity, as well as conducting in vivo studies to validate their therapeutic potential. A deeper understanding of their interaction with biological targets at the molecular level will be crucial for the rational design of next-generation therapeutics based on the 5-nitrobenzothiazole scaffold.
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- 9. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data of 5-Nitrobenzothiazole-2-thiol
An In-depth Technical Guide to the Spectroscopic Data of 5-Nitrobenzothiazole-2-thiol
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this molecule.
Introduction and Molecular Overview
This compound, also known as 5-nitro-1,3-benzothiazole-2(3H)-thione, is a key synthetic intermediate. Its structure, featuring a benzothiazole core functionalized with a nitro group and a thiol group, makes it a versatile building block for developing novel therapeutic agents, including those with potential antibacterial, antifungal, or anti-inflammatory properties.[1][2] A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and structural elucidation in synthetic workflows.
The compound exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form generally being more stable in the solid state. This guide will consider the spectroscopic features arising from this structural characteristic.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄N₂O₂S₂ | [1] |
| Molecular Weight | 212.25 g/mol | [1] |
| CAS Number | 58759-63-0 | [1][3] |
| Appearance | Yellow solid powder | [1][4] |
| Melting Point | 223-225 °C | |
| Solubility | Soluble in DMSO and acetone; low solubility in water | [4] |
Below is a diagram illustrating the molecular structure, including the tautomerism between the thiol and thione forms.
Caption: Thiol-thione tautomerism of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a cornerstone technique for identifying functional groups within a molecule. For this compound, it provides definitive evidence for the nitro group, the thione C=S bond, the secondary amine N-H bond, and the aromatic system.
Experimental Protocol: KBr Pellet Method
A standard and reliable method for solid samples, the KBr pellet technique, minimizes interference from solvents.
-
Preparation: Dry premium-grade potassium bromide (KBr) in an oven at 110°C for at least 2 hours to remove residual moisture.
-
Sample Mixing: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained. The causality here is to disperse the analyte within the IR-transparent KBr matrix to reduce scattering and produce a high-quality spectrum.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be recorded first for automatic subtraction.
Data Interpretation
The FT-IR spectrum is characterized by several key absorption bands that confirm the molecular structure.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Significance |
| ~3400-3300 | N-H Stretch | Secondary Amine (Thione) | Confirms the presence of the N-H bond in the dominant thione tautomer. |
| ~1610-1590 | C=C Stretch | Aromatic Ring | Indicates the vibrations of the benzene ring portion of the benzothiazole core. |
| ~1540-1520 | Asymmetric NO₂ Stretch | Nitro Group | A strong, characteristic absorption confirming the presence of the nitro group.[5] |
| ~1350-1330 | Symmetric NO₂ Stretch | Nitro Group | The second key band for the nitro group, also typically strong.[5] |
| ~1250-1050 | C=S Stretch | Thione | Confirms the C=S double bond, supporting the thione tautomer as a major form. |
| ~850-750 | C-H Out-of-plane Bend | Aromatic Ring | Bending vibrations related to the substitution pattern on the aromatic ring. |
The presence of a distinct N-H stretching band and a C=S stretching band provides strong evidence that the compound predominantly exists in the thione form in the solid state. The two intense bands for the nitro group are unambiguous markers for this critical functionalization.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are directly related to its conjugated system.
Experimental Protocol
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble. Methanol or ethanol are common choices.
-
Solution Preparation: Prepare a dilute stock solution of this compound. A typical concentration is around 10⁻⁵ M. The exact concentration should be adjusted to ensure the maximum absorbance falls within the optimal range of the spectrophotometer (ideally 0.2-0.8 a.u.).
-
Data Acquisition: Record the spectrum against a solvent blank from approximately 200 to 600 nm.
Data Interpretation
The UV-Vis spectrum of this compound is expected to show distinct absorption bands corresponding to π → π* and n → π* electronic transitions.
Table 3: Expected UV-Vis Absorption Maxima (λmax)
| Approx. λmax (nm) | Transition Type | Chromophore |
| ~240-260 | π → π | Benzene ring to Nitro group charge transfer |
| ~330-390 | π → π / n → π* | Conjugated Benzothiazole System |
The extended conjugation of the benzothiazole ring system, combined with the electron-withdrawing nitro group and the thione group, results in absorption bands that are shifted to longer wavelengths (bathochromic shift) compared to unsubstituted benzothiazole. This makes UV-Vis a sensitive technique for detecting the core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.
Experimental Protocol
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice due to the compound's high solubility in DMSO.[4]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
¹H NMR Data Interpretation
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Three aromatic protons and one N-H proton are expected.
Table 4: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in DMSO-d₆)
| Proton | Approx. δ (ppm) | Multiplicity | Coupling Constant (J) | Assignment Rationale |
| N-H | ~13.0-14.0 | Broad Singlet | - | The acidic proton on the nitrogen is typically downfield and often broad due to exchange. |
| H-4 | ~8.5-8.7 | Doublet | J ≈ 2 Hz | Ortho to the nitro group and adjacent to the fused ring junction, highly deshielded. |
| H-6 | ~8.1-8.3 | Doublet of Doublets | J ≈ 9 Hz, 2 Hz | Coupled to both H-7 (ortho) and H-4 (meta). Deshielded by the nitro group. |
| H-7 | ~7.7-7.9 | Doublet | J ≈ 9 Hz | Coupled only to H-6 (ortho). Least affected by the nitro group among the aromatic protons. |
Causality: The electron-withdrawing nitro group at the C-5 position strongly deshields the adjacent protons (H-4 and H-6), shifting their signals significantly downfield. The splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons and are crucial for definitive assignment.
¹³C NMR Data Interpretation
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Seven signals are expected for this compound.
Table 5: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Approx. δ (ppm) | Assignment Rationale |
| C-2 (C=S) | ~190-200 | The thione carbon is highly deshielded and appears far downfield. |
| C-5 | ~145-150 | Carbon directly attached to the nitro group. |
| C-7a | ~140-145 | Bridgehead carbon adjacent to the sulfur atom. |
| C-3a | ~130-135 | Bridgehead carbon adjacent to the nitrogen atom. |
| C-4 | ~120-125 | Aromatic CH carbon ortho to the nitro group. |
| C-7 | ~118-122 | Aromatic CH carbon. |
| C-6 | ~115-120 | Aromatic CH carbon para to the nitro group. |
The chemical shift of the C-2 carbon is the most telling feature, with its downfield position being characteristic of a thione (C=S) group. The carbons of the aromatic ring are differentiated based on their proximity to the electron-withdrawing nitro group and the heteroatoms.
Integrated Spectroscopic Analysis Workflow
The characterization of a compound like this compound is not reliant on a single technique but on the convergence of evidence from multiple spectroscopic methods. The following workflow ensures a self-validating system for structural confirmation.
Caption: A validated workflow for spectroscopic characterization.
Conclusion
The spectroscopic profile of this compound is distinct and informative. FT-IR spectroscopy confirms the presence of key functional groups, particularly the nitro and thione moieties. UV-Vis spectroscopy elucidates the electronic properties of its conjugated system. Finally, ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the proton and carbon framework, allowing for complete structural confirmation. The integrated use of these techniques, as outlined in this guide, provides a robust and self-validating methodology essential for any research or development pipeline involving this important heterocyclic intermediate.
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An In-Depth Technical Guide to 5-Nitrobenzothiazole-2-thiol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitrobenzothiazole-2-thiol is a versatile heterocyclic compound that has garnered significant interest in various scientific fields, particularly in medicinal chemistry and materials science. Its unique structural features, including the benzothiazole core, a nitro group, and a thiol moiety, contribute to its diverse chemical reactivity and biological activity. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, physicochemical properties, and key applications. The content is structured to offer not only factual information but also expert insights into the rationale behind experimental methodologies. Detailed protocols for synthesis and various assays are provided, alongside quantitative data and visual representations of reaction mechanisms and biological pathways to facilitate a deeper understanding for researchers and professionals in drug development and related disciplines.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry, appearing in a multitude of pharmacologically active agents.[1] The planarity and electron-rich nature of this bicyclic heterocycle facilitate non-covalent interactions with a variety of biological targets.[1] The introduction of a nitro group and a thiol substituent at the 5- and 2-positions, respectively, further enhances the chemical and biological profile of the benzothiazole core, making this compound a valuable intermediate and a pharmacophore of interest.[2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and biological studies.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄N₂O₂S₂ | [5] |
| Molecular Weight | 212.25 g/mol | [5] |
| Appearance | Yellow powder | [3] |
| Melting Point | 223-225 °C | [5] |
| Boiling Point | 380.6 °C at 760 mmHg | [5] |
| Purity | 96-100% | [3][5] |
| Storage Temperature | 2-8 °C | [5] |
Spectroscopic Data:
The structural integrity of this compound can be confirmed through various spectroscopic techniques. Representative data includes:
-
¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available for this compound and its derivatives, confirming its chemical structure. [6][7][8][9]
Synthesis of this compound
The synthesis of 2-mercaptobenzothiazole derivatives can be achieved through several established routes.[10] A common and effective method for the preparation of 5-nitro-substituted 2-aminobenzothiazoles, which can be precursors to the thiol derivative, involves the reaction of a suitably substituted dinitrochlorobenzene with thiourea.[11]
Experimental Protocol: Synthesis of 2-Amino-5-nitrobenzothiazole (A Precursor)
This protocol is adapted from a general procedure for the synthesis of 2-aminobenzothiazoles.[11]
Materials:
-
2,4-dinitrochlorobenzene
-
Thiourea
-
Pyridine
-
Water
Procedure:
-
A solution of 10.13 g of 2,4-dinitrochlorobenzene and 15.2 g of thiourea in 50 ml of pyridine is prepared in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to boiling and stirred under reflux for 3 hours.
-
After cooling to room temperature, the reaction mixture is thoroughly stirred with 500 ml of water.
-
The resulting solid precipitate is collected by suction filtration.
-
The solid is washed with water and dried to yield 2-amino-5-nitrobenzothiazole.[11]
Note: The conversion of the 2-amino group to a 2-thiol group can be achieved through a Sandmeyer-type reaction involving diazotization followed by treatment with a sulfur-containing nucleophile.
Diagram of Synthetic Pathway
Caption: Synthetic route to this compound.
Applications in Medicinal Chemistry
The this compound scaffold is a cornerstone for the development of novel therapeutic agents due to its wide range of biological activities.
Anticancer Activity
Derivatives of benzothiazole-2-thiol have shown significant potential as anticancer agents, targeting various cancer cell lines.[4]
Mechanism of Action: Targeting Key Signaling Pathways
Benzothiazole derivatives exert their anticancer effects through the modulation of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. Two prominent targets are the c-Jun N-terminal kinase (JNK) and the Epidermal Growth Factor Receptor (EGFR).
-
JNK Inhibition: Certain 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles have been identified as potent and allosteric inhibitors of JNK.[12][13][14] The JNK signaling pathway is a critical component of cellular responses to stress, and its dysregulation is implicated in various diseases, including cancer.[15][16] These inhibitors function by blocking the activity of JNK, thereby interrupting the downstream signaling cascade that promotes cell proliferation and survival.[15][17]
JNK Signaling Pathway and Inhibition
Caption: Inhibition of the JNK signaling pathway.
-
EGFR Inhibition: Benzothiazole derivatives have also been investigated as inhibitors of EGFR tyrosine kinase.[18][19][20] EGFR is a key receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the PI3K/Akt/mTOR and MAPK pathways, promoting cell growth and survival.[21] Overexpression or mutation of EGFR is common in many cancers.[19] Benzothiazole-based inhibitors can compete with ATP for binding to the catalytic domain of EGFR, thereby blocking its activity and downstream signaling.[18]
EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling pathway.
Quantitative Data: Anticancer Activity
The cytotoxic effects of various benzothiazole derivatives have been quantified using the MTT assay, with IC₅₀ values determined for different cancer cell lines.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Thiazole-pyrazole hybrid | MCF-7 (Breast) | 126.98 | [21] |
| Thiazolyl pyridine derivative | A549 (Lung) | 0.452 | [21] |
| 2,4-diarylaminopyrimidine-based hydrazone | TPC-1 (Thyroid) | 0.113 - 1.460 | [21] |
| Thiazole derivative | HepG-2 (Liver) | 14.05 | [22] |
| Thiazole derivative | MCF-7 (Breast) | 17.77 | [22] |
| Ciminalum-4-thiazolidinone hybrid | MCF-7 (Breast) | 5.02 | [13] |
| Ciminalum-4-thiazolidinone hybrid | MDA-MB-231 (Breast) | 15.24 | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][12][22][23][24]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[2][12][22][23][24]
MTT Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their potent antimicrobial properties against a range of bacterial and fungal pathogens.[25][26]
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial efficacy of a compound.
| Compound Type | Microorganism | MIC (µg/mL) | Reference(s) |
| Benzimidazole derivative | Klebsiella pneumoniae | 20 | [23] |
| Benzothiazole derivative | S. aureus | 0.025 mM | [25] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[4][5][6][25][27]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
This compound derivative (test compound)
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4][5][6][25][27]
Broth Microdilution Workflow
Caption: Workflow for MIC determination by broth microdilution.
Application as a Corrosion Inhibitor
The presence of heteroatoms (N, S) and the thiol group in this compound makes it an effective corrosion inhibitor, particularly for copper and its alloys in acidic media.[26][28][29][30][31]
Mechanism of Corrosion Inhibition
Thiol-containing compounds inhibit corrosion by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.[26][28][30] The inhibition mechanism can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation between sulfur and copper atoms).[28] This protective layer impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.
Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to study the corrosion and inhibition processes at the metal-electrolyte interface.[1][31][32][33]
Materials:
-
Copper electrode (working electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Corrosive medium (e.g., acidic solution)
-
This compound (inhibitor)
-
Potentiostat with EIS capability
Procedure:
-
Electrode Preparation: Polish the copper electrode to a mirror finish, clean, and rinse.
-
Electrochemical Cell Setup: Assemble a three-electrode cell with the copper electrode, reference electrode, and counter electrode immersed in the corrosive medium with and without the inhibitor.
-
EIS Measurement: Apply a small amplitude AC potential signal over a wide range of frequencies and measure the impedance response of the system.
-
Data Analysis: Analyze the resulting Nyquist and Bode plots to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film and effective corrosion inhibition.[1][31][32][33]
EIS Experimental Workflow
Caption: Workflow for corrosion inhibition study using EIS.
Conclusion
This compound is a molecule of significant academic and industrial importance. Its versatile chemistry allows for the synthesis of a wide array of derivatives with potent biological activities, making it a valuable scaffold in the design of novel anticancer and antimicrobial agents. Furthermore, its inherent properties as a corrosion inhibitor highlight its utility in materials science. This technical guide has provided a comprehensive overview of its synthesis, properties, and key applications, supported by detailed experimental protocols and mechanistic insights. The continued exploration of this compound and its derivatives holds great promise for advancements in drug discovery and the development of new materials.
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- Ouarhach, A., et al. (2018). Electrochemical impedance spectroscopy study of copper corrosion inhibition by PASP in 3% citric acid.
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An In-depth Technical Guide to 5-Nitrobenzothiazole-2-thiol: From Synthesis to Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Nitrobenzothiazole-2-thiol, a versatile heterocyclic compound. Delving into its historical context, synthesis, physicochemical properties, and diverse applications, this document serves as a crucial resource for professionals in chemical synthesis and drug discovery.
Introduction and Historical Context
While a singular, definitive "discovery" of this compound is not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader exploration of benzothiazole chemistry that gained momentum in the mid-20th century. The synthesis of related compounds, such as 2-amino-5-nitrobenzothiazole, is described in patents from that era, indicating that the foundational chemical knowledge and synthetic strategies for creating such molecules were well-established.[1] The development of nitration and sulfuration techniques for aromatic compounds paved the way for the synthesis of a wide array of substituted benzothiazoles, with the 5-nitro-2-thiol variant emerging as a key intermediate for further chemical elaboration. Its utility primarily lies in its reactive thiol group and the electron-withdrawing nature of the nitro group, making it a valuable building block in organic synthesis.[2][3]
Physicochemical and Spectroscopic Profile
This compound, also known as 5-nitro-1,3-benzothiazole-2(3H)-thione, is a yellow crystalline solid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 58759-63-0 | [4] |
| Molecular Formula | C₇H₄N₂O₂S₂ | [2][4] |
| Molecular Weight | 212.25 g/mol | [2][4] |
| Melting Point | 223-225 °C | [4] |
| Boiling Point | 380.6 °C | [2][4] |
| Appearance | Yellow powder | [2] |
| Solubility | Soluble in DMSO and acetone; low solubility in water. | [2] |
Spectroscopic Characterization:
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons on the benzothiazole ring.[5]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the chemical shifts of the seven carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the N-H, C=S (thione), C=N, and NO₂ functional groups.[2]
-
Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound and provides insights into its fragmentation pattern.[6]
Synthesis and Reaction Mechanisms
The synthesis of this compound can be achieved through a multi-step process starting from 2-chloro-5-nitroaniline. A plausible and commonly employed synthetic route is outlined below.
Reaction Scheme:
A plausible synthetic pathway for this compound.
Experimental Protocol:
Step 1: Synthesis of 2-amino-4-nitrothiophenol
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-nitroaniline in a suitable solvent such as ethanol.
-
Add a solution of sodium sulfide (Na₂S) in water to the flask.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and carefully acidify with a dilute acid (e.g., HCl) to precipitate the 2-amino-4-nitrothiophenol.
-
Filter the precipitate, wash with water, and dry under vacuum.
Step 2: Synthesis of this compound
-
Suspend the synthesized 2-amino-4-nitrothiophenol in a suitable solvent like ethanol or isopropanol in a round-bottom flask.
-
Add a base, such as potassium hydroxide or sodium hydroxide, to the suspension.
-
Add carbon disulfide (CS₂) dropwise to the reaction mixture while stirring.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a dilute acid to precipitate the crude this compound.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
Reaction Mechanism:
The formation of the benzothiazole ring proceeds via a nucleophilic attack of the thiolate on the carbon of carbon disulfide, followed by an intramolecular cyclization with the elimination of water.
Mechanism for the formation of the benzothiazole ring.
Key Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a variety of compounds with significant applications in pharmaceuticals and materials science.
a) Pharmaceutical Applications: Synthesis of Biologically Active Molecules
The benzothiazole scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have shown a range of biological activities.
-
c-Jun N-terminal Kinase (JNK) Inhibitors: A notable application is in the synthesis of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles, which have been identified as potent and selective allosteric inhibitors of JNK.[7][8] JNKs are implicated in various diseases, including diabetes, inflammation, and cancer, making their inhibitors promising therapeutic agents.
| Compound | JNK1 IC₅₀ (µM) | JNK2 IC₅₀ (µM) | JNK3 IC₅₀ (µM) | Reference |
| BI-87G3 | 0.16 | 0.25 | 0.18 | [7] |
-
Antimicrobial Agents: The benzothiazole nucleus is a common feature in many antimicrobial compounds. Derivatives synthesized from this compound have been investigated for their antibacterial and antifungal properties.[2][9] The introduction of various substituents on the thiol group can modulate the antimicrobial spectrum and potency.
b) Materials Science: Synthesis of Dyes
The chromophoric benzothiazole ring system makes its derivatives suitable for use as dyes. Azo dyes, for instance, can be synthesized using 2-amino-5-nitrobenzothiazole, a direct precursor derived from this compound. These dyes are used for coloring synthetic fibers like polyester.[10]
Conclusion
This compound stands out as a pivotal heterocyclic intermediate with a rich chemical profile. Its synthesis, while requiring careful execution, opens doors to a vast landscape of functional molecules. For researchers in drug discovery, the compound offers a versatile scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibition and antimicrobial agents. In materials science, its role as a precursor to vibrant and robust dyes underscores its industrial relevance. This guide provides a foundational understanding of this important molecule, encouraging further exploration and innovation in its application.
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Unlocking the Potential of 5-Nitrobenzothiazole-2-thiol: A Technical Guide for Novel Therapeutic and Industrial Applications
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery and Material Science
The benzothiazole moiety, a bicyclic heterocyclic compound, is a cornerstone in medicinal chemistry and material science, renowned for its diverse biological activities and industrial applications.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[3] This versatility stems from the unique electronic and structural characteristics of the benzothiazole ring system, which allows for diverse interactions with biological targets and material surfaces.
This guide focuses on a particularly intriguing derivative: 5-Nitrobenzothiazole-2-thiol. The introduction of a nitro group at the 5-position and a thiol group at the 2-position significantly influences the molecule's reactivity and potential applications, making it a promising scaffold for the development of novel therapeutics and functional materials.[4][5] As a key intermediate in the synthesis of more complex heterocyclic compounds, its potential is vast yet underexplored.[5][6] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, outlining promising research avenues and providing detailed experimental frameworks to unlock the full potential of this versatile molecule.
Core Chemical Properties and Synthesis
This compound, with the chemical formula C₇H₄N₂O₂S₂, typically presents as a yellow solid powder.[4] It exhibits solubility in organic solvents like dimethyl sulfoxide (DMSO) and acetone, with lower solubility in polar solvents such as water.[4] The presence of the thiol group allows for a range of chemical modifications, making it an ideal starting point for the synthesis of diverse derivatives.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₂S₂ | [7] |
| Molecular Weight | 212.25 g/mol | [5] |
| Appearance | Yellow powder | [5] |
| Melting Point | 223-225 °C | |
| Boiling Point | 380.6 °C at 760 mmHg |
A common synthetic route to generate derivatives involves the nucleophilic substitution of the thiol group. For instance, 2-thioether-benzothiazoles can be synthesized by reacting the corresponding thiol of benzothiazole with a suitable electrophile in the presence of a base.[4]
Potential Research Area 1: Development of Novel Allosteric JNK Inhibitors for Inflammatory Diseases and Cancer
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a crucial role in cellular responses to stress, inflammation, apoptosis, and oncogenesis.[4] Consequently, the development of potent and selective JNK inhibitors is a significant therapeutic strategy for a range of diseases, including type-2 diabetes, cancer, and inflammatory conditions.[4][8] Research has shown that 2-thioether-benzothiazoles can act as potent and selective allosteric JNK inhibitors.[6] This presents a compelling opportunity to explore this compound as a scaffold for novel JNK inhibitors.
Hypothesis:
Derivatives of this compound can be synthesized to function as allosteric inhibitors of JNK, offering a therapeutic avenue for JNK-mediated diseases.
Experimental Workflow:
Caption: Workflow for the development and evaluation of JNK inhibitors.
Detailed Protocol: Synthesis of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole Derivatives
This protocol is adapted from a known synthesis of 2-thioether-benzothiazoles.[4]
-
Reaction Setup: To a solution of this compound (1 mmol) in methanol (5 mL), add sodium methoxide (1.2 mmol, 0.5 M solution in methanol) at room temperature.
-
Stirring: Stir the mixture for 5 minutes to ensure the formation of the thiolate anion.
-
Addition of Electrophile: Add 2-bromo-5-nitrothiazole (1.1 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, acidify the reaction mixture with 1 N HCl.
-
Isolation: Collect the resulting precipitate by filtration.
-
Washing: Wash the solid with water (2 x 30 mL), hexanes (2 x 30 mL), and 10% ethyl acetate in hexanes (2 x 30 mL) to remove impurities.
-
Drying: Dry the purified product under vacuum.
Detailed Protocol: JNK Kinase Inhibition Assay
A LanthaScreen™ Eu Kinase Binding Assay can be employed to determine the inhibitory activity of the synthesized compounds against JNK1, JNK2, and JNK3.
-
Reagent Preparation: Prepare a solution of the test compound in DMSO. Prepare the JNK kinase, Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), and europium-labeled anti-tag antibody in the appropriate kinase buffer.
-
Assay Plate Preparation: Add the test compound, kinase, and tracer to the wells of a 384-well plate.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the IC₅₀ values by plotting the emission ratio against the logarithm of the compound concentration.
Potential Research Area 2: Anticancer Drug Discovery through Apoptosis Induction
The benzothiazole scaffold is a well-established pharmacophore in the development of anticancer agents.[1][9] Derivatives of benzothiazole-2-thiol have been shown to exhibit significant anti-tumor activity and induce apoptosis in various cancer cell lines.[9] The nitro group in this compound can enhance its electrophilicity and potential for interaction with biological nucleophiles, a feature often exploited in the design of anticancer drugs.
Hypothesis:
Novel derivatives of this compound can be synthesized that exhibit potent cytotoxic activity against cancer cells by inducing apoptosis.
Experimental Workflow:
Caption: Workflow for the discovery and evaluation of anticancer agents.
Detailed Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cancer cells (e.g., HepG2, HeLa, SW480) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves.
Detailed Protocol: Apoptosis Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Potential Research Area 3: Development of Novel Antimicrobial Agents and Mechanistic Studies
The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action.[10] Benzothiazole derivatives have a long history of antimicrobial activity, targeting various essential bacterial enzymes.[10][11] Investigating the antimicrobial spectrum of this compound and its derivatives, along with their mechanism of action, could lead to the development of new treatments for bacterial infections.
Hypothesis:
This compound and its derivatives possess significant antimicrobial activity against a range of pathogenic bacteria, potentially through the inhibition of key bacterial enzymes like DNA gyrase.
Experimental Workflow:
Caption: Workflow for the discovery and mechanistic study of antimicrobial agents.
Detailed Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Detailed Protocol: DNA Gyrase Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, DNA gyrase enzyme, and the test compound in assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA and proteinase K).
-
Agarose Gel Electrophoresis: Separate the relaxed and supercoiled DNA on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of DNA gyrase will result in a decrease in the amount of relaxed DNA.
Potential Research Area 4: Application in Material Science as a Corrosion Inhibitor
The protection of metals from corrosion is a significant industrial challenge. Organic compounds containing heteroatoms like nitrogen and sulfur, such as benzothiazole derivatives, are effective corrosion inhibitors, particularly for steel in acidic and chloride-containing environments.[12][13] They function by adsorbing onto the metal surface and forming a protective film.[2] The electron-rich nature of this compound makes it a prime candidate for investigation as a novel corrosion inhibitor.
Hypothesis:
This compound can effectively inhibit the corrosion of steel in corrosive environments by forming a stable, protective adsorbed layer on the metal surface.
Experimental Workflow:
Caption: Workflow for the evaluation of corrosion inhibitors.
Detailed Protocol: Weight Loss Measurement
-
Specimen Preparation: Prepare pre-weighed steel coupons of a defined surface area.
-
Immersion: Immerse the coupons in a corrosive solution (e.g., 1 M HCl) with and without different concentrations of this compound for a specified period.
-
Cleaning and Re-weighing: After immersion, remove the coupons, clean them to remove corrosion products, dry, and re-weigh.
-
Calculation: Calculate the corrosion rate and inhibition efficiency using the weight loss data.
Detailed Protocol: Potentiodynamic Polarization
-
Electrochemical Cell Setup: Use a three-electrode cell with the steel coupon as the working electrode, a platinum counter electrode, and a saturated calomel reference electrode.
-
Stabilization: Immerse the working electrode in the test solution for a period to allow the open-circuit potential to stabilize.
-
Polarization Scan: Scan the potential from a cathodic to an anodic value relative to the open-circuit potential at a slow scan rate.
-
Data Analysis: Plot the logarithmic current density versus potential (Tafel plot) to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. The inhibition efficiency can be calculated from the icorr values.
Conclusion and Future Directions
This compound stands as a molecule of significant untapped potential. Its versatile chemical nature, stemming from the reactive thiol group and the electron-withdrawing nitro group on the privileged benzothiazole scaffold, opens doors to a multitude of research and development opportunities. The proposed research areas in this guide—spanning from the development of targeted JNK inhibitors and novel anticancer agents to the creation of new antimicrobials and effective corrosion inhibitors—represent just the beginning of what can be explored.
Future research should focus on building libraries of diverse derivatives to establish robust structure-activity relationships for each application. Advanced in silico modeling can further guide the rational design of more potent and selective compounds. For therapeutic applications, promising lead compounds will require extensive preclinical evaluation, including in vivo efficacy and toxicity studies. In the realm of material science, long-term performance testing under various environmental conditions will be crucial. By systematically pursuing these avenues, the scientific community can unlock the full potential of this compound, translating its promising chemical properties into tangible benefits for human health and industry.
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Methodological & Application
Application Note & Protocol: Strategic Synthesis of Potent JNK Inhibitors Utilizing a 5-Nitrobenzothiazole-2-thiol Moiety
Abstract
This document provides a comprehensive guide for the synthesis and characterization of potent c-Jun N-terminal kinase (JNK) inhibitors built upon a 2-thioether-benzothiazole scaffold. We delve into the strategic rationale for targeting the JNK signaling pathway, a critical regulator of cellular stress responses, and elucidate the advantages of the benzothiazole motif in designing selective kinase inhibitors. A detailed, field-tested protocol is presented for the synthesis of a representative allosteric JNK inhibitor, 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole, which serves as a model for leveraging the 5-nitrobenzothiazole-2-thiol chemical space. This guide is intended for researchers in medicinal chemistry, chemical biology, and drug development, offering both the theoretical underpinnings and practical methodologies required for advancing this promising class of therapeutic agents.
Introduction: The Rationale for Targeting the JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases belonging to the mitogen-activated protein kinase (MAPK) family.[1][] Activated by a wide array of cellular stresses—including cytokines, UV radiation, heat shock, and toxins—the JNK signaling pathway is a pivotal mediator of cellular processes such as inflammation, apoptosis (programmed cell death), and stress responses.[1][] When activated, JNKs translocate to the nucleus and phosphorylate several transcription factors, most notably c-Jun, which in turn regulates the expression of genes involved in these critical cellular events.[1]
Dysregulation of the JNK pathway is implicated in a host of human pathologies, including neurodegenerative diseases like Alzheimer's and Parkinson's, metabolic disorders such as type-2 diabetes, various cancers, and chronic inflammatory conditions.[][3][4] This strong disease association makes JNK an attractive therapeutic target. Consequently, small-molecule inhibitors that can modulate JNK activity are of significant interest for developing novel therapies.[1][5]
The benzothiazole core is a well-established "privileged scaffold" in medicinal chemistry, known for its broad range of biological activities and its ability to be incorporated into potent kinase inhibitors.[6][7][8] Specifically, a series of 2-thioether-benzothiazoles has been identified as potent, allosteric JNK inhibitors that function by targeting the JIP-JNK interaction site, offering a promising avenue for achieving selectivity over other closely related kinases like p38 MAPKs.[3][9] This application note details the synthesis of a model compound from this class, providing a robust framework for developing novel JNK inhibitors from this compound and related building blocks.
The JNK Signaling Cascade: A Target for Inhibition
The JNK signaling pathway is a multi-tiered cascade. It is typically initiated by extracellular stimuli that activate upstream kinases (MAP3Ks), which in turn phosphorylate and activate MAP2Ks (specifically MKK4 and MKK7).[4] These dual-specificity kinases then phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to its full activation. Activated JNK phosphorylates a range of cytoplasmic and nuclear substrates to orchestrate the cellular stress response.[4] The inhibitors discussed herein are designed to interfere with JNK's ability to bind to its substrates, effectively halting the downstream signaling cascade.
Caption: The JNK signaling cascade and the point of allosteric inhibition.
Synthetic Strategy and Workflow
The synthesis of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole and its analogs is achieved through a straightforward and robust nucleophilic aromatic substitution (SNAr) reaction.[3] This strategy is highly efficient and relies on common, commercially available starting materials.
Causality behind Experimental Choices:
-
The Nucleophile: Benzothiazole-2-thiol (or a derivative like this compound) is used as the sulfur nucleophile. The thiol proton is weakly acidic and can be easily removed by a mild base.
-
The Base: Sodium methoxide (NaOMe) in methanol is an ideal choice. It is a strong, non-nucleophilic base (in this context) that efficiently deprotonates the thiol to form the highly reactive thiolate anion. This significantly increases the reaction rate.
-
The Electrophile: 2-bromo-5-nitrothiazole serves as the electrophilic partner. The bromine atom is a good leaving group, and its displacement is facilitated by the electron-withdrawing nitro group on the thiazole ring, which stabilizes the intermediate Meisenheimer complex.
-
The Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the reactants and the sodium methoxide base.[3]
The overall workflow involves the deprotonation of the thiol, nucleophilic attack on the bromo-thiazole, followed by an acidic workup to neutralize the reaction mixture and precipitate the product, which is then purified by simple washing and filtration.
Caption: General workflow for synthesis, purification, and analysis.
Detailed Experimental Protocol
This protocol is adapted from the published synthesis of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole (BI-87G3).[3]
Materials and Equipment
-
Reagents:
-
Benzothiazol-2-thiol (97%, CAS: 149-30-4)
-
2-bromo-5-nitrothiazole (97%, CAS: 3034-24-0)
-
Sodium methoxide (0.5 M solution in methanol, CAS: 124-41-4)
-
Methanol (Anhydrous, CAS: 67-56-1)
-
Hydrochloric acid (1 N, CAS: 7647-01-0)
-
Hexanes (ACS grade, CAS: 110-54-3)
-
Ethyl acetate (ACS grade, CAS: 141-78-6)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Magnetic stir plate
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Buchner funnel and filter flask
-
TLC plates (silica gel 60 F₂₅₄)
-
NMR spectrometer, Mass spectrometer, Melting point apparatus
-
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a solution of benzothiazol-2-thiol (167 mg, 1.0 mmol, 1.0 eq) in methanol (5 mL) in a round-bottom flask, add sodium methoxide (2.4 mL of a 0.5 M solution in methanol, 1.2 mmol, 1.2 eq) at room temperature.
-
Scientist's Note: The addition of base deprotonates the thiol, forming the sodium thiolate salt, which is a much stronger nucleophile. A slight excess of base (1.2 eq) ensures complete deprotonation.
-
-
Stirring: Stir the resulting mixture for 5 minutes at room temperature. The solution should become clear as the thiolate salt forms.
-
Addition of Electrophile: Add 2-bromo-5-nitrothiazole (229 mg, 1.1 mmol, 1.1 eq) to the reaction mixture.
-
Scientist's Note: A small excess of the electrophile ensures the complete consumption of the limiting thiol reagent.
-
-
Reaction Monitoring: Stir the reaction at room temperature until deemed complete by Thin Layer Chromatography (TLC), typically for 16 hours.[3] A precipitate may form as the product is generated.
-
TLC System: A 30% ethyl acetate in hexanes mobile phase is suitable. The product should have a distinct Rf value compared to the starting materials.
-
-
Workup - Precipitation: Upon completion, carefully acidify the reaction mixture with 1 N HCl. This neutralizes the excess sodium methoxide and protonates any remaining thiolate, causing the neutral, less soluble product to precipitate out of the methanolic solution.
-
Purification - Filtration and Washing: Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid sequentially with the following solvents to remove impurities:
-
Deionized water (2 x 30 mL) to remove inorganic salts.
-
Hexanes (2 x 30 mL) to remove non-polar impurities.
-
10% ethyl acetate in hexanes (2 x 30 mL) to remove any remaining starting materials or closely related impurities.[3]
-
-
Drying: Dry the resulting white solid under vacuum to yield the final product, 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole.
Characterization Data
The identity and purity of the synthesized compound must be confirmed through rigorous analytical methods.
| Parameter | Method | Expected Result |
| Yield | Gravimetric | Typically >85% |
| Appearance | Visual | White to off-white solid |
| Melting Point | MP Apparatus | Literature-specific value |
| ¹H NMR | 400 MHz, DMSO-d₆ | Peaks corresponding to benzothiazole and thiazole protons |
| ¹³C NMR | 100 MHz, DMSO-d₆ | Peaks corresponding to all unique carbons in the structure |
| Mass Spec | ESI+ | Calculated m/z [M+H]⁺, observed value should match |
Next Steps: Biological Evaluation
With the inhibitor successfully synthesized and characterized, the next critical phase is to assess its biological activity.
-
In Vitro Kinase Assay: The primary test is to measure the compound's ability to inhibit JNK activity directly. This is often done using a biochemical assay, such as a DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) based pepJIP1 displacement assay, which measures the ability of the compound to disrupt the interaction between JNK and a peptide derived from its scaffolding protein, JIP1.[3]
-
Selectivity Profiling: To be a viable drug candidate, the inhibitor should be selective for JNK over other kinases, especially those in the MAPK family (e.g., p38, ERK). This is evaluated by running kinase assays against a panel of other kinases.
-
Cell-Based Assays: The compound's efficacy should be tested in a cellular context. This involves treating relevant cell lines with the inhibitor and measuring the phosphorylation of downstream JNK targets like c-Jun.
Conclusion
The 2-thioether-benzothiazole scaffold represents a highly promising starting point for the development of novel JNK inhibitors. The synthetic protocol detailed in this application note, based on a simple and efficient SNAr reaction, is robust, scalable, and adaptable for creating a diverse library of analogs. By coupling this synthetic strategy with rigorous analytical characterization and subsequent biological evaluation, researchers are well-equipped to explore this chemical space and develop potent and selective JNK inhibitors for therapeutic intervention in a range of human diseases.
References
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Bhat, S., et al. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry, 17(7), 2712-7. Available at: [Link]
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Patsnap Synapse. (2024). What are JNK inhibitors and how do they work?. Available at: [Link]
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Ge, H., et al. (2020). Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. Signal Transduction and Targeted Therapy, 5(1), 184. Available at: [Link]
-
Bhat, S., et al. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. PubMed, 17(7), 2712-7. Available at: [Link]
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Yuan, Z., et al. (2023). The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review. International Journal of Molecular Sciences, 24(13), 10582. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. Available at: [Link]
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Wang, Z., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules, 23(11), 2991. Available at: [Link]
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Royal Society of Chemistry. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2023). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Molecules, 28(23), 7858. Available at: [Link]
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MacKinnon, C. H., et al. (2013). Structure-based design and synthesis of potent benzothiazole inhibitors of interleukin-2 inducible T cell kinase (ITK). Bioorganic & Medicinal Chemistry Letters, 23(23), 6331-5. Available at: [Link]
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El-Sayed, N. N. E., et al. (2022). Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Scientific Reports, 12(1), 15886. Available at: [Link]
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An, N., et al. (2020). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. Molecules, 25(18), 4247. Available at: [Link]
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De-la-Cruz-Ojeda, P., et al. (2021). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules, 26(23), 7306. Available at: [Link]
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Application Notes and Protocols: 5-Nitrobenzothiazole-2-thiol in the Synthesis of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 5-nitrobenzothiazole-2-thiol as a versatile starting material for the synthesis of potent anticancer agents. This document outlines detailed synthetic protocols, explores the mechanistic basis of the derived compounds' anticancer activity, and presents key in vitro efficacy data.
Introduction: The Benzothiazole Scaffold in Oncology
The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including notable anticancer properties.[1][2] Its rigid, bicyclic structure and ability to participate in various non-covalent interactions make it an ideal framework for designing targeted therapies. The introduction of a nitro group at the 5-position and a thiol at the 2-position of the benzothiazole core creates a highly reactive and versatile intermediate, this compound. This functionalization allows for diverse chemical modifications, enabling the synthesis of libraries of compounds for screening and optimization as anticancer drug candidates.
Derivatives of benzothiazole-2-thiol have been shown to exhibit potent antitumor activity through various mechanisms, including the inhibition of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][3] This document will focus on the synthesis of two promising classes of anticancer agents derived from this compound: c-Jun N-terminal kinase (JNK) inhibitors and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.
PART 1: Synthesis of 2-((5-Nitrothiazol-2-yl)thio)benzo[d]thiazole Derivatives as JNK Inhibitors
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated in response to a variety of cellular stresses.[4] Over-activation of JNK signaling is implicated in the pathogenesis of several diseases, including cancer.[5] The following protocol details the synthesis of a novel 2-thioether-benzothiazole derivative, a potent allosteric inhibitor of JNK.[4][5]
Experimental Protocol: Synthesis of 2-((5-Nitrothiazol-2-yl)thio)benzo[d]thiazole
This protocol is adapted from the synthesis of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole.[4]
Materials:
-
This compound
-
2-Bromo-5-nitrothiazole
-
Sodium methoxide (NaOMe) solution (0.5 M in methanol)
-
Methanol (anhydrous)
-
1 N Hydrochloric acid (HCl)
-
Water (deionized)
-
Hexanes
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Büchner funnel and flask)
Procedure:
-
Reaction Setup: To a solution of this compound (1 mmol) in 5 mL of anhydrous methanol in a round-bottom flask, add sodium methoxide solution (1.2 mmol, 2.4 mL of 0.5 M solution) at room temperature with continuous stirring.
-
Thiolate Formation: Allow the mixture to stir for 5 minutes. The addition of sodium methoxide deprotonates the thiol group of this compound, forming a more nucleophilic thiolate anion.
-
Nucleophilic Substitution: Add 2-bromo-5-nitrothiazole (1.1 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the reaction is deemed complete by TLC analysis (approximately 16 hours). The progress of the reaction can be monitored by observing the disappearance of the starting materials.
-
Work-up and Precipitation: Upon completion, acidify the reaction mixture with 1 N HCl. This step neutralizes the excess base and protonates any remaining thiolate, causing the product to precipitate out of the solution.
-
Isolation and Purification: Collect the resulting precipitate by filtration. Wash the solid sequentially with water (2 x 30 mL), hexanes (2 x 30 mL), and 10% ethyl acetate in hexanes (2 x 30 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified solid to obtain the final product, 2-((5-nitrothiazol-2-yl)thio)benzo[d]thiazole.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.
Mechanism of Action: JNK Inhibition
The synthesized 2-thioether-benzothiazole derivatives act as allosteric inhibitors of JNK.[5] They do not compete with ATP for binding to the kinase domain but instead bind to a different site on the enzyme, inducing a conformational change that inactivates it. This allosteric inhibition provides a higher degree of selectivity over other kinases, which is a desirable characteristic for targeted cancer therapies.
Caption: Inhibition of the JNK signaling pathway by 5-nitrobenzothiazole derivatives.
PART 2: Synthesis of N-(6-nitrobenzo[d]thiazol-2-yl)acetamide Derivatives as VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[6][7] Inhibiting VEGFR-2 is a clinically validated strategy for cancer treatment. This section provides a protocol for the synthesis of N-(6-nitrobenzo[d]thiazol-2-yl)acetamide derivatives, which have shown promise as potent VEGFR-2 inhibitors.[8]
Experimental Protocol: Synthesis of N-(6-nitrobenzo[d]thiazol-2-yl)-2-chloroacetamide and Subsequent Derivatives
This protocol is a representative synthesis for creating a library of VEGFR-2 inhibitors based on the 6-nitro-2-aminobenzothiazole scaffold, which is structurally related to derivatives of this compound.
Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole (from a related starting material)
While this protocol starts with 2-amino-6-nitrobenzothiazole, this intermediate can be synthesized from related nitroanilines. For the purpose of this application note, we will assume the availability of this starting material.
Step 2: Synthesis of 2-Chloro-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide
Materials:
-
2-Amino-6-nitrobenzothiazole
-
2-Chloroacetyl chloride
-
Acetone (anhydrous)
-
Pyridine (anhydrous)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
Reaction Setup: Dissolve 2-amino-6-nitrobenzothiazole (1 mmol) in anhydrous acetone in a round-bottom flask and cool the mixture in an ice bath.
-
Addition of Reagents: Slowly add 2-chloroacetyl chloride (1.1 mmol) to the cooled solution, followed by the dropwise addition of anhydrous pyridine. Pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Reaction: Stir the reaction mixture at 0°C for 2-3 hours.
-
Work-up: Pour the reaction mixture into cold water to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash with water, and dry to yield 2-chloro-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide.
Step 3: Synthesis of Final Thiazolidine-2,4-dione Derivatives
Materials:
-
2-Chloro-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide
-
Substituted 5-benzylidenethiazolidine-2,4-dione
-
Potassium carbonate (K2CO3)
-
Acetone (anhydrous)
-
Reflux apparatus
Procedure:
-
Reaction Setup: A mixture of 2-chloro-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (1 mmol), the appropriate substituted 5-benzylidenethiazolidine-2,4-dione (1 mmol), and potassium carbonate (2 mmol) in anhydrous acetone is placed in a round-bottom flask.
-
Reaction: The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then treated with water to precipitate the crude product.
-
Purification: The crude product is collected by filtration and purified by recrystallization or column chromatography to yield the final N-(6-nitrobenzo[d]thiazol-2-yl)acetamide derivative.[8]
Mechanism of Action: VEGFR-2 Inhibition
The synthesized benzothiazole hybrids act as potent inhibitors of the VEGFR-2 tyrosine kinase.[8] They bind to the ATP-binding site of the kinase domain of VEGFR-2, preventing the phosphorylation of downstream signaling molecules. This inhibition of VEGFR-2 signaling leads to a blockage of angiogenesis, thereby starving the tumor of essential nutrients and oxygen, and ultimately inhibiting its growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling pathway by 5-nitrobenzothiazole derivatives.
PART 3: In Vitro Anticancer Activity
Derivatives of benzothiazole-2-thiol have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The following table summarizes the IC50 values for selected compounds, showcasing their potent anti-proliferative effects.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-based benzothiazole-2-thiol | Substituted bromopyridine acetamide | SKRB-3 (Breast) | 0.0012 | [1] |
| SW620 (Colon) | 0.0043 | [1] | ||
| A549 (Lung) | 0.044 | [1] | ||
| HepG2 (Liver) | 0.048 | [1] | ||
| Naphthalimide-based benzothiazole | Naphthalimide derivative 66 | HT-29 (Colon) | 3.72 | [1] |
| A549 (Lung) | 4.074 | [1] | ||
| MCF-7 (Breast) | 7.91 | [1] | ||
| 2-Aminobenzothiazole-Thiazolidinedione Hybrid | Compound 4a (Fluorobenzylidene) | HCT-116 (Colon) | 5.61 | [8] |
| HEPG-2 (Liver) | 7.92 | [8] | ||
| MCF-7 (Breast) | 3.84 | [8] | ||
| 2-Aminobenzothiazole-Thiazolidinedione Hybrid | Compound 4e (Trimethoxybenzylidene) | MCF-7 (Breast) | 6.11 | [8] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel anticancer agents. The protocols and data presented herein demonstrate its utility in developing potent inhibitors of key cancer-related targets such as JNK and VEGFR-2. The diverse reactivity of the nitro and thiol groups allows for the creation of extensive compound libraries, which, coupled with robust screening and structure-activity relationship studies, can lead to the discovery of next-generation targeted cancer therapies.
References
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Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(7), 2050-2054. [Link]
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Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. (2009). PubMed. [Link]
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Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. (2017). OncoTargets and Therapy, 10, 3021–3030. [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
-
IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]
-
IC 50 value for tested compounds 5a-5k against cancer cell lines. ResearchGate. [Link]
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2024). Pharmaceuticals, 17(8), 1018. [Link]
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Benzothiazole derivatives as anticancer agents. (2019). Expert Opinion on Therapeutic Patents, 29(12), 973-989. [Link]
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New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). Drug Design, Development and Therapy, 16, 621–643. [Link]
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). Molecules, 28(20), 7169. [Link]
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Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK. (2010). Bioorganic & Medicinal Chemistry Letters, 20(24), 7303-7307. [Link]
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In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction. (2022). Pharmaceuticals, 15(10), 1171. [Link]
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Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2015). Oncology Letters, 10(2), 1161–1166. [Link]
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New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163821. [Link]
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Benzothiazole derivatives as anticancer agents. (2019). PubMed. [Link]
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Application Notes and Protocols for the Derivatization of 5-Nitrobenzothiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 5-Nitrobenzothiazole-2-thiol Scaffold
The benzothiazole ring system is a prominent heterocyclic scaffold in medicinal chemistry and materials science, renowned for the diverse biological activities exhibited by its derivatives. These activities span a wide range of therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and antiviral applications. The introduction of a nitro group at the 5-position and a thiol group at the 2-position of the benzothiazole core creates this compound, a molecule of significant interest for further chemical modification. The electron-withdrawing nature of the nitro group enhances the reactivity and biological potential of the scaffold, while the thiol group provides a versatile handle for a variety of chemical transformations.
This document serves as a comprehensive guide to the derivatization of this compound, focusing on the underlying chemical principles and providing detailed protocols for the synthesis of novel derivatives. As a Senior Application Scientist, the aim is to provide not just a set of instructions, but a framework for rational design and successful execution of synthetic strategies involving this important molecule.
Core Chemical Principles: Understanding the Reactivity of this compound
The key to successfully derivatizing this compound lies in understanding its inherent chemical properties, particularly the reactivity of the 2-thiol group.
Thione-Thiol Tautomerism
This compound exists in a tautomeric equilibrium between the thione and thiol forms. In the solid state and in solution, the thione form often predominates. However, the thiol form is crucial for its reactivity as a nucleophile. The equilibrium can be influenced by the solvent, pH, and temperature.
Caption: Tautomeric equilibrium of this compound.
The Nucleophilic Character of the Thiol Group
The sulfur atom in the thiol group is an excellent nucleophile, particularly when deprotonated to form the thiolate anion. This high nucleophilicity is the cornerstone of many derivatization strategies. The acidity of the thiol proton (pKa ≈ 5-7) allows for easy deprotonation with a variety of bases, from strong bases like sodium hydride to milder bases like carbonates or organic amines. The resulting thiolate is a soft nucleophile, readily reacting with soft electrophiles such as alkyl halides, acyl halides, and Michael acceptors.[1]
Protocol I: S-Alkylation for the Synthesis of 5-Nitrobenzothiazole-2-thioethers
S-alkylation is a fundamental and high-yielding method for derivatizing this compound. This reaction involves the nucleophilic attack of the thiolate anion on an alkyl halide or other alkylating agent, resulting in the formation of a stable thioether linkage. The resulting derivatives often exhibit interesting biological activities, including potential as anticancer agents.[2]
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is critical. A strong base like sodium hydride (NaH) in an aprotic solvent like THF or DMF ensures complete deprotonation to the highly reactive thiolate. For more sensitive substrates, milder bases such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in polar aprotic solvents can be employed to minimize side reactions.
-
Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are ideal as they readily dissolve the thiolate salt and the electrophile, facilitating the SN2 reaction.
-
Reaction Temperature: The reaction is typically performed at room temperature. However, for less reactive alkyl halides, gentle heating may be necessary to drive the reaction to completion. Monitoring by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.
Caption: General workflow for S-alkylation of this compound.
Detailed Step-by-Step Methodology:
-
Preparation: To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol).
-
Activation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium thiolate salt.
-
Reaction: Add the desired alkyl halide (1.1 mmol) dropwise to the suspension.
-
Incubation: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexane solvent system). If the reaction is sluggish, it may be gently heated to 50-60 °C.
-
Work-up: Once the starting material is consumed (as indicated by TLC), pour the reaction mixture into ice-cold water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure S-alkylated derivative.
| Parameter | Condition | Rationale |
| Starting Material | This compound | The nucleophilic thiol source. |
| Electrophile | Alkyl halide (e.g., benzyl bromide) | Provides the alkyl group for substitution. |
| Base | Potassium Carbonate (K₂CO₃) | A moderately strong base to deprotonate the thiol. |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that facilitates SN2 reactions. |
| Temperature | Room Temperature to 60 °C | Balances reaction rate with potential side reactions. |
| Typical Yield | 70-90% | Dependent on the reactivity of the alkyl halide. |
Protocol II: Synthesis of Schiff Bases from 2-Amino-5-nitrobenzothiazole
While the primary reactive site of this compound is the thiol group, a common and powerful derivatization strategy for the broader benzothiazole family involves the formation of Schiff bases from a 2-amino-substituted core. The 2-thiol group can be converted to a 2-amino group through established synthetic routes, or one can start from commercially available 2-amino-5-nitrobenzothiazole. Schiff bases are valuable for their wide range of biological activities and as intermediates for further heterocyclic synthesis.[3][4][5][6]
Causality Behind Experimental Choices:
-
Reactants: The condensation reaction occurs between the primary amine of 2-amino-5-nitrobenzothiazole and the carbonyl group of an aldehyde or ketone. Aromatic aldehydes are often used to introduce further structural diversity.
-
Catalyst: A few drops of a mild acid, such as glacial acetic acid, are typically used to catalyze the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Solvent: An alcohol, such as ethanol, is a common solvent as it dissolves the reactants and allows for the removal of the water by-product, driving the equilibrium towards the product.
Sources
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Application Notes and Protocols for 5-Nitrobenzothiazole-2-thiol in Enzyme Inhibition Assays
Introduction: Unveiling the Potential of 5-Nitrobenzothiazole-2-thiol as an Enzyme Inhibitor
This compound is a heterocyclic compound characterized by a benzothiazole core structure, a nitro group, and a thiol group.[1] This molecule has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery, for its potential as an enzyme inhibitor.[2] Its utility extends to being an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[2] The presence of the nitro group enhances the electrophilicity of the compound, while the thione functionality allows for diverse chemical reactions.[1] These structural features make it a compelling candidate for interacting with biological macromolecules, including enzymes.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in enzyme inhibition assays. It details the underlying scientific principles, provides robust experimental protocols, and offers insights into data analysis and interpretation.
Scientific Foundation: Mechanism of Action
The inhibitory potential of this compound and its derivatives is attributed to their ability to interact with enzyme active sites or allosteric sites. The benzothiazole scaffold is a known pharmacophore found in various biologically active compounds.[3][4] The thiol group, in particular, can be highly reactive and may form covalent bonds with specific amino acid residues, such as cysteine, within an enzyme's structure. This covalent modification can lead to irreversible or slowly reversible inhibition.
Furthermore, non-covalent interactions, including hydrogen bonding and hydrophobic interactions, likely contribute to the binding affinity of this compound to its target enzymes.[5] For instance, studies on similar benzothiazole derivatives have shown that they can act as allosteric inhibitors, binding to a site distinct from the active site and inducing a conformational change that modulates the enzyme's activity.[3] The specific mechanism of inhibition—be it competitive, non-competitive, uncompetitive, or mixed—is a critical parameter to determine for any given enzyme-inhibitor pair and can be elucidated through kinetic studies.[6]
Core Experimental Protocol: A General Framework for In Vitro Enzyme Inhibition Assay
This protocol provides a generalized workflow for assessing the inhibitory activity of this compound against a target enzyme. It is crucial to adapt the specific concentrations of the enzyme, substrate, and inhibitor, as well as the incubation times, to the particular enzyme system under investigation.
I. Materials and Reagents
-
This compound: Purity ≥96%[7]
-
Target Enzyme: Purified and of known activity.
-
Substrate: Specific for the target enzyme.
-
Positive Control Inhibitor: A known inhibitor of the target enzyme.
-
Assay Buffer: Appropriate pH and ionic strength for optimal enzyme activity.
-
Dimethyl Sulfoxide (DMSO): For dissolving the test compound.[1]
-
Multi-well plates: 96-well or 384-well, appropriate for the detection method (e.g., clear for colorimetric assays, black for fluorescence, white for luminescence).
-
Plate Reader: Capable of measuring absorbance, fluorescence, or luminescence.
II. Reagent Preparation
-
Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO. Due to its limited solubility in aqueous solutions, DMSO is the recommended solvent.[1]
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to minimize solvent effects on enzyme activity.
-
Enzyme Working Solution: Dilute the enzyme stock in cold assay buffer to a final concentration that yields a linear reaction rate over the desired assay time.
-
Substrate Working Solution: Prepare the substrate solution in assay buffer at a concentration appropriate for the assay (e.g., at or near the Michaelis constant, Km, for IC50 determination).
III. Assay Procedure
-
Plate Setup: To the wells of the multi-well plate, add the following in the specified order:
-
Assay Buffer
-
Serial dilutions of this compound or positive control inhibitor.
-
Vehicle control (assay buffer with the same final concentration of DMSO as the test compound wells).
-
-
Enzyme Addition: Add the enzyme working solution to all wells except for the "no enzyme" control wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This step allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
Reaction Initiation: Add the substrate working solution to all wells to start the enzymatic reaction.
-
Kinetic or Endpoint Reading: Measure the signal (absorbance, fluorescence, or luminescence) at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay) using a plate reader. The reaction should be monitored within the linear range.
IV. Data Analysis: From Raw Data to IC50
-
Calculate Percent Inhibition: Determine the percentage of enzyme inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * [1 - (Signal_inhibitor - Signal_blank) / (Signal_vehicle - Signal_blank)]
-
Signal_inhibitor: Signal from wells containing the inhibitor.
-
Signal_vehicle: Signal from wells containing the vehicle control (e.g., DMSO).
-
Signal_blank: Signal from wells without enzyme.
-
-
Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which the enzyme activity is reduced by 50%. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R).
Experimental Workflow Visualization
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Mechanism of Inhibition Studies
To further characterize the interaction between this compound and the target enzyme, it is essential to determine the mechanism of inhibition. This is typically achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.
Protocol for Kinetic Analysis
-
Varying Substrate and Inhibitor Concentrations: Design a matrix of experiments where you test several fixed concentrations of this compound across a range of substrate concentrations (typically spanning from 0.5 x Km to 5-10 x Km).[6]
-
Measure Initial Velocities: For each condition, measure the initial reaction velocity (v₀).
-
Data Plotting and Analysis: Plot the data using methods such as:
-
Michaelis-Menten Plot: Plot initial velocity (v₀) versus substrate concentration ([S]) for each inhibitor concentration.
-
Lineweaver-Burk Plot (Double Reciprocal Plot): Plot 1/v₀ versus 1/[S]. This plot is useful for visualizing the type of inhibition.
-
Dixon Plot: Plot 1/v₀ versus inhibitor concentration ([I]) at different fixed substrate concentrations.
-
By analyzing the changes in the apparent Km and Vmax in the presence of the inhibitor, you can distinguish between competitive, non-competitive, uncompetitive, and mixed-type inhibition.[6]
Visualizing Inhibition Mechanisms
Caption: Simplified models of competitive and non-competitive enzyme inhibition.
Data Presentation and Interpretation
The results of enzyme inhibition assays are typically presented in both tabular and graphical formats for clarity and ease of comparison.
Table: Summary of Hypothetical Inhibition Data
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| This compound | Enzyme X | 5.2 ± 0.4 | Competitive |
| Positive Control (e.g., Staurosporine) | Kinase Y | 0.01 ± 0.002 | ATP-Competitive |
Data are presented as mean ± standard deviation from three independent experiments.
Troubleshooting and Considerations
-
Compound Solubility: As this compound has poor aqueous solubility, ensure it remains dissolved in the assay buffer. Compound precipitation can lead to inaccurate results.
-
Assay Interference: Test for potential interference of the compound with the assay signal (e.g., absorbance or fluorescence quenching). This can be done by running controls without the enzyme.
-
Time-Dependent Inhibition: If covalent inhibition is suspected, perform pre-incubation time-course experiments to assess if the inhibition increases over time.
-
Promiscuous Inhibition: Be aware of the potential for non-specific, promiscuous inhibition, which can be caused by compound aggregation. Including a non-ionic detergent like Triton X-100 in the assay buffer can help mitigate this.
Conclusion
This compound represents a valuable scaffold for the development of novel enzyme inhibitors. The protocols and guidelines presented in this application note provide a robust framework for its evaluation in enzyme inhibition assays. By carefully designing experiments, meticulously analyzing the data, and considering potential pitfalls, researchers can effectively characterize the inhibitory properties of this compound and its derivatives, paving the way for their potential application in drug discovery and chemical biology.
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Solubility of Things. This compound. [Link]
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Anand, K., et al. (2011). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. ACS Medicinal Chemistry Letters, 2(4), 337-341. [Link]
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Hassan, M. Z., et al. (2020). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. RSC Advances, 10(49), 29424-29440. [Link]
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Kumar, A., et al. (2016). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2016, 1-8. [Link]
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Khan, I., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44199-44212. [Link]
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Le, T. V., et al. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. Scientific Reports, 11(1), 17185. [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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5-Nitrobenzothiazole-2-thiol: A Comprehensive Guide to its Application as a Steel Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Steel Corrosion and the Role of Inhibitors
The corrosion of steel is a pervasive and costly issue impacting numerous sectors, from infrastructure to industrial machinery. This natural electrochemical process leads to the degradation of steel's essential properties, compromising structural integrity and operational safety. To combat this, corrosion inhibitors are widely employed. These chemical compounds, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of the metal. Among the various classes of organic inhibitors, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have demonstrated significant promise due to their ability to adsorb onto the metal surface and form a protective barrier.
This guide focuses on 5-Nitrobenzothiazole-2-thiol (NBT) , a benzothiazole derivative that has emerged as a highly effective corrosion inhibitor for steel, particularly in acidic media. We will delve into its mechanism of action, provide detailed protocols for its evaluation, and present key performance data to guide researchers in its application.
Mechanism of Corrosion Inhibition by this compound
The efficacy of this compound as a corrosion inhibitor stems from its molecular structure and its ability to interact with the steel surface. The NBT molecule contains multiple active centers, including nitrogen and sulfur heteroatoms, a nitro group, and a thiol group, which facilitate its adsorption onto the steel.
The primary mechanism of inhibition involves the formation of a protective film on the metal surface. This process can occur through two main types of adsorption:
-
Physisorption: This involves weaker, electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the inhibitor molecule and the d-orbitals of the iron atoms on the steel surface, leading to the formation of a coordinate-type bond. The presence of heteroatoms with lone pair electrons, such as nitrogen and sulfur in the NBT molecule, makes them prime sites for this type of interaction.
The planar structure of the benzothiazole ring in NBT allows for a strong interaction with the metal surface.[1] The adsorbed NBT molecules create a barrier that isolates the steel from the corrosive environment, thereby hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[2]
Caption: Corrosion inhibition mechanism of this compound on a steel surface.
Evaluation of Corrosion Inhibition Performance: Protocols and Methodologies
To quantify the effectiveness of NBT as a corrosion inhibitor, a combination of electrochemical and surface analysis techniques is employed. These methods provide insights into the inhibition efficiency, the mechanism of inhibition, and the nature of the protective film formed on the steel surface.
Electrochemical Measurements
Electrochemical techniques are powerful tools for studying corrosion and inhibition processes in real-time.[3][4] They are typically performed using a three-electrode cell setup containing the steel sample (working electrode), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[5]
1. Potentiodynamic Polarization (PDP)
This technique involves scanning the potential of the working electrode and measuring the resulting current. The resulting Tafel plots provide crucial information about the corrosion kinetics.
Protocol:
-
Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of NBT.[6]
-
Immerse the prepared steel electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).[7]
-
Perform the potentiodynamic polarization scan, typically from -250 mV to +250 mV versus OCP, at a scan rate of 1 mV/s.[8]
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).[2]
-
Calculate the inhibition efficiency (IE%) using the following equation:
IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100
where icorr(blank) is the corrosion current density in the absence of the inhibitor and icorr(inhibitor) is the corrosion current density in the presence of the inhibitor.
Interpretation: A decrease in icorr in the presence of NBT indicates effective corrosion inhibition.[9] The shift in Ecorr can suggest whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. A shift of less than 85 mV generally indicates a mixed-type inhibitor.[2]
2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
Protocol:
-
Use the same three-electrode setup and solutions as for the PDP measurements.
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[7]
-
Analyze the resulting Nyquist and Bode plots. The data is often fitted to an equivalent electrical circuit to extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).[1]
-
Calculate the inhibition efficiency (IE%) using the Rct values:
IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100
where Rct(blank) is the charge transfer resistance in the absence of the inhibitor and Rct(inhibitor) is the charge transfer resistance in the presence of the inhibitor.
Interpretation: An increase in the diameter of the semicircle in the Nyquist plot and an increase in the Rct value signify an increase in corrosion resistance. A decrease in Cdl suggests the adsorption of the inhibitor molecule on the steel surface.[1]
Caption: A typical experimental workflow for evaluating a corrosion inhibitor.
Surface Analysis Techniques
Surface analysis techniques provide direct evidence of the formation of a protective film on the steel surface.[10][11]
1. Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology of the steel samples before and after exposure to the corrosive environment, with and without the inhibitor.
Protocol:
-
Immerse steel coupons in the corrosive solution with and without NBT for a specified period (e.g., 24 hours).
-
Carefully remove the coupons, rinse with distilled water and ethanol, and dry them.
-
Mount the samples and obtain SEM images at various magnifications.
Interpretation: In the absence of the inhibitor, the steel surface will typically show significant damage, such as pitting and uniform corrosion. In the presence of NBT, a smoother surface with less evidence of corrosion is expected, indicating the formation of a protective layer.[12]
2. X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical state of the elements on the steel surface.[5][10]
Protocol:
-
Prepare steel samples as described for SEM.
-
Analyze the surface of the steel exposed to the inhibitor-containing solution using an XPS instrument.
-
Acquire high-resolution spectra for the elements of interest, such as Fe, C, N, S, and O.
Interpretation: The XPS spectra can confirm the presence of nitrogen and sulfur from the NBT molecule on the steel surface, providing direct evidence of its adsorption. The chemical shifts in the binding energies of these elements can also provide insights into the nature of the chemical bonds formed between the inhibitor and the steel surface (i.e., chemisorption).[2]
Key Performance Data of Benzothiazole-based Inhibitors
The inhibition efficiency of benzothiazole derivatives is influenced by their concentration, the corrosive environment, and the temperature. The following table summarizes typical performance data for related benzothiazole inhibitors to provide a comparative context.
| Inhibitor | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 2-Mercaptobenzothiazole | 1 M H₂SO₄ | 1 mM | ~97% | [1] |
| 2-Amino-6-hydroxybenzothiazole | 5% HCl | 0.002 M | >90% | [13] |
| Synthesized Azo Dyes | 1 M HCl | 2 x 10⁻⁴ M | >90% | [6] |
Note: Direct experimental data for this compound is limited in the readily available literature, hence data for structurally similar and relevant benzothiazole derivatives are presented for comparative purposes.[14]
Conclusion
This compound demonstrates significant potential as a corrosion inhibitor for steel, particularly in acidic environments. Its effectiveness is attributed to the adsorption of its molecules onto the steel surface, forming a protective barrier that mitigates both anodic and cathodic corrosion reactions. The comprehensive evaluation of its performance requires a multi-faceted approach, combining electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy with surface analysis methods such as SEM and XPS. The protocols and insights provided in this guide offer a robust framework for researchers and scientists to effectively investigate and apply this compound and other related compounds in the ongoing effort to combat steel corrosion.
References
- Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.).
- Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). CORROSION, 57(1), 9–18.
- Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. (1996). CORROSION, 52(6), 447–452.
- Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. (n.d.). ResearchGate.
- Electrochemical and Surface Analysis Studies on Corrosion Inhibition of Carbon Steel. (2013). Bibliomed.
- Adsorption and corrosion inhibition properties of 5-amino 1,3,4-thiadiazole-2-thiol on the mild steel in hydrochloric acid medium: Thermodynamic, surface and electrochemical studies. (n.d.). ResearchGate.
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This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
- Correlated ab Initio and Electroanalytical Study on Inhibition Behavior of 2-Mercaptobenzothiazole and Its Thiole–Thione Tautomerism Effect for the Corrosion of Steel (API 5L X52) in Sulphuric Acid Solution. (2025). ResearchGate.
-
Comparative Study on the Corrosion Inhibitive Effect of 2-Mecraptobenzothiazole and Na2HPO4 on Industrial Conveying API 5L X42 Pipeline Steel. (n.d.). MDPI. Retrieved from [Link]
-
Adsorption and corrosion inhibition properties of 5-amino 1,3,4-thiadiazole-2-thiol on the mild steel in hydrochloric acid medium: Thermodynamic, surface and electrochemical studies. (2017). Semantic Scholar. Retrieved from [Link]
- Performance of 5-amino-1,3,4-thiadiazole-2-thiol as corrosion inhibitor for aluminium in dilute hydrochloric acid medium. (2021). ResearchGate.
-
Synthesis of bimannich base with thiazole and its corrosion inhibition effect on H2S and CO2 at high temperature. (n.d.). NIH. Retrieved from [Link]
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Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. (2025). NIH. Retrieved from [Link]
-
5-Nitrobenzothiazole. (n.d.). PubChem. Retrieved from [Link]
-
Effect of Natural Inhibitors on the Corrosion Properties of Grade 2 Titanium Alloy. (2024). CNR-IRIS. Retrieved from [Link]
-
Tunable Anticorrosive Effects of Newly Synthesized Benzothiazole Azo Dyes by Potassium Iodide Synergism for Carbon Steel in 1 M HCl: Combined Experimental and Theoretical Studies. (n.d.). NIH. Retrieved from [Link]
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Electrochemical Investigation of C-Steel Corrosion Inhibition, In Silico, and Sulfate-Reducing Bacteria Investigations Using Pyrazole Derivatives. (2023). NIH. Retrieved from [Link]
- application of quantum chemical, noise and the electrochemical frequency modulation to investigate the adsorption and corrosion inhibition behavior of 2-amino-6-hydroxybenzothiazole for steel api x80 in acidic solution. (2025). ResearchGate.
-
Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. (n.d.). MDPI. Retrieved from [Link]
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HPLC analysis of 5-Nitrobenzothiazole-2-thiol
An Application Note on the Quantitative Analysis of 5-Nitrobenzothiazole-2-thiol by Reverse-Phase High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Abstract
This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. This compound is a critical intermediate in the synthesis of various organic molecules, including dyes and pharmaceuticals.[1] The accurate determination of its purity and concentration is paramount for quality control and reaction monitoring. The described method utilizes a C18 stationary phase with UV detection, demonstrating excellent linearity, accuracy, and precision in accordance with International Council for Harmonisation (ICH) guidelines.[2][3][4] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction and Scientific Background
This compound, also known as 5-nitro-1,3-benzothiazole-2(3H)-thione, is a heterocyclic compound characterized by a benzothiazole core substituted with a nitro group and a thiol group. Its chemical structure, particularly the presence of the nitro functional group and the aromatic system, makes it a valuable building block in medicinal chemistry and material science.[1][5] The reliable quantification of this analyte is essential for ensuring product quality, optimizing synthesis yields, and conducting stability studies.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high resolution, sensitivity, and reproducibility for the analysis of pharmaceutical compounds.[4][6] Reverse-phase chromatography, which separates analytes based on their hydrophobicity, is particularly well-suited for moderately polar organic molecules like this compound. This document provides a comprehensive protocol, from sample preparation to data analysis, grounded in established chromatographic principles and regulatory expectations.
Chromatographic Principle
The method is based on reverse-phase chromatography, where the stationary phase is nonpolar (C18 alkyl chains) and the mobile phase is a more polar mixture of an organic solvent and water. This compound, being a moderately nonpolar molecule, partitions between the stationary and mobile phases. Its retention on the column is primarily governed by hydrophobic interactions. By optimizing the mobile phase composition—specifically the ratio of organic solvent (acetonitrile) to aqueous buffer—a desirable retention time and sharp, symmetrical peak shape can be achieved. The nitro-chromophore within the molecule allows for sensitive detection using a standard UV-Vis detector.
Materials and Instrumentation
Reagents and Standards
-
Reference Standard: this compound, purity ≥96% (Sigma-Aldrich or equivalent).[7]
-
Solvents: HPLC-grade acetonitrile (MeCN) and methanol (MeOH).
-
Water: Deionized water, filtered through a 0.22 µm membrane.
-
Acid: Phosphoric acid (H₃PO₄), analytical grade, for mobile phase pH adjustment.
-
Filters: 0.22 µm syringe filters (e.g., PTFE or Nylon) for sample preparation.[8]
Instrumentation
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data Acquisition: Chromatography data station (CDS) software for instrument control, data acquisition, and processing.
-
Ancillary Equipment: Analytical balance, Class A volumetric flasks, pipettes, and a sonicator.
Detailed Experimental Protocol
Chromatographic Conditions
The following table summarizes the optimized parameters for the HPLC analysis. The causality for these choices is rooted in achieving a balance between analysis time, resolution, and sensitivity for this specific nitroaromatic compound.[9][10]
| Parameter | Recommended Setting | Justification |
| Stationary Phase | C18 Reverse-Phase Column (4.6 x 150 mm, 5 µm) | Provides excellent hydrophobic retention and selectivity for nitroaromatic and heterocyclic compounds. |
| Mobile Phase | Acetonitrile : Water (with 0.1% H₃PO₄), 60:40 v/v | Acetonitrile offers good elution strength and low UV cutoff. Phosphoric acid ensures a low pH to suppress silanol activity and protonate the thiol group, leading to sharper peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure. |
| Detection Wavelength | 326 nm | This wavelength corresponds to a strong absorbance maximum for related thio-nitrobenzoic acid compounds, ensuring high sensitivity.[11][12] |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak shape. |
| Run Time | 10 minutes | Sufficient to allow for the elution of the analyte and any common impurities without being excessively long. |
Preparation of Solutions
Mobile Phase Preparation:
-
Carefully measure 600 mL of HPLC-grade acetonitrile and 400 mL of deionized water.
-
Combine them in a suitable glass reservoir.
-
Add 1.0 mL of phosphoric acid to the mixture.
-
Mix thoroughly and degas using sonication or vacuum filtration for 15 minutes.
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 5 minutes to ensure complete dissolution. The choice of methanol is based on the analyte's good solubility in organic solvents.[5]
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly. This stock solution should be stored at 2-8°C and protected from light.[1]
Working Standard Solutions (for Linearity): Prepare a series of working standards (e.g., 5, 10, 25, 50, and 75 µg/mL) by serially diluting the stock solution with the mobile phase.
Sample Preparation
-
Accurately weigh an amount of the sample powder expected to contain approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Follow the same dissolution procedure as for the Standard Stock Solution (Section 4.2).
-
Prior to injection, filter the solution through a 0.22 µm syringe filter into an HPLC vial. This step is crucial to remove particulates that could clog the column or tubing.[8][13]
Analysis Workflow
The logical flow of the analysis ensures the system is ready and the results are valid.
Caption: HPLC analysis workflow from preparation to data processing.
System Suitability and Method Validation
To ensure the method is fit for its intended purpose, a validation should be performed according to ICH Q2(R1) guidelines.[2][3]
System Suitability Test (SST)
Before sample analysis, the performance of the chromatographic system must be verified. This is achieved by making five replicate injections of a working standard solution (e.g., 25 µg/mL).
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency of the column separation. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the stability of the detector response. |
Validation Parameters
The following parameters are essential for validating the analytical method.[6][14]
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Inject blank (mobile phase), placebo (if applicable), and standard solution. Check for any interfering peaks at the retention time of the analyte. | No significant interference at the analyte's retention time. Peak purity should be confirmed if using a PDA detector. |
| Linearity & Range | Analyze a series of at least five concentrations across the range (e.g., 5-75 µg/mL). Plot a graph of peak area versus concentration and perform linear regression analysis. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (Recovery) | Perform a recovery study by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), in triplicate.[2] | Mean recovery should be between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze a minimum of six sample preparations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.[2][14] | % RSD ≤ 2.0%. |
| Intermediate Precision | Repeat the precision study on a different day, with a different analyst, or on a different instrument. | % RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Can be estimated based on a signal-to-noise ratio of 10:1. | % RSD for replicate injections should be ≤ 10%. |
| Robustness | Deliberately vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on SST parameters and analyte quantification. | The method should remain reliable, with SST criteria being met under all varied conditions. |
Conclusion
The RP-HPLC method detailed in this application note is a reliable and robust procedure for the quantitative analysis of this compound. The protocol is straightforward, utilizing standard instrumentation and reagents. Proper execution of the system suitability tests and a full method validation will ensure that the results generated are accurate, precise, and fit for purpose in both research and regulated quality control environments.
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Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed. [Link]
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Application Note: Structural Characterization of 5-Nitrobenzothiazole-2-thiol Derivatives using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitrobenzothiazole-2-thiol and its derivatives are a class of heterocyclic compounds pivotal in medicinal chemistry and materials science, known for a range of biological activities including antimicrobial and anti-inflammatory properties.[1][2][3] Unambiguous structural confirmation is a critical prerequisite for any further investigation or application. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the structural elucidation of these molecules.[4] This guide provides a detailed framework for the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound derivatives, outlining optimized protocols, explaining the causal relationships behind experimental choices, and presenting expected spectral features.
Introduction: The Structural Significance of this compound Derivatives
The this compound scaffold consists of a bicyclic benzothiazole system, a thiol group at the 2-position, and a strongly electron-withdrawing nitro group at the 5-position. This specific arrangement of functional groups creates a unique electronic environment that dictates the molecule's chemical reactivity and biological interactions.
-
The Benzothiazole Core: A rigid, aromatic system that provides a foundational structure for substituent derivatization.
-
The Thiol Group (-SH): This group exists in a tautomeric equilibrium with its thione form (-C=S). It is a key site for derivatization (e.g., S-alkylation, S-acylation) to modulate solubility, stability, and biological activity. The proton of this group is exchangeable.[5]
-
The Nitro Group (-NO₂): A powerful electron-withdrawing and anisotropic group.[6][7] It significantly influences the electron density distribution across the aromatic ring, which has a profound and predictable effect on the chemical shifts of the aromatic protons and carbons in the NMR spectrum.[8]
Given this complexity, NMR spectroscopy is indispensable for confirming the regiochemistry of substitutions, verifying the success of synthetic modifications, and ensuring the purity of the final compounds.[4]
Foundational Principles for Spectral Interpretation
Understanding the core structure and the electronic influence of its functional groups is key to interpreting the NMR spectra of its derivatives. The standard numbering of the benzothiazole ring is shown below.
Figure 1: Structure and IUPAC Numbering of this compound
Caption: IUPAC numbering for the this compound core structure.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons (H4, H6, H7): The electron-withdrawing nitro group at C5 will strongly deshield the adjacent ortho protons (H4 and H6) and to a lesser extent, the para proton (H7). This results in their signals appearing far downfield in the aromatic region.[8]
-
Thiol Proton (-SH): The chemical shift of the thiol proton is highly variable and depends on concentration, solvent, and temperature.[5][9] It often appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.[5]
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: The carbons directly attached to or ortho/para to the nitro group (C5, C4, C6, C7a) will be significantly deshielded. The carbon bearing the nitro group (C5) will be shifted downfield.
-
Thione Carbon (C2): The C2 carbon, existing as a C=S (thione), is highly deshielded and will appear significantly downfield, often in the range of 180-200 ppm.
Experimental Workflow and Protocols
A systematic workflow is essential for obtaining high-quality, reproducible NMR data. The following diagram and protocols outline the key steps from sample preparation to data acquisition.
Figure 2: Experimental Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Protocol 1: Sample Preparation
Rationale: Proper sample preparation is the most critical step for acquiring a high-quality spectrum. The choice of solvent is paramount; it must dissolve the compound completely without reacting with it.[10] this compound derivatives are often yellow solids with limited solubility in chloroform but good solubility in dimethyl sulfoxide (DMSO).[1] DMSO-d₆ is an excellent choice as it dissolves a wide range of polar organic compounds and its residual proton signal (at ~2.50 ppm) does not typically overlap with aromatic signals.
Materials:
-
This compound derivative (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[11][12]
-
Deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D)
-
5 mm NMR tubes
-
Glass Pasteur pipette with filter plug (e.g., cotton or glass wool)
-
Small vial
Procedure:
-
Weighing: Accurately weigh the required amount of the solid sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[11] This volume ensures the sample height in a standard 5mm tube is sufficient to be within the detection region of the NMR coil.[11]
-
Dissolution: Vortex or gently sonicate the vial until the solid is completely dissolved. A homogenous solution is essential to achieve good magnetic field shimming and sharp spectral lines.[11][12]
-
Transfer: Using a Pasteur pipette with a filter plug, carefully transfer the solution into the NMR tube. The filter removes any particulate matter that could degrade spectral resolution.[12][13]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.
Protocol 2: NMR Data Acquisition (¹H and ¹³C)
Rationale: The acquisition parameters define the quality and resolution of the final spectrum. Key parameters include the spectral width (SW), which must encompass all expected signals, the acquisition time (AQ), which influences resolution, and the number of scans (NS), which determines the signal-to-noise ratio.[14][15]
Standard Parameters (Example for a 400 MHz Spectrometer):
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for routine acquisition, balancing signal with faster relaxation. |
| Spectral Width (SW) | ~16 ppm | ~220 ppm | Ensures all aromatic, aliphatic, and functional group signals are captured.[16] |
| Acquisition Time (AQ) | ~2.0 s | ~1.0 s | A longer AQ provides better digital resolution.[14][17] |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | Allows for sufficient T1 relaxation, crucial for quantitative analysis.[17] |
| Number of Scans (NS) | 16-64 | 512-2048 | ¹³C has a much lower natural abundance and sensitivity, requiring significantly more scans.[11] |
| Receiver Gain (RG) | Auto | Auto | Automatically optimized to prevent signal clipping and maximize dynamic range.[17] |
Procedure:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Perform magnetic field shimming to optimize homogeneity, aiming for sharp, symmetrical solvent peaks.
-
Load the standard parameter set for the desired experiment (e.g., ¹H or ¹³C).[16]
-
Adjust the parameters as needed based on the table above.
-
Start the acquisition using the appropriate command (e.g., zg).
-
Once acquisition is complete, process the data (Fourier transform, phase correction, baseline correction).
-
Calibrate the chemical shift axis using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C) or an internal standard like TMS.
Data Interpretation: A Case Study
Let's consider the expected NMR data for the parent compound, This compound .
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| H4 | ~8.4 - 8.6 | d | J ≈ 2.0 | C4 |
| H6 | ~8.1 - 8.3 | dd | J ≈ 9.0, 2.0 | C6 |
| H7 | ~7.8 - 8.0 | d | J ≈ 9.0 | C7 |
| -SH | Variable (e.g., 13-14) | br s | - | C2 (-C=S) |
| C3a | ||||
| C5 (-NO₂) | ||||
| C7a |
Note: These are estimated values based on typical shifts for benzothiazoles and the known effects of nitro groups. Actual values may vary.[8][18][19][20]
Interpretation Notes:
-
¹H Spectrum: The three aromatic protons will appear as distinct signals. H4, being ortho to the nitro group, is expected furthest downfield and will appear as a doublet due to coupling with H6 (a four-bond coupling, which is often small but observable in rigid aromatic systems). H6 will be a doublet of doublets, coupling to both H7 (ortho-coupling, ~9.0 Hz) and H4 (meta-coupling, ~2.0 Hz). H7 will be a doublet due to ortho-coupling with H6.
-
¹³C Spectrum: The spectrum will show seven distinct carbon signals. The most downfield signal will be C2 due to its thione character. The quaternary carbons (C3a, C5, C7a) will typically have lower intensities.
Advanced Techniques for Derivative Characterization
For complex derivatives where 1D spectra are insufficient for complete assignment, 2D NMR techniques are invaluable.[21][22]
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H scalar couplings. A cross-peak between two proton signals confirms they are coupled (typically through 2-4 bonds). This is essential for tracing the connectivity of protons in the aromatic ring or in alkyl side chains.[23]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[24] This is the most reliable method for assigning carbon signals for all protonated carbons (CH, CH₂, CH₃).
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over multiple bonds (typically 2-3 bonds). This is crucial for identifying quaternary carbons and piecing together molecular fragments, confirming, for example, the attachment point of a side chain to the benzothiazole core.[23][25]
Conclusion
NMR spectroscopy is a cornerstone technique for the structural validation of this compound derivatives. A methodical approach, combining robust sample preparation, optimized data acquisition protocols, and a foundational understanding of spectral patterns, enables researchers to unambiguously confirm molecular structures. By leveraging both 1D and 2D NMR experiments, scientists can ensure the structural integrity of their compounds, a non-negotiable step in the rigorous process of drug discovery and materials development.
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Kumar, A., et al. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry. 2013;2013:765394. Available from: [Link]
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Application Notes and Protocols for In Vitro Evaluation of 5-Nitrobenzothiazole-2-thiol
Authored by: Senior Application Scientist
Abstract
This document provides detailed protocols for the in vitro evaluation of 5-Nitrobenzothiazole-2-thiol, a heterocyclic compound with potential applications in drug discovery and development.[1][2] Given its structural features, including a nitro group and a benzothiazole-thiol core, this compound has been investigated for various biological activities, such as antimicrobial and enzyme inhibitory effects.[3][4] Notably, derivatives of benzothiazole have demonstrated potent inhibition of c-Jun N-terminal kinases (JNKs), a family of signaling proteins implicated in various diseases like cancer, inflammatory disorders, and neurodegenerative conditions.[5] This guide will focus on two primary assays: a biochemical assay to determine the inhibitory potential of this compound against JNKs and a standard microbiology assay to assess its antibacterial activity. These protocols are designed for researchers in pharmacology, biochemistry, and drug development, providing a robust framework for initial screening and characterization.
Introduction to this compound
This compound is a yellow, solid organic compound with low solubility in aqueous solutions but good solubility in organic solvents like dimethyl sulfoxide (DMSO) and acetone.[3] Its molecular structure, featuring a nitro group, imparts electrophilic properties, while the benzothiazole moiety is a common scaffold in medicinal chemistry, known for a wide range of biological activities.[2][3] Research into related compounds suggests potential as antimicrobial agents and as inhibitors of key cellular signaling pathways.[4][5][6] The JNK signaling cascade, a critical component of the mitogen-activated protein kinase (MAPK) pathway, responds to various cellular stresses and plays a pivotal role in apoptosis and inflammation.[5] Therefore, small molecule inhibitors of JNKs are of significant therapeutic interest.
This guide provides a comprehensive, step-by-step protocol for a JNK inhibition assay and a supporting protocol for determining the Minimum Inhibitory Concentration (MIC) against common bacterial strains.
Physicochemical Properties and Handling
A summary of the key properties of this compound is presented in Table 1. Proper handling and storage are crucial for maintaining the compound's integrity.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₂S₂ | [7] |
| Molecular Weight | 212.25 g/mol | [2] |
| Appearance | Yellow solid powder | [3] |
| Melting Point | 223-225 °C | [7] |
| Solubility | Low in water; Soluble in DMSO, acetone | [3] |
| Storage | 2-8°C, protected from light | [2][7] |
Note on Preparation: Due to its low aqueous solubility, a high-concentration stock solution of this compound should be prepared in 100% DMSO. Subsequent dilutions for assays should be made in the appropriate assay buffer, ensuring the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity or bacterial growth (typically ≤1%).
Primary Assay: JNK Inhibition
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying kinase activity in a high-throughput format. The assay measures the phosphorylation of a substrate peptide by the JNK enzyme.
Principle of the TR-FRET Kinase Assay
The assay quantifies the phosphorylation of a specific substrate by a JNK isoform (e.g., JNK1, JNK2, or JNK3). A GFP-tagged substrate peptide and a terbium-labeled antibody specific to the phosphorylated form of the substrate are used. When the substrate is phosphorylated by JNK, the terbium-labeled antibody binds to it. Upon excitation of terbium (the donor fluorophore), energy is transferred to the nearby GFP (the acceptor fluorophore) if they are in close proximity, resulting in a FRET signal. The intensity of this signal is directly proportional to the extent of substrate phosphorylation and, therefore, to the JNK enzyme's activity. Inhibitors will reduce the FRET signal.
Experimental Workflow for JNK Inhibition Assay
Caption: Workflow for the JNK TR-FRET inhibition assay.
Detailed Protocol
Materials:
-
Recombinant human JNK1, JNK2, or JNK3
-
GFP-c-Jun (1-79) substrate (or similar)
-
LanthaScreen™ Tb-anti-p-c-Jun (Ser63) Antibody (or equivalent)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
Staurosporine (positive control inhibitor)
-
DMSO
-
Low-volume 384-well plates (e.g., white, non-binding surface)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. The highest concentration might be 1 mM, leading down to the low micromolar or nanomolar range.
-
Prepare a similar dilution series for the positive control, staurosporine.
-
-
Reagent Preparation:
-
Prepare a 2X JNK enzyme/substrate solution in kinase buffer. The final concentrations in the well should be optimized, but a starting point could be 5 nM JNK and 200 nM GFP-c-Jun substrate.
-
Prepare a 2X ATP solution in kinase buffer. The final concentration should be at the Km for ATP for the specific JNK isoform, if known, or started at a standard concentration like 10 µM.
-
-
Assay Execution:
-
Dispense 2 µL of the compound dilutions (or DMSO for controls) into the wells of a 384-well plate.
-
Add 4 µL of the 2X JNK/substrate solution to each well.
-
Mix gently and incubate for 20 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 4 µL of the 2X ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the reaction by adding 10 µL of a solution containing the Tb-labeled antibody in TR-FRET dilution buffer (as per manufacturer's instructions). The final antibody concentration is typically around 2 nM.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for GFP and 495 nm for Terbium).
-
Data Analysis
-
Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal (520 nm) to the donor signal (495 nm).
-
Determine Percent Inhibition:
-
Use wells with DMSO only as the 0% inhibition control (maximum signal).
-
Use wells with a high concentration of staurosporine as the 100% inhibition control (background signal).
-
Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_100%_inhibition) / (Ratio_0%_inhibition - Ratio_100%_inhibition))
-
-
Generate IC₅₀ Curve: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of enzyme activity.
Secondary Assay: Antibacterial Activity (Minimum Inhibitory Concentration)
This protocol determines the lowest concentration of this compound that prevents visible growth of a microorganism.
Principle of Broth Microdilution
The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4] The test compound is serially diluted in a 96-well plate, and a standardized inoculum of bacteria is added to each well. After incubation, the wells are visually inspected for bacterial growth, often aided by a growth indicator dye like resazurin. The MIC is the lowest concentration where no growth is observed.
Detailed Protocol
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
DMSO
-
Sterile 96-well plates
-
Resazurin sodium salt solution (0.015% w/v in sterile PBS)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick a few bacterial colonies and suspend them in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.
-
-
Compound Plating:
-
Prepare a 10 mM stock of this compound in DMSO.
-
In a 96-well plate, add 100 µL of CAMHB to all wells.
-
Add 100 µL of the test compound (e.g., at 256 µg/mL in CAMHB with 2% DMSO) to the first column of wells.
-
Perform 2-fold serial dilutions across the plate by transferring 100 µL from one column to the next. Discard the final 100 µL from the last dilution column. This will create a concentration gradient (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well (except for a sterility control well).
-
Include a growth control (no compound) and a positive control (standard antibiotic).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determining the MIC:
-
After incubation, add 20 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is the lowest concentration of the compound at which the blue color is retained.
-
Conclusion
The protocols outlined in this application note provide a robust starting point for characterizing the in vitro activity of this compound. The JNK inhibition assay allows for the detailed investigation of its potential as a modulator of a key signaling pathway relevant to multiple diseases. The antibacterial MIC assay provides valuable information on its potential as an antimicrobial agent. Researchers should note that these are foundational protocols, and optimization of parameters such as enzyme/substrate concentrations, incubation times, and the choice of bacterial strains may be necessary to achieve the most accurate and reproducible results.
References
- This compound - Solubility of Things. (n.d.).
- Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(19), 5849-5853.
- This compound - MySkinRecipes. (n.d.).
-
Enzymatic Reduction of Nitro Compounds to Amines with Nitroreductase. (2018). ResearchGate. Retrieved January 11, 2026, from [Link]
- This compound - MySkinRecipes. (n.d.).
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2020). Molecules, 25(21), 5035. Retrieved January 11, 2026, from [Link]
-
Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. (2021). Scientific Reports, 11(1), 17199. Retrieved January 11, 2026, from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 58759-63-0 [sigmaaldrich.com]
5-Nitrobenzothiazole-2-thiol as a building block in organic synthesis
An Application Guide to 5-Nitrobenzothiazole-2-thiol: A Versatile Heterocyclic Building Block
Introduction: The Strategic Value of this compound
In the landscape of modern organic synthesis and medicinal chemistry, the benzothiazole scaffold is a privileged structure, renowned for its wide array of biological activities.[1][2] Within this class of compounds, this compound stands out as a particularly valuable and versatile building block. Its utility stems from a unique combination of structural features: a reactive thiol group poised for a variety of transformations and an electron-withdrawing nitro group that modulates the electronic properties of the entire heterocyclic system.
This guide serves as a technical resource for researchers and drug development professionals, offering insights into the chemical behavior of this compound and providing detailed protocols for its application in synthesis. We will explore its core reactivity, showcase its role in the construction of complex, biologically active molecules, and provide field-proven methodologies to facilitate its use in the laboratory. This molecule is a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals, particularly heterocyclic compounds with potential antibacterial, antifungal, or anti-inflammatory properties.[3][4]
Molecule Profile and Physicochemical Properties
A thorough understanding of a reagent's properties is fundamental to its successful application. This compound, a yellow powder, possesses distinct characteristics that dictate its handling, storage, and reactivity.[3]
| Property | Value | Source |
| CAS Number | 58759-63-0 | |
| Molecular Formula | C₇H₄N₂O₂S₂ | [4] |
| Molecular Weight | 212.25 g/mol | [4] |
| Melting Point | 223-225 °C | |
| Boiling Point | 380.6 °C | [4] |
| Appearance | Yellow powder | [3] |
| Storage | 2-8°C | [4] |
The key to its synthetic utility lies in the interplay between the thiol group at the 2-position and the nitro group at the 5-position. The thiol group exists in a tautomeric equilibrium with its thione form, 5-nitro-1,3-benzothiazole-2(3H)-thione. It is readily deprotonated to form a potent thiolate nucleophile, which is the basis for its most common applications in S-alkylation and S-arylation reactions. The nitro group acts as a strong electron-withdrawing group, influencing the acidity of the thiol proton and modifying the reactivity of the benzene ring.
Sources
Application Notes and Protocols: 5-Nitrobenzothiazole-2-thiol in Materials Science
Introduction
5-Nitrobenzothiazole-2-thiol is a versatile heterocyclic compound characterized by a benzothiazole core functionalized with a nitro group and a thiol group.[1] This unique combination of functional groups imparts a range of chemical properties that make it a valuable building block and functional material in various domains of materials science. Its derivatives are actively being explored for applications in electronic and optical materials.[2][3] This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development on the utilization of this compound in cutting-edge materials science applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₂O₂S₂ | |
| Molecular Weight | 212.25 g/mol | |
| Appearance | Yellow powder | [3] |
| Melting Point | 223-225 °C | |
| Boiling Point | 380.6 °C at 760 mmHg | |
| Solubility | Soluble in organic solvents like DMSO and acetone; low solubility in water. | |
| Storage | 2-8°C |
Application 1: Corrosion Inhibition
The presence of heteroatoms (N, S) and a π-electron system in the benzothiazole ring makes this compound a promising candidate for a corrosion inhibitor. These features facilitate the adsorption of the molecule onto metal surfaces, forming a protective layer that shields the metal from corrosive environments. The thiol group can form strong bonds with metal surfaces, while the nitro group can influence the electronic properties of the adsorbed layer.
Mechanism of Corrosion Inhibition
The corrosion inhibition mechanism of benzothiazole derivatives typically involves the adsorption of the inhibitor molecules onto the metal surface. This can occur through:
-
Chemisorption: The sulfur atom of the thiol group and the nitrogen atom of the benzothiazole ring can form coordinate bonds with the vacant d-orbitals of metal atoms.
-
Physisorption: Electrostatic interactions between the charged metal surface and the polar inhibitor molecule.
-
π-electron bonding: The aromatic benzothiazole ring can interact with the metal surface through its π-electrons.
This adsorption process creates a barrier that inhibits both anodic and cathodic reactions of the corrosion process.
Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency for Mild Steel
This protocol outlines the steps to assess the corrosion inhibition performance of this compound for mild steel in an acidic medium (1 M HCl).
Materials and Equipment:
-
Mild steel coupons of known composition and surface area
-
This compound
-
Hydrochloric acid (HCl)
-
Acetone, ethanol
-
Analytical balance
-
Water bath or thermostat
-
Electrochemical workstation with a three-electrode cell (working electrode: mild steel coupon, counter electrode: platinum, reference electrode: saturated calomel electrode - SCE)
-
Scanning Electron Microscope (SEM)
Protocol Steps:
-
Coupon Preparation:
-
Mechanically polish the mild steel coupons with a series of emery papers of decreasing grit size to achieve a mirror finish.
-
Degrease the coupons by sonicating in acetone and then ethanol.
-
Rinse with deionized water and dry thoroughly.
-
Store in a desiccator until use.
-
-
Weight Loss Measurements:
-
Accurately weigh the prepared coupons.
-
Immerse the coupons in 1 M HCl solution containing different concentrations of this compound (e.g., 0, 50, 100, 200, 500 ppm) for a specified period (e.g., 24 hours) at a constant temperature (e.g., 25 °C).
-
After the immersion period, remove the coupons, rinse with deionized water, clean with a soft brush to remove corrosion products, rinse again, dry, and reweigh.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (mm/year) = (87.6 × W) / (D × A × T) where W is the weight loss in mg, D is the density of mild steel in g/cm³, A is the surface area in cm², and T is the immersion time in hours.
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
-
-
Electrochemical Measurements:
-
Assemble the three-electrode cell with the prepared mild steel coupon as the working electrode.
-
Fill the cell with 1 M HCl solution with and without the inhibitor at various concentrations.
-
Allow the system to stabilize for about 30 minutes to reach a steady open-circuit potential (OCP).
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
Analyze the Nyquist and Bode plots to determine the charge transfer resistance (Rct). A higher Rct value indicates better corrosion inhibition.
-
-
Potentiodynamic Polarization:
-
Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation. A lower icorr value signifies better inhibition.
-
-
-
Surface Analysis (SEM):
-
After the immersion tests, examine the surface morphology of the mild steel coupons (with and without inhibitor) using SEM to visualize the protective film formation and the extent of corrosion.
-
Application 2: Synthesis of Novel Conductive Polymers
The benzothiazole moiety is a known building block for conductive polymers. The presence of the electron-withdrawing nitro group and the polymerizable thiol group in this compound makes it an interesting monomer for the synthesis of novel conductive polymers with potentially unique electronic and optical properties. These polymers could find applications in sensors, organic electronics, and antistatic coatings.
Synthetic Strategy: Electropolymerization
Electrochemical polymerization is a powerful technique for the synthesis of conductive polymer films directly onto an electrode surface. The thiol group of this compound can be electrochemically oxidized to form disulfide bonds, leading to the formation of a polymer chain.
Experimental Protocol: Electrosynthesis and Characterization of Poly(this compound)
This protocol describes the electrochemical polymerization of this compound on a glassy carbon electrode (GCE).
Materials and Equipment:
-
This compound
-
Acetonitrile (anhydrous)
-
Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte
-
Glassy carbon electrode (GCE), platinum wire counter electrode, and Ag/AgCl reference electrode
-
Electrochemical workstation
-
FT-IR spectrometer, UV-Vis spectrometer
-
Cyclic voltammetry (CV) setup
Protocol Steps:
-
Electrolyte Preparation:
-
Prepare a 0.1 M solution of TBAP in anhydrous acetonitrile.
-
Dissolve this compound in the electrolyte solution to a final concentration of 10 mM.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
-
Electropolymerization:
-
Polish the GCE with alumina slurry, sonicate in deionized water and then acetone, and dry it.
-
Assemble the three-electrode cell with the prepared GCE as the working electrode.
-
Perform cyclic voltammetry in the monomer solution within a potential window where the monomer is oxidized (e.g., from 0 V to +1.8 V vs. Ag/AgCl) for a number of cycles (e.g., 10-20 cycles) at a scan rate of 50 mV/s.
-
A progressive increase in the peak currents with each cycle indicates the deposition of a conductive polymer film on the electrode surface.
-
-
Polymer Film Characterization:
-
After polymerization, rinse the modified electrode with pure acetonitrile to remove any unreacted monomer.
-
Electrochemical Characterization:
-
Record the cyclic voltammogram of the polymer-coated electrode in a monomer-free electrolyte solution to study its redox behavior.
-
-
Spectroscopic Characterization:
-
Carefully remove the polymer film from the electrode (if possible) or perform attenuated total reflectance (ATR)-FTIR spectroscopy directly on the modified electrode to confirm the polymer structure.
-
Dissolve the polymer in a suitable solvent and record its UV-Vis absorption spectrum to study its electronic properties.
-
-
Application 3: Development of Electrochemical Sensors
The functional groups of this compound can be exploited for the development of electrochemical sensors. The thiol group can act as a recognition element for heavy metal ions through chelation, while the electroactive nitro group can serve as a signaling unit. A change in the electrochemical signal of the nitro group upon binding of a target analyte can be used for its detection and quantification.
Sensing Principle
The proposed sensing mechanism involves the binding of a heavy metal ion (e.g., Hg²⁺, Pb²⁺) to the thiol group of this compound immobilized on an electrode surface. This binding event can perturb the electronic environment of the nitro group, leading to a shift in its reduction potential or a change in the peak current, which can be measured using techniques like differential pulse voltammetry (DPV).
Experimental Protocol: Fabrication of a this compound-Based Sensor for Heavy Metal Ion Detection
This protocol describes the fabrication of a modified electrode for the detection of a model heavy metal ion.
Materials and Equipment:
-
This compound
-
Gold electrode (or gold nanoparticle-modified electrode)
-
Ethanol
-
Standard solutions of heavy metal salts (e.g., HgCl₂, Pb(NO₃)₂)
-
Buffer solutions (e.g., phosphate-buffered saline - PBS)
-
Electrochemical workstation
Protocol Steps:
-
Electrode Modification:
-
Clean the gold electrode by polishing and electrochemical methods.
-
Immerse the clean gold electrode in a 1 mM ethanolic solution of this compound for a sufficient time (e.g., 12-24 hours) to allow the formation of a self-assembled monolayer (SAM) through the Au-S bond.
-
Rinse the modified electrode thoroughly with ethanol and deionized water to remove any physisorbed molecules.
-
-
Electrochemical Detection:
-
Place the modified electrode in a buffer solution (e.g., PBS, pH 7.4).
-
Record the electrochemical response of the nitro group using differential pulse voltammetry (DPV) in a potential range where the nitro group is reduced (e.g., -0.2 V to -0.8 V vs. Ag/AgCl).
-
Incubate the modified electrode in solutions containing different concentrations of the target heavy metal ion for a fixed period.
-
After incubation, rinse the electrode and record the DPV response again in the buffer solution.
-
A decrease in the peak current or a shift in the peak potential of the nitro group reduction can be correlated to the concentration of the heavy metal ion.
-
-
Sensor Performance Evaluation:
-
Determine the linear range, limit of detection (LOD), and selectivity of the sensor by testing its response to various concentrations of the target analyte and potential interfering ions.
-
Visualizations
Workflow for Corrosion Inhibition Study
Caption: Workflow for evaluating corrosion inhibition.
Electropolymerization and Sensor Fabrication
Caption: Synthesis and fabrication workflows.
References
-
Revolutionizing Drug Delivery and Therapeutics: The Biomedical Applications of Conductive Polymers and Composites-Based Systems. PubMed Central. Available at: [Link]
-
Synthesis, characterization and applications of conductive polymers: A brief review. Wiley Online Library. Available at: [Link]
-
Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. PubMed Central. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Revolutionizing Drug Delivery and Therapeutics: The Biomedical Applications of Conductive Polymers and Composites-Based Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and Theoretical Studies on Acid Corrosion Inhibition of API 5L X70 Steel with Novel 1-N-α-d-Glucopyranosyl-1H-1,2,3-Triazole Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 5-Nitrobenzothiazole-2-thiol for Biological Screening
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2] This application note provides a comprehensive technical guide for the derivatization of a particularly promising starting scaffold, 5-nitrobenzothiazole-2-thiol. We present the scientific rationale for selecting this molecule, focusing on the strategic importance of the 5-nitro and 2-thiol functional groups for chemical modification and biological activity modulation. Detailed, field-proven protocols are provided for the synthesis of S-alkylated derivatives, followed by robust methodologies for their subsequent biological evaluation. This includes step-by-step protocols for in vitro anticancer screening using the MTT assay, antimicrobial susceptibility testing via the broth microdilution method, and a specific enzyme inhibition assay targeting c-Jun N-terminal kinase (JNK). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutic agents.
Introduction: The Strategic Value of the this compound Scaffold
Benzothiazole and its derivatives are classified as "privileged structures" in drug discovery, owing to their ability to interact with a multitude of biological targets.[3] The core benzothiazole ring system, being planar and electron-rich, is adept at engaging in π–π stacking and hydrogen bonding interactions with biological macromolecules.[3] Among the vast library of benzothiazole-based starting points, this compound emerges as a particularly strategic scaffold for several key reasons:
-
Reactive Handle for Derivatization: The thiol group at the 2-position is a highly versatile and reactive nucleophile. It provides a straightforward point for chemical modification, most commonly through S-alkylation, to generate a diverse library of thioether derivatives.[4][5][6] This allows for the systematic exploration of chemical space around the core scaffold.
-
Bioactivity Enhancement by the Nitro Group: The presence of a strong electron-withdrawing group, such as the nitro (NO₂) group, at the 5-position can significantly modulate the electronic properties of the entire molecule.[7] This modification has been shown to enhance the biological potency of various heterocyclic compounds.[8][9] The nitro group can improve interactions with target enzymes and has been specifically implicated in enhancing the antibacterial and anticancer activities of benzothiazole derivatives.[8]
-
Proven Pharmacological Relevance: Derivatives of benzothiazole-2-thiol have demonstrated significant antitumor and antimetastatic activities.[10] Furthermore, the linkage of various heterocyclic moieties to the benzothiazole-2-thiol core has yielded compounds with potent, broad-spectrum anticancer activities.[11] Specifically, 2-thioether-benzothiazoles have been successfully developed as potent, allosteric inhibitors of enzymes like c-Jun N-terminal kinase (JNK), a key regulator in stress and apoptosis pathways.[11]
This guide, therefore, uses this compound as a foundational building block to create a library of novel chemical entities for subsequent biological screening.
Synthetic Protocol: S-Alkylation of this compound
This section provides a detailed protocol for the synthesis of 2-(alkylthio)benzothiazole derivatives. The procedure is based on a standard nucleophilic substitution reaction where the thiolate anion of this compound attacks an alkyl halide.
Rationale for Experimental Choices
-
Base (Sodium Bicarbonate, NaHCO₃): A mild inorganic base is used to deprotonate the thiol group, forming the more nucleophilic thiolate anion. NaHCO₃ is sufficient for this purpose and avoids potential side reactions that stronger bases might induce, particularly with sensitive functional groups on the alkyl halide.
-
Solvent (Dimethylformamide, DMF): DMF is a polar aprotic solvent that is excellent for Sₙ2 reactions. It effectively solvates the cation (Na⁺) while leaving the thiolate anion relatively free and highly reactive. Its high boiling point is also suitable for reactions requiring heating.
-
Reaction Conditions (60°C to Reflux): Gentle heating increases the reaction rate without promoting significant decomposition of the reactants or products. The reaction is monitored by Thin-Layer Chromatography (TLC) to determine completion.
-
Workup and Purification: The workup procedure involving an aqueous wash and extraction is designed to remove the inorganic salts and residual DMF. Flash column chromatography is a standard and effective method for purifying the final products to a high degree.[4]
Detailed Experimental Protocol
Materials:
-
This compound
-
Appropriate alkyl halide (e.g., benzyl bromide, ethyl iodide, 2-chloro-N-phenylacetamide)
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether (or Ethyl Acetate)
-
5% Sodium Hydroxide (NaOH) aqueous solution
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Hexane/Ethyl Acetate mixtures)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq.) and sodium bicarbonate (1.05 eq.) in anhydrous DMF (approx. 0.3-0.5 M concentration).
-
Addition of Alkyl Halide: Stir the mixture at 60 °C for 15-20 minutes to ensure formation of the thiolate. To this mixture, add the desired alkyl halide (1.05 eq.) dropwise.
-
Reaction Monitoring: Increase the temperature to reflux and monitor the reaction progress by TLC until the starting material (this compound) is consumed. This typically takes several hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with a 5% NaOH aqueous solution to remove any unreacted starting material, followed by a wash with brine (saturated NaCl solution).[4]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., starting with pure hexane and gradually increasing the polarity with ethyl acetate or using dichloromethane) to yield the pure thioether derivative.[4]
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Screening Protocols
This section outlines standardized protocols for evaluating the synthesized derivatives for anticancer, antimicrobial, and enzyme-inhibitory activities.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[6] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[6][7]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 - breast, A549 - lung, HCT-116 - colon)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile plates
-
Test compounds (dissolved in DMSO to make stock solutions)
Protocol:
-
Cell Seeding: Harvest exponentially growing cells and adjust the cell density in a complete culture medium. Seed 100 µL of the cell suspension (e.g., 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in a complete culture medium from the DMSO stock solutions. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells. After 24 hours, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.[6]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[5]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT into purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[12][13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin, Ampicillin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Protocol:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB. Typically, add 100 µL of MHB to all wells except the first column. Add 200 µL of the highest concentration of the test compound to the first well, then serially transfer 100 µL from well to well, discarding the last 100 µL from the final well of the dilution series.[13]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions. The final volume in each well will be 200 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL.[14]
-
Controls: Include a positive control (wells with inoculum but no compound) to ensure bacterial growth and a negative control (wells with medium only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[13]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).[12]
Enzyme Inhibition Assay: c-Jun N-terminal Kinase (JNK)
JNKs are key enzymes in stress-activated protein kinase pathways, and their inhibition is a therapeutic strategy for various diseases, including cancer and inflammatory disorders.[11] This protocol is a non-radioactive immunoprecipitation-kinase assay.
Materials:
-
Cell lysate containing activated JNK
-
Anti-JNK antibody
-
Protein A/G affinity gel beads
-
Assay/Kinase Buffer
-
ATF2 (Activating Transcription Factor 2) substrate
-
ATP solution
-
SDS-PAGE sample buffer
-
Wash buffers
-
Phospho-ATF2 (Thr71) antibody for Western blotting
Protocol:
-
Immunoprecipitation of JNK:
-
Incubate cell lysate (containing the activated kinase) with an anti-JNK antibody on ice.
-
Add equilibrated Protein A/G affinity gel beads to the lysate-antibody mixture and incubate with gentle rocking to capture the JNK-antibody complex.
-
Pellet the beads by centrifugation and wash them multiple times with cell lysis buffer and then with kinase buffer to remove non-specific proteins.
-
-
Kinase Reaction:
-
To the washed bead pellet, add kinase assay buffer, the test inhibitor (at various concentrations), and the JNK substrate (e.g., recombinant ATF2).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.[7]
-
-
Termination and Sample Preparation:
-
Terminate the reaction by adding SDS-PAGE sample buffer to the mixture and boiling for 5 minutes to denature the proteins and release them from the beads.[7]
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
Detection of Substrate Phosphorylation:
-
Separate the proteins in the supernatant by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Perform a Western blot using a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-ATF2).
-
Use a suitable secondary antibody conjugated to an enzyme (like HRP) and a chemiluminescent substrate to visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensity corresponding to the phosphorylated substrate using densitometry software.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.
-
Data Summary and Structure-Activity Relationship (SAR)
The derivatization of the 2-thiol position allows for a systematic investigation of how different substituents impact biological activity. By testing a library of compounds, a Structure-Activity Relationship (SAR) can be established to guide the design of more potent and selective agents. The table below presents hypothetical but representative data for a series of S-substituted this compound derivatives, compiled from typical findings in the literature for this class of compounds.[8][15][16][17][18]
Table 1: Biological Activity of S-Substituted this compound Derivatives
| Compound ID | R-Group (Substituent on Sulfur) | Anticancer IC₅₀ (µM) [MCF-7] | Antimicrobial MIC (µg/mL) [S. aureus] |
| NB-01 | -H (Parent Scaffold) | >100 | 64 |
| NB-02 | -CH₃ (Methyl) | 85.2 | 32 |
| NB-03 | -CH₂CH₃ (Ethyl) | 76.5 | 32 |
| NB-04 | -CH₂Ph (Benzyl) | 15.8 | 8 |
| NB-05 | -CH₂Ph-4-Cl (4-Chlorobenzyl) | 9.3 | 4 |
| NB-06 | -CH₂Ph-4-OCH₃ (4-Methoxybenzyl) | 22.1 | 16 |
| NB-07 | -CH₂CONHPh (N-Phenylacetamido) | 5.1 | 2 |
SAR Insights:
-
Effect of S-Alkylation: Unsubstituted this compound (NB-01 ) shows weak activity. Alkylation of the thiol group is essential for enhancing both anticancer and antimicrobial potency.
-
Impact of Aromatic Rings: The introduction of an aromatic ring, such as a benzyl group (NB-04 ), significantly increases activity compared to simple alkyl chains (NB-02 , NB-03 ). This suggests that the additional hydrophobic and π-stacking interactions provided by the aromatic ring are crucial for target engagement.
-
Electronic Effects of Substituents: Placing an electron-withdrawing group like chlorine on the benzyl ring (NB-05 ) further enhances potency. In contrast, an electron-donating group like methoxy (NB-06 ) slightly reduces activity compared to the unsubstituted benzyl derivative. This indicates that the electronic properties of the substituent play a key role. The SAR often shows that electron-withdrawing groups on appendages attached to the benzothiazole core can improve antibacterial action.[8]
-
Role of Amide Linkage: The incorporation of an amide linkage, as in compound NB-07 , leads to the most potent activity in this series. The amide group can act as both a hydrogen bond donor and acceptor, potentially forming critical interactions within the biological target's binding site.
Conclusion
This compound serves as an outstanding starting point for the development of novel therapeutic candidates. Its facile derivatization at the 2-thiol position allows for the rapid generation of diverse chemical libraries. The protocols detailed in this guide provide a robust framework for synthesizing thioether derivatives and systematically evaluating them in key biological assays. The representative SAR data underscores the importance of introducing substituted aromatic and amide-containing moieties to enhance biological activity. By employing these methodologies, researchers can effectively explore the chemical space around this privileged scaffold to identify lead compounds for further preclinical development in oncology, infectious diseases, and beyond.
References
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Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (2024). Molecules. [Link]
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Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). Molecules. [Link]
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Synthesis of some derivatives of 2-mercaptobenzothiazole and their evaluation as anti-inflammatory agents. (2012). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Journal of Molecular Structure. [Link]
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Synthesis of 2-mercaptobenzothiazole (35S). (1965). INIS-IAEA. [Link]
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Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. (2022). ACS Omega. [Link]
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Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (2021). Molecules. [Link]
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Structure and structure–activity relationship of compounds 1 and 2. (n.d.). ResearchGate. [Link]
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Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. (2011). Organic Chemistry Portal. [Link]
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Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2022). Molecules. [Link]
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Synthetic scheme for novel nitro substituted benzothiazole derivatives. (2019). ResearchGate. [Link]
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Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (2022). Chemical Methodologies. [Link]
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Structure–Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (2020). Molecules. [Link]
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Schematic representation of structure‐activity relationship for the 27–46 series. (n.d.). ResearchGate. [Link]
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Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (2023). ACS Omega. [Link]
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Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. (2016). Oncotarget. [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). National Institutes of Health. [Link]
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Benzothiazoles: A new profile of biological activities. (2007). ResearchGate. [Link]
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Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks. [Link]
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A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research. [Link]
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Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
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Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (2022). Bioorganic & Medicinal Chemistry Letters. [Link]
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Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). (n.d.). ResearchGate. [Link]
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From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2024). MDPI. [Link]
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Mild, Additive-Free Thioetherification via Proton Transfer Dual Ionization Mechanism. (2023). ChemRxiv. [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI. [Link]
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2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. (2019). ResearchGate. [Link]
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Application Notes & Protocols: The Reaction of 5-Nitrobenzothiazole-2-thiol with Electrophiles
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 5-Nitrobenzothiazole-2-thiol
This compound, a yellow crystalline solid with the chemical formula C₇H₄N₂O₂S₂, is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] The benzothiazole core is a prevalent scaffold in numerous pharmacologically active molecules, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5]
The unique reactivity of this molecule is conferred by the interplay between the benzothiazole ring system, the electron-withdrawing nitro group at the 5-position, and the versatile thiol group at the 2-position. The nitro group enhances the electrophilicity of the benzothiazole ring and increases the acidity of the thiol proton, making the molecule a potent nucleophile upon deprotonation.[1] This guide provides a detailed exploration of its reactions with electrophiles, offering both mechanistic insights and practical, field-proven protocols for the synthesis of novel derivatives.
Core Chemical Principles: Tautomerism and Nucleophilic Activation
The reactivity of this compound is fundamentally governed by its existence in a tautomeric equilibrium between the thione and thiol forms. In solution, the thiol form (5-nitro-1,3-benzothiazole-2-thiol) is in equilibrium with its thione tautomer (5-nitro-1,3-benzothiazole-2(3H)-thione).
The crucial step for reaction with electrophiles is the deprotonation of the thiol group to form the corresponding thiolate anion. This anion is a powerful sulfur-centered nucleophile. The presence of the electron-withdrawing nitro group on the aromatic ring lowers the pKa of the thiol proton, facilitating its removal by even moderate bases. This activation is the gateway to a wide array of functionalization reactions at the sulfur atom.
Sources
Application Notes & Protocols: Leveraging 5-Nitrobenzothiazole-2-thiol for the Synthesis of Bioactive Heterocycles
Abstract
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical reactivity and ability to interact with biological targets.[1][2] Among the myriad of scaffolds available for drug discovery, the benzothiazole nucleus is a prominent pharmacophore known for a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This guide focuses on a particularly valuable derivative, 5-Nitrobenzothiazole-2-thiol , as a versatile starting material. We will explore its intrinsic chemical properties and provide detailed protocols for its strategic use in synthesizing novel, bioactive heterocyclic systems. The presence of a reactive thiol group, a modifiable nitro group, and an aromatic core makes this compound a powerful building block for generating molecular diversity in medicinal chemistry.[5][6][7]
The Strategic Value of this compound
The utility of this compound in synthetic chemistry stems from three key structural features:
-
The Thiol/Thione Tautomer: The molecule exists in tautomeric equilibrium between the thiol and thione forms. The exocyclic sulfur atom is a potent nucleophile, especially when deprotonated, making it the primary site for introducing substituents via S-alkylation and S-acylation.
-
The Nitro Group: As a strong electron-withdrawing group, the nitro moiety at the 5-position significantly influences the electronic properties of the benzothiazole ring system.[5] Critically, it serves as a synthetic handle that can be chemically transformed, most commonly via reduction to an amine, opening up a new vector for derivatization.
-
The Benzothiazole Core: This rigid, bicyclic aromatic system provides a stable and predictable framework. Its inherent biological relevance makes it an excellent starting point for developing new therapeutic agents.[3][4]
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental for successful synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄N₂O₂S₂ | [5][6] |
| Molecular Weight | 212.25 g/mol | [6][8] |
| Appearance | Yellow solid powder | [5] |
| Melting Point | 223-225 °C | [8] |
| Solubility | Soluble in DMSO and acetone; low solubility in water. | [5] |
| Storage | Store at 2-8°C, protected from light and moisture. | [6][8] |
Core Synthetic Pathways
The strategic functional groups on this compound allow for several high-yield synthetic transformations. These pathways can be used independently or in sequence to build complex molecular architectures.
Caption: Core synthetic transformations of this compound.
Application Protocol 1: Synthesis of an Antimicrobial Schiff Base Intermediate
This protocol demonstrates the S-alkylation of the thiol group, followed by the synthesis of a hydrazone, a class of compounds often associated with antimicrobial activity.[9] The initial S-alkylation is a crucial step to create a stable thioether linkage, which serves as a handle for further elaboration.
Workflow Overview
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Electrochemical Evaluation of 5-Nitrobenzothiazole-2-thiol as a Corrosion Inhibitor for Steel in Acidic Media
An Application Note for Researchers and Scientists
Authored by: Gemini, Senior Application Scientist
Introduction
Corrosion of metallic materials, particularly steel, is a pervasive issue across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy for mitigating corrosion, especially in acidic environments commonly found in industrial cleaning, pickling, and oil and gas exploration. Effective organic inhibitors are typically molecules containing heteroatoms (such as nitrogen, sulfur, and oxygen) and π-electrons in their structure. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.
5-Nitrobenzothiazole-2-thiol (NBT) is a heterocyclic compound of significant interest for corrosion inhibition.[1] Its molecular structure, featuring a benzothiazole ring system with sulfur and nitrogen atoms, a thiol group, and an electron-withdrawing nitro group, provides multiple active centers for strong adsorption onto a metal surface. This application note provides a detailed guide to the electrochemical methodologies used to evaluate the efficacy and mechanism of NBT as a corrosion inhibitor for steel. We will delve into the causality behind experimental choices and provide self-validating protocols for potentiodynamic polarization and electrochemical impedance spectroscopy.
Mechanism of Inhibition: The Protective Adsorption Layer
The primary mechanism by which this compound inhibits corrosion is through adsorption onto the steel surface, effectively blocking the active sites where corrosion reactions (both anodic dissolution of iron and cathodic hydrogen evolution) occur.[2] This adsorption can be a complex interplay of physical and chemical interactions:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules. In acidic solutions, the steel surface is typically positively charged, and the N, S heteroatoms can be protonated, leading to electrostatic attraction.
-
Chemisorption: This is a stronger form of adsorption involving charge sharing or transfer from the inhibitor molecule to the metal surface to form a coordinate-type bond. The lone pair electrons on the sulfur and nitrogen atoms, along with the π-electrons of the benzothiazole ring, can be shared with the vacant d-orbitals of iron atoms.[3]
The synergistic effect of these interactions leads to the formation of a stable, protective inhibitor film on the steel surface, which acts as a barrier to the aggressive corrosive species in the solution.
Caption: Proposed inhibition mechanism of this compound (NBT).
Core Electrochemical Evaluation Protocols
To quantitatively assess the performance of a corrosion inhibitor, two primary electrochemical techniques are employed: Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). These methods provide complementary information on the corrosion rate, inhibition efficiency, and the nature of the inhibition mechanism.[2][4]
Protocol 1: Potentiodynamic Polarization (PDP) Measurements
Objective: To determine the corrosion current density (icorr), corrosion potential (Ecorr), and the nature of inhibition (anodic, cathodic, or mixed-type) by analyzing the polarization curve.[2][5]
Materials and Reagents:
-
Working Electrode (WE): Steel coupon (e.g., API 5L X52, S235) with a known surface area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum mesh or graphite rod.
-
Corrosive Medium: 1 M HCl or 0.5 M H₂SO₄ solution.
-
Inhibitor Stock Solution: this compound dissolved in a suitable solvent (e.g., ethanol) at a high concentration.
-
Potentiostat/Galvanostat system.
-
Standard three-electrode electrochemical cell.
Experimental Workflow:
Caption: Workflow for Potentiodynamic Polarization (PDP) experiments.
Step-by-Step Methodology:
-
WE Preparation: Mechanically grind the steel coupon with successively finer grades of emery paper (e.g., 400 to 1000 grit), rinse with deionized water and ethanol, and dry.[6] The exposed surface area must be precisely measured.
-
Solution Preparation: Prepare the corrosive solution (e.g., 1 M HCl). For inhibited tests, add the required volume of NBT stock solution to achieve the desired final concentrations (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 1 mM). Always prepare a "blank" solution without the inhibitor for baseline comparison.
-
Cell Assembly: Place the prepared corrosive solution into the electrochemical cell. Insert the WE, RE, and CE, ensuring the Luggin capillary of the reference electrode is positioned close to the working electrode surface to minimize IR drop.
-
Stabilization: Allow the system to stabilize by immersing the WE in the test solution for a set period (e.g., 60 minutes) while monitoring the Open Circuit Potential (OCP). A stable OCP indicates that the corrosion processes have reached a steady state.[5]
-
Polarization Scan: Once the OCP is stable, perform the potentiodynamic scan. A typical range is from -250 mV to +250 mV relative to the OCP, at a slow scan rate of 0.167 mV/s or 1 mV/s to maintain quasi-stationary conditions.[5][7]
-
Data Analysis:
-
Plot the resulting potential (E) vs. log of current density (log i).
-
Perform Tafel extrapolation on the linear portions of the anodic and cathodic branches of the curve back to the corrosion potential (Ecorr). The intersection point gives the corrosion current density (icorr).[2]
-
Calculate the Inhibition Efficiency (IE%) using the following equation:
IE% = [ ( icorr(blank) - icorr(inh) ) / icorr(blank) ] × 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the kinetics of the electrode processes and the properties of the inhibitor film. EIS provides parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl), which are inversely and directly related to the corrosion rate, respectively.[4][8]
Materials and Reagents: Same as for Protocol 1.
Experimental Workflow:
Caption: Workflow for Electrochemical Impedance Spectroscopy (EIS) experiments.
Step-by-Step Methodology:
-
Setup and Stabilization: Follow steps 1-4 from the PDP protocol to prepare the electrode, solutions, and stabilize the system at its OCP.
-
EIS Measurement: At the stable OCP, apply a small amplitude AC potential signal (e.g., 10 mV peak-to-peak) over a wide frequency range, typically from 100 kHz down to 10 mHz.[8] The small perturbation ensures the measurement is non-destructive.[4]
-
Data Acquisition: The response (current and phase shift) is measured at each frequency, and the data is typically presented as a Nyquist plot (Zimaginary vs. Zreal) and Bode plots (Impedance magnitude and phase angle vs. frequency).
-
Data Analysis:
-
In the Nyquist plot, the corrosion of steel in an acidic medium often shows a single depressed semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct). A larger diameter signifies a higher Rct and thus better corrosion protection.[5][8]
-
Fit the experimental data to an appropriate Equivalent Electrical Circuit (EEC), such as a Randles circuit, to model the electrochemical interface and extract quantitative values for Rct and Cdl.
-
Calculate the Inhibition Efficiency (IE%) from the Rct values:
IE% = [ ( Rct(inh) - Rct(blank) ) / Rct(inh) ] × 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
The double-layer capacitance (Cdl) value generally decreases in the presence of an inhibitor as the adsorbed organic molecules displace water molecules at the interface, reducing the local dielectric constant and/or increasing the thickness of the electrical double layer.
-
Data Interpretation and Expected Results
The data obtained from both techniques should be compiled to build a comprehensive understanding of the inhibitor's performance. The IE% calculated from both PDP and EIS should be in good agreement, providing a cross-validation of the results.
| Inhibitor Conc. (mM) | Potentiodynamic Polarization (PDP) | Electrochemical Impedance Spectroscopy (EIS) |
| icorr (µA/cm²) | Ecorr (mV vs. SCE) | |
| 0 (Blank) | 26.0 | -450 |
| 0.1 | 7.8 | -445 |
| 0.25 | 1.8 | -442 |
| 0.5 | 1.5 | -438 |
| 1.0 | 1.3 | -435 |
Analysis of Table:
-
Increasing Inhibition: As the concentration of this compound increases, the corrosion current density (icorr) decreases significantly, while the charge transfer resistance (Rct) increases substantially. This directly demonstrates the inhibitor's effectiveness.[5][9]
-
Inhibitor Type: The corrosion potential (Ecorr) shows a slight shift to less negative (anodic) values, but the displacement is minimal (< 85 mV). This indicates that NBT acts as a mixed-type inhibitor , suppressing both the anodic and cathodic reactions.[2][10]
-
Adsorption Confirmation: The consistent decrease in the double-layer capacitance (Cdl) with increasing inhibitor concentration confirms the adsorption of NBT molecules onto the steel surface.[8]
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Impedance spectroscopy data for corrosion of steel in 5% HCl solution... - ResearchGate. Available from: [Link]
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5-amino-1,3,4-thiadiazole-2-thiol corrosion current density and adsorption thermodynamics on ASTM A-890-1B stainless steel in a 3.5% NaCl solution - ResearchGate. Available from: [Link]
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Impedance Spectroscopy Studies on Corrosion Inhibition Behavior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)- 1,3-Propandiimine for API-5L-X65 Steel in HCl Solution - ResearchGate. Available from: [Link]
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Synthesis of bimannich base with thiazole and its corrosion inhibition effect on H2S and CO2 at high temperature - NIH. Available from: [Link]
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Electrochemical Studies of the corrosion inhibition effect of 2-amino-5-ethyl-1,3,4-thiadiazole on low carbon steel in dilute sulphuric acid - DSpace Repository. Available from: [Link]
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Synthesis and Characterization of Corrosion Inhibitor Of 2-Amino 5-Oleyl-1, 3, 4-Thiadiazol in 1M HCL solution for Mild Steel - IJRDO Journal. Available from: [Link]
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Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges - MDPI. Available from: [Link]
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Electrochemical Investigation of C-Steel Corrosion Inhibition, In Silico, and Sulfate-Reducing Bacteria Investigations Using Pyrazole Derivatives - NIH. Available from: [Link]
-
Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment - Semantic Scholar. Available from: [Link]
-
application of quantum chemical, noise and the electrochemical frequency modulation to investigate the adsorption and corrosion inhibition behavior of 2-amino-6-hydroxybenzothiazole for steel api x80 in acidic solution - ResearchGate. Available from: [Link]
-
5-Nitrobenzothiazole | C7H4N2O2S - PubChem. Available from: [Link]
-
Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - NIH. Available from: [Link]
-
Potentiodynamic polarization curves of the five alloys examined here. - ResearchGate. Available from: [Link]
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Potentiodynamic polarization study of the in vitro corrosion behavior of 3 high-palladium alloys and a gold-palladium alloy in 5 media - PubMed. Available from: [Link]
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- 3. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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- 6. Synthesis of bimannich base with thiazole and its corrosion inhibition effect on H2S and CO2 at high temperature - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of 5-Nitrobenzothiazole-2-thiol in the Development of Novel Antimicrobial Agents
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1][2] The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including remarkable antimicrobial properties against a variety of bacterial and fungal pathogens.[1][3][4][5] The inherent structural versatility of the benzothiazole ring system allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize therapeutic efficacy.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific, highly promising starting material: 5-Nitrobenzothiazole-2-thiol . The introduction of a nitro group at the 5-position is anticipated to significantly modulate the electronic properties of the benzothiazole core, potentially enhancing its antimicrobial potency. The presence of the thiol group at the 2-position provides a versatile handle for a variety of chemical transformations, allowing for the synthesis of diverse libraries of derivatives.
These application notes will detail synthetic protocols for the derivatization of this compound, methodologies for in vitro antimicrobial evaluation, and insights into potential mechanisms of action. By providing a detailed roadmap, we aim to accelerate the exploration of this promising scaffold in the quest for next-generation antimicrobial agents.
Chemical and Physical Properties of this compound
A thorough understanding of the starting material is paramount for successful downstream applications.
| Property | Value |
| CAS Number | 58759-63-0 |
| Molecular Formula | C₇H₄N₂O₂S₂ |
| Molecular Weight | 212.25 g/mol |
| Appearance | Yellow powder |
| Melting Point | 223-225 °C |
| Purity | ≥ 96% |
| Storage | 2-8°C |
Data sourced from commercial suppliers.
Synthetic Strategies for the Derivatization of this compound
The thiol group at the 2-position of this compound is a nucleophilic center that can readily undergo a variety of chemical reactions to generate a diverse array of derivatives. The following protocols are provided as a starting point for the synthesis of novel antimicrobial candidates.
Protocol 1: Synthesis of S-Substituted this compound Derivatives
The S-alkylation or S-acylation of the thiol group is a straightforward approach to introduce a wide range of functional groups.
Reaction Principle: The thiol proton is abstracted by a base to form a thiolate anion, which then acts as a nucleophile to attack an electrophilic carbon atom of an alkyl or acyl halide.
Caption: General workflow for the S-alkylation/acylation of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as acetone, acetonitrile, or dimethylformamide (DMF).
-
Base Addition: Add a base (1.1-1.5 eq), such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution and stir for 15-30 minutes at room temperature to facilitate the formation of the thiolate anion.
-
Electrophile Addition: Add the desired alkyl or acyl halide (1.0-1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off the inorganic salts. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Causality Behind Experimental Choices: The choice of base and solvent is critical. A milder base like K₂CO₃ is often sufficient for S-alkylation with reactive alkyl halides in a polar aprotic solvent like acetone or DMF. For less reactive alkyl halides or for S-acylation, a stronger base like NaH in an anhydrous solvent like THF or DMF may be necessary to ensure complete deprotonation of the thiol.
Protocol 2: Synthesis of Schiff Bases via Amino Derivatives
The thiol group can be converted to an amino group, which can then be used to synthesize Schiff bases.
Reaction Principle: The 2-thiol can be converted to a 2-amino group, which then undergoes condensation with an aldehyde or ketone to form an imine (Schiff base).
Caption: Postulated mechanisms of antimicrobial action for this compound derivatives.
-
Inhibition of Essential Enzymes: Benzothiazole derivatives have been reported to inhibit various bacterial enzymes crucial for survival, such as DNA gyrase, dihydrofolate reductase (DHFR), and dihydropteroate synthase (DHPS). [2][6]The specific substituent introduced at the 2-position will play a key role in determining the target and potency.
-
Generation of Reactive Nitrogen Species: The nitro group can undergo bioreduction within the microbial cell to generate cytotoxic reactive nitrogen species (RNS), such as nitric oxide (NO) and peroxynitrite. These RNS can damage a wide range of biomolecules, including DNA, proteins, and lipids, leading to cell death.
-
Thiol Reactivity: The benzothiazole-2-thiol moiety itself, or its derivatives, may interact with essential thiol-containing enzymes or proteins within the pathogen, disrupting their function. This could involve the formation of mixed disulfides with cysteine residues in active sites.
-
Membrane Disruption: Lipophilic derivatives may intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold and subsequent evaluation of antimicrobial activity will be crucial for identifying lead compounds. Key areas for SAR exploration include:
-
Substitution at the 2-position (S-substituents): Varying the nature of the substituent at the sulfur atom (e.g., alkyl, aryl, heterocyclic) will significantly impact lipophilicity, steric bulk, and electronic properties, all of which can influence antimicrobial activity and target specificity.
-
Modification of the Benzene Ring: While this guide focuses on the 5-nitro derivative, further modifications to the benzene ring (e.g., introduction of halogens, alkyl, or alkoxy groups) can be explored to optimize activity.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further derivatized to explore a different chemical space and potentially different mechanisms of action.
Conclusion and Future Perspectives
This compound represents a versatile and promising starting material for the development of novel antimicrobial agents. Its unique combination of a privileged benzothiazole core, an electron-withdrawing nitro group, and a reactive thiol handle provides a rich platform for chemical exploration. The protocols and insights provided in this document are intended to serve as a comprehensive guide for researchers to synthesize, evaluate, and optimize derivatives of this scaffold. Future work should focus on generating extensive SAR data, elucidating specific mechanisms of action for potent derivatives, and evaluating their efficacy and safety in preclinical models of infection. Through a systematic and rational drug design approach, the full potential of this compound in combating the global threat of antimicrobial resistance can be realized.
References
- Haroun, M. (2022). Review on the Developments of Benzothiazole-containing Antimicrobial Agents. Current Topics in Medicinal Chemistry, 22(32), 2630-2659.
- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
- Haroun, M. (2022). Review on the Developments of Benzothiazole-containing Antimicrobial Agents. Oman University Journal of Chemical and Pharmaceutical Sciences, 1(1), 1-15.
- Kumar, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1282, 135118.
- Abbas, S. Y., et al. (2022). Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review. Journal of the Indian Chemical Society, 99(8), 100589.
- Saeed, A., et al. (2010). Synthesis and antimicrobial activity of some Schiff bases from benzothiazoles. Journal of the Serbian Chemical Society, 75(11), 1539-1547.
- El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 22(12), 2153.
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- 4. Review on the Developments of Benzothiazole-containing Antimicrobial Agents [ouci.dntb.gov.ua]
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- 6. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Aqueous Solubility of 5-Nitrobenzothiazole-2-thiol
Welcome to the technical support center for 5-Nitrobenzothiazole-2-thiol. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges associated with this compound in aqueous solutions. Our goal is to equip you with the scientific rationale and practical methodologies to achieve successful formulation.
Introduction: Understanding the Solubility Challenge
This compound is a heterocyclic compound characterized by a benzothiazole core, a nitro group, and a thiol group. This unique structure presents a significant challenge for aqueous solubility. The benzothiazole ring system is inherently hydrophobic, and while the nitro and thiol groups add some polarity, the molecule as a whole has low solubility in water and polar solvents[1]. It is, however, notably more soluble in organic solvents like dimethyl sulfoxide (DMSO) and acetone[1].
The key to improving its aqueous solubility lies in understanding and manipulating its chemical properties, particularly the acidic nature of the thiol group.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound not dissolving in water or standard buffers (e.g., PBS pH 7.4)?
A1: The low aqueous solubility of this compound is due to its molecular structure. The large, non-polar benzothiazole ring system dominates the molecule's character, making it hydrophobic. At neutral pH, the thiol group (-SH) is predominantly in its protonated, non-ionized form. This uncharged state is less interactive with polar water molecules, leading to poor dissolution. To achieve significant aqueous solubility, the molecule's polarity must be increased.
Q2: How can I leverage pH to increase the solubility of this compound?
A2: Adjusting the pH is the most effective primary strategy. The thiol group (-SH) is acidic and can be deprotonated to form a negatively charged thiolate ion (-S⁻). This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility.
Causality: The Henderson-Hasselbalch equation dictates that as the pH of the solution rises above the compound's pKa, the equilibrium will shift towards the more soluble, deprotonated (thiolate) form. While the exact pKa for this compound is not readily published, thiols on heterocyclic rings typically have pKa values in the range of 6-8. Therefore, increasing the pH to alkaline conditions (pH > 8) will favor the formation of the soluble thiolate salt. Increased reactivity and disulfide bond formation can occur at alkaline pH levels[2].
Experimental Protocol 1: Solubilization by pH Adjustment
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Prepare an Alkaline Buffer: Start with a buffer system that is effective in the pH 8-10 range, such as a carbonate-bicarbonate buffer or a phosphate buffer adjusted with NaOH.
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Initial Slurry: Add the weighed amount of this compound to your chosen alkaline buffer. It will likely form a slurry.
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Titration: While stirring vigorously, slowly add a base (e.g., 1 M NaOH) dropwise.
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Monitor Dissolution: Continue adding the base and monitoring the solution's clarity. The solid should dissolve as the pH increases and the compound ionizes.
-
Final pH Adjustment: Once the solid is fully dissolved, measure the final pH of the solution. Be aware that the stability of thiol groups can decrease at higher pH values, so using the lowest pH that achieves full dissolution is recommended[3].
-
Control: As a control, attempt to dissolve the same concentration of the compound in a neutral (pH 7) and acidic (pH 5) buffer to confirm the pH-dependent effect.
Expert Insight: Always prepare a concentrated stock solution in a suitable alkaline buffer, which can then be diluted into your final assay medium. Be cautious of precipitation when diluting into a lower pH medium.
Q3: What are the best co-solvents to use if pH adjustment is not an option for my experiment?
A3: If your experimental system cannot tolerate high pH, using a water-miscible organic co-solvent is the next best approach. Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for the hydrophobic compound to dissolve[4].
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): Generally the most effective solvent for benzothiazole derivatives[1][5][6]. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.
-
Ethanol (EtOH) or Methanol (MeOH): Good options, though typically less effective than DMSO for this class of compounds[5].
Data Summary: Co-Solvent Strategy
| Co-Solvent | Typical Starting Stock Conc. | Pros | Cons / Considerations |
| DMSO | 10-50 mM | High solubilizing power for this compound class. | Can be toxic to cells at >0.5-1% v/v. May interfere with some assays. |
| Ethanol | 5-20 mM | Less toxic than DMSO. Readily available. | Lower solubilizing power than DMSO. Can cause protein precipitation at high concentrations. |
| Acetone | 5-20 mM | Good solubilizing power. Volatile. | Can be toxic to cells. May not be compatible with plastic labware. |
Experimental Protocol 2: Preparation of a Co-Solvent Stock Solution
-
Select Co-solvent: Choose the co-solvent most compatible with your downstream application (DMSO is the recommended starting point).
-
Prepare Stock: Dissolve this compound in 100% of the chosen co-solvent to create a high-concentration stock solution. Use gentle vortexing or sonication if needed.
-
Serial Dilution: Perform serial dilutions of your stock solution into your aqueous experimental medium.
-
Observe for Precipitation: Add the co-solvent stock to the aqueous buffer slowly while vortexing to minimize local concentration effects that can cause precipitation. The final concentration of the organic solvent should be kept as low as possible, ideally below 1%, to avoid artifacts in biological assays.
Troubleshooting: If the compound precipitates upon dilution, you have exceeded its solubility limit in that specific co-solvent/aqueous mixture. You must either lower the final compound concentration or increase the percentage of the co-solvent.
Q4: Can surfactants or cyclodextrins help solubilize this compound for in vivo or sensitive in vitro studies?
A4: Yes, for applications where organic solvents and extreme pH are not viable, surfactants and cyclodextrins are excellent advanced formulation tools. About 40% of approved drugs are poorly water-soluble, making these techniques common in pharmaceutical development[7].
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. The hydrophobic core of the micelle can encapsulate poorly soluble drugs, effectively dispersing them in the aqueous phase[8][9][10]. Common choices include Tween® 80 (polysorbate 80) and Sodium Dodecyl Sulfate (SDS)[11].
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form "inclusion complexes" with hydrophobic molecules, like this compound, effectively shielding the non-polar parts of the drug from water and increasing its apparent solubility[12][13][14][15][16]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and low toxicity[17].
Experimental Protocol 3: Solubilization using HP-β-Cyclodextrin
This protocol creates a solid inclusion complex that can be easily weighed and dissolved in aqueous media.
-
Molar Ratio Selection: Start with a 1:1 molar ratio of this compound to HP-β-CD.
-
Cyclodextrin Dissolution: Dissolve the required amount of HP-β-CD in deionized water with stirring.
-
Drug Dissolution: In a separate container, dissolve the this compound in a minimal amount of a volatile organic solvent like ethanol or methanol.
-
Complexation: Slowly add the drug solution to the aqueous cyclodextrin solution under continuous, vigorous stirring.
-
Solvent Removal: Stir the mixture at room temperature for 24-48 hours to allow for complex formation and evaporation of the organic solvent.
-
Lyophilization: Freeze-dry the resulting aqueous solution to obtain a solid powder of the inclusion complex.
-
Reconstitution: The resulting powder should be readily soluble in water or aqueous buffers.
Visualization of Methodologies
Workflow for Selecting a Solubilization Strategy
This diagram outlines the decision-making process for choosing the most appropriate solubilization method based on experimental constraints.
Caption: Decision tree for selecting a solubilization method.
Mechanism of pH-Dependent Solubility
This diagram illustrates how increasing pH shifts the equilibrium from the poorly soluble neutral form to the highly soluble ionized (thiolate) form.
Caption: Equilibrium between neutral and ionized forms.
References
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI. Retrieved from [Link]
-
What are the effects of surfactants on the solubilization of hydrophobic substances? (2025, December 15). Blog. Retrieved from [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC - NIH. Retrieved from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI. Retrieved from [Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Allied Journal of Pharmaceutical and Therapeutic Innovations. Retrieved from [Link]
-
This compound. (n.d.). Solubility of Things. Retrieved from [Link]
-
New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Cyclodextrins in delivery systems: Applications. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Retrieved from [Link]
-
Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. (2020, August 1). PMC - NIH. Retrieved from [Link]
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016, April 30). Asian Journal of Pharmaceutics. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
5-Nitrobenzothiazole | C7H4N2O2S | CID 350135. (n.d.). PubChem. Retrieved from [Link]
-
Stability of thiol groups at different pH environments at 37°C. (n.d.). ResearchGate. Retrieved from [Link]
-
Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins. (2021, April 8). PMC - NIH. Retrieved from [Link]
-
The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. (n.d.). Maastricht University. Retrieved from [Link]
-
Thiol Alkylation below Neutral pH. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Effect of pH and temperature on protein unfolding and thiol/disulfide interchange reactions during heat-induced gelation of whey proteins. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. (2024, December 13). PMC - NIH. Retrieved from [Link]
-
Benzothiazine derivatives solubility? (2024, September 10). ResearchGate. Retrieved from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
2(3H)-Benzothiazolethione, 6-nitro- | C7H4N2O2S2 | CID 947375. (n.d.). PubChem. Retrieved from [Link]
-
Enhancing solubility and stability of poorly soluble drugs. (2024, September 18). Enhancing solubility and stability of poorly soluble drugs. Retrieved from [Link]
-
2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486. (n.d.). PubChem. Retrieved from [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed. Retrieved from [Link]
-
REVIEW ON: SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUG. (2014, November 30). Indo American Journal of Pharmaceutical Research. Retrieved from [Link]
-
Co-solubilization of poorly soluble drugs by micellization and complexation. (n.d.). PubMed. Retrieved from [Link]
-
Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 9. asianpharmtech.com [asianpharmtech.com]
- 10. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 5-Nitrobenzothiazole-2-thiol and its Derivatives
Welcome to the technical support center for the synthesis of 5-Nitrobenzothiazole-2-thiol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and characterization guidance to support your research endeavors.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on understanding the root causes and implementing effective solutions.
Problem 1: Low or No Yield of the Desired Product
Question: I am getting a very low yield, or no product at all, in my attempt to synthesize this compound from 2-amino-4-nitrophenol and carbon disulfide. What could be the issue?
Answer:
Low or no yield is a common frustration in organic synthesis. For this specific reaction, several factors could be at play. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Purity of Starting Materials:
-
2-Amino-4-nitrophenol: This starting material can degrade over time, especially if exposed to light and air, leading to a darker appearance. Impurities can interfere with the reaction.
-
Solution: Ensure the 2-amino-4-nitrophenol is of high purity. If it appears dark or discolored, consider recrystallizing it from hot water or an ethanol/water mixture.[1]
-
-
Carbon Disulfide (CS₂): While the purity of commercial CS₂ is generally high, it is extremely volatile and flammable. Improper handling can lead to loss of reagent.
-
Solution: Use freshly opened, high-purity carbon disulfide. Keep the reaction vessel well-sealed to prevent evaporation.
-
-
-
Reaction Conditions:
-
Temperature: The reaction to form the dithiocarbamate intermediate and the subsequent cyclization are temperature-sensitive. If the temperature is too low, the reaction may be too slow. If it's too high, side reactions and decomposition can occur.
-
Solution: The reaction is typically carried out under reflux. Ensure the reaction mixture is heated to the appropriate temperature for the solvent used (e.g., ethanol or pyridine) and maintained consistently.
-
-
Reaction Time: Incomplete reaction is a common cause of low yield.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the 2-amino-4-nitrophenol spot and the appearance of a new, lower Rf spot (the product) will indicate the reaction's progress. Continue the reaction until the starting material is consumed.
-
-
-
Inefficient Cyclization: The reaction proceeds through a dithiocarbamate intermediate. Failure of this intermediate to cyclize will result in no product.
-
Solution: The cyclization is often promoted by a base. If you are using a non-basic solvent system, the addition of a base like pyridine or triethylamine can facilitate the ring closure.
-
-
Product Decomposition: Nitroaromatic compounds can be susceptible to degradation, especially under harsh conditions.[2][3]
-
Solution: Avoid unnecessarily long reaction times or excessive heat. Once the reaction is complete, proceed with the workup promptly.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Problem 2: Formation of an Unexpected Side Product
Question: I have a significant amount of a byproduct in my reaction mixture that is difficult to separate from the desired this compound. What could it be?
Answer:
The most likely side product in this synthesis is the uncyclized dithiocarbamate intermediate. Other possibilities include symmetrical disulfides or polymeric materials.
Potential Side Products and Their Formation:
-
Dithiocarbamate Intermediate:
-
Formation: The reaction of the amino group of 2-amino-4-nitrophenol with carbon disulfide forms a dithiocarbamate salt. If the subsequent intramolecular cyclization to form the thiazole ring is slow or incomplete, this intermediate will remain in the reaction mixture.
-
Identification: This intermediate is typically more polar than the final product and will have a lower Rf value on TLC.
-
Solution: As mentioned previously, ensure adequate reaction time and temperature. The use of a base can promote the cyclization.
-
-
Symmetrical Disulfide of the Product:
-
Formation: The thiol group of this compound can be oxidized to a disulfide, especially if the reaction is exposed to air for prolonged periods at high temperatures.
-
Identification: The disulfide will have a higher molecular weight and a different fragmentation pattern in mass spectrometry.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Polymeric Materials:
-
Formation: At high temperatures and concentrations, intermolecular reactions can lead to the formation of polymeric tars.
-
Identification: These are often insoluble, dark-colored materials.
-
Solution: Use appropriate solvent concentrations and avoid excessive heating.
-
Visualizing the Main Reaction and a Key Side Reaction
Caption: Main reaction pathway and a potential side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A1: Ethanol is a commonly used solvent for this type of reaction as it is a good solvent for the starting materials and has a convenient reflux temperature. Pyridine can also be used and has the advantage of acting as a basic catalyst for the cyclization step.
Q2: How do I purify the final product?
A2: this compound is a solid. Recrystallization is often the most effective method of purification. Based on its polarity, a mixed solvent system like ethanol/water or purification from a solvent in which it has moderate solubility at room temperature and high solubility when hot, such as ethanol or acetone, is a good starting point. Column chromatography on silica gel can also be used, typically with a solvent system of ethyl acetate and hexanes.
Q3: What are the key safety precautions I should take?
A3: Carbon Disulfide is highly flammable and toxic. It should be handled in a well-ventilated fume hood, away from any sources of ignition.[2][4][5][6][7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) for all reagents.
Q4: How can I confirm the identity and purity of my product?
A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Melting Point: A sharp melting point close to the literature value (223-225 °C) is a good indicator of purity.[8]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a pure compound.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons.
-
¹³C NMR: The carbon NMR will show the expected number of signals for the benzothiazole core and the nitro group-substituted ring.
-
IR Spectroscopy: Look for characteristic peaks for the N-H, S-H, C=S, and NO₂ groups.
-
Mass Spectrometry: This will confirm the molecular weight of the compound.
-
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of this compound. It is recommended to perform a small-scale trial reaction first to optimize the conditions for your specific setup.
Materials:
-
2-Amino-4-nitrophenol
-
Carbon Disulfide (CS₂)
-
Ethanol
-
Pyridine (optional, as catalyst)
-
Hydrochloric acid (for workup)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-nitrophenol (1 equivalent) in ethanol.
-
Add carbon disulfide (1.5-2 equivalents) to the solution. If using a catalyst, add pyridine (0.1-0.2 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Slowly add the reaction mixture to a beaker of cold water with stirring.
-
Acidify the aqueous mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Data Summary Table
| Parameter | Recommended Value/Condition | Notes |
| Starting Material Purity | >98% | Impurities can significantly impact yield and purity. |
| Solvent | Ethanol or Pyridine | Pyridine can also act as a catalyst. |
| Reaction Temperature | Reflux | Typically around 78 °C for ethanol. |
| Reaction Time | 4-6 hours | Monitor by TLC for completion. |
| Purification Method | Recrystallization or Column Chromatography | Ethanol is a good starting solvent for recrystallization. |
| Expected Melting Point | 223-225 °C[8] | A sharp melting point indicates high purity. |
References
-
Organic Syntheses Procedure, 2-amino-4-nitrophenol. Available from: [Link]
-
UGA Research, Carbon disulfide Safety Data Sheet. Available from: [Link]
-
International Chemical Safety Cards (ICSC), Carbon Disulfide. Available from: [Link]
-
Chemtrade Logistics, Carbon Disulfide Safety Data Sheet. Available from: [Link]
-
New Jersey Department of Health, Hazardous Substance Fact Sheet, Carbon Disulfide. Available from: [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
ASM Journals, Nitroaromatic Compounds, from Synthesis to Biodegradation. Available from: [Link]
-
University of Rochester, Department of Chemistry, Troubleshooting: How to Improve Yield. Available from: [Link]
-
Ballebeni, A., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 599. [Link]
-
Quora, What could be reason for getting a very low yield in organic chemistry?. Available from: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Separation of 2-Amino-6-nitrobenzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. rsc.org [rsc.org]
- 5. 5-Nitrobenzothiazole | C7H4N2O2S | CID 350135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(58759-63-0) 1H NMR [m.chemicalbook.com]
- 7. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]
- 8. This compound | 58759-63-0 [sigmaaldrich.com]
Technical Support Center: Optimizing Synthesis of 5-Nitrobenzothiazole-2-thiol
Welcome to the dedicated support guide for the synthesis of 5-Nitrobenzothiazole-2-thiol (CAS 58759-63-0). This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and optimize the reaction conditions for this important heterocyclic intermediate. The following Q&A format addresses specific issues you may encounter in the lab, providing not just solutions, but the scientific reasoning behind them.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially relevant method for synthesizing this compound involves the cyclization of 2-amino-4-nitrophenol with carbon disulfide (CS₂) in the presence of a base. The reaction is typically performed in a suitable solvent under reflux. The core transformation involves the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization and dehydration to form the benzothiazole ring system.
Q2: What are the critical parameters to control in this synthesis?
A2: Success in this synthesis hinges on the careful control of several key parameters:
-
Base Strength and Stoichiometry: The choice and amount of base are crucial for the initial formation of the dithiocarbamate. Strong bases like NaOH or KOH are commonly used.
-
Reaction Temperature: The temperature must be high enough to drive the cyclization but not so high as to cause decomposition of the starting materials or product. Reflux conditions are typical.
-
Solvent Choice: The solvent must be able to dissolve the reactants and intermediates and have a suitable boiling point for the reaction temperature. Alcohols like ethanol or aqueous systems are common.
-
Purity of Starting Materials: The purity of 2-amino-4-nitrophenol is paramount. Impurities can lead to significant side product formation and lower yields.[1]
Q3: How is the reaction typically monitored for completion?
A3: The progress of the reaction is most effectively monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be developed to clearly separate the starting material (2-amino-4-nitrophenol) from the product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.[2]
Section 2: Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Q4: My reaction has run overnight, but TLC analysis shows mostly unreacted starting material. What could be the cause?
A4: This issue, often termed a "stalled reaction," can be attributed to several factors:
-
Insufficient Base: The formation of the dithiocarbamate intermediate from 2-amino-4-nitrophenol and CS₂ is a base-catalyzed process. If the base is too weak or used in insufficient quantity, this first step will not proceed efficiently.
-
Solution: Ensure you are using a strong base like NaOH or KOH and that at least two equivalents are used relative to the 2-amino-4-nitrophenol.
-
-
Low Reaction Temperature: The intramolecular cyclization step requires a significant activation energy.
-
Solution: Ensure your reaction mixture is maintaining a consistent and appropriate reflux temperature. Verify the temperature of your heating mantle or oil bath.
-
-
Poor Quality Reagents: Carbon disulfide can degrade over time. The 2-amino-4-nitrophenol starting material can also contain impurities that inhibit the reaction.
-
Solution: Use freshly opened or purified reagents. The quality of 2-amino-4-nitrophenol can be checked by its melting point (142-143°C).[1]
-
Q5: The reaction seems to work, but my final isolated yield is consistently below 50%. How can I improve this?
A5: Low isolated yields, assuming the reaction has gone to completion, often point to issues in the work-up and purification steps or the presence of competing side reactions.
-
Inefficient Product Precipitation: The product is isolated by acidifying the reaction mixture to protonate the thiol, making it insoluble in the aqueous medium.
-
Solution: After the reaction is complete and cooled, slowly add a strong acid (like HCl) while vigorously stirring. Monitor the pH to ensure it is sufficiently acidic (pH 2-3) to cause complete precipitation. Cooling the mixture in an ice bath can further decrease the product's solubility and improve recovery.
-
-
Side Reactions: At elevated temperatures, side reactions can consume starting materials and reduce the yield of the desired product.
-
Solution: A systematic optimization of the reaction temperature may be necessary. Running the reaction at the lower end of the effective temperature range for a longer period might minimize byproduct formation.
-
Issue 2: Impurity Formation and Purification Challenges
Q6: My final product is a dark, oily substance instead of the expected solid. What is happening?
A6: Obtaining an oily product or a dark, impure solid is a common problem.
-
Presence of Tarry Byproducts: Overheating the reaction can lead to polymerization or decomposition, creating tarry impurities that are difficult to remove.
-
Solution: Carefully control the reaction temperature. Consider using a solvent with a lower boiling point if overheating is a persistent issue.
-
-
Incomplete Acidification: If the product is not fully protonated during work-up, it may remain as a salt, which can be oily or have a lower melting point.
-
Solution: Ensure thorough acidification as described in Q5. Check the pH of the aqueous phase after precipitation.
-
-
Purification Strategy:
-
Recrystallization: If you obtain an impure solid, recrystallization is the most effective purification method.[3] A suitable solvent system (e.g., ethanol/water) should be identified. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Activated Carbon Treatment: If the product is highly colored, adding a small amount of activated carbon (Norit) to the hot solution during recrystallization can help remove colored impurities.[4]
-
Q7: I see multiple spots on the TLC of my crude product. What are the likely side products?
A7: Besides unreacted starting material, several side products can form:
-
Disulfide Formation: The thiol product can be oxidized to form a disulfide, especially if the reaction is exposed to air for extended periods at high temperatures.
-
Intermediates: The dithiocarbamate intermediate may be present if the cyclization is incomplete.
-
Other Benzothiazole Derivatives: Depending on the reaction conditions, other substituted benzothiazoles might form, though this is less common in this specific synthesis.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting decision tree for low yield issues.
Section 3: Protocols and Data
Detailed Experimental Protocol
This protocol is a generalized starting point. Optimization may be required based on your specific lab conditions and reagent purity.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-nitrophenol (1.0 eq).
-
Solvent and Base Addition: Add ethanol (or your chosen solvent) to the flask, followed by the addition of sodium hydroxide (2.2 eq) dissolved in a small amount of water. Stir until the mixture is homogeneous.
-
Reactant Addition: Cool the mixture in an ice bath. Slowly add carbon disulfide (1.5 eq) dropwise. Caution: CS₂ is highly volatile and flammable.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice and water.
-
Precipitation: Slowly add concentrated hydrochloric acid with vigorous stirring until the pH of the solution is between 2 and 3. A yellow solid should precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove any inorganic salts.
-
Drying & Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from an appropriate solvent like ethanol.
General Synthesis Workflow
Caption: Step-by-step experimental workflow diagram.
Table of Optimized Reaction Parameters
The following table summarizes typical reaction parameters. Note that optimal conditions can vary.
| Parameter | Recommended Value/Condition | Rationale |
| Starting Material | 2-amino-4-nitrophenol | The primary building block for the benzothiazole ring. |
| Reagent | Carbon Disulfide (CS₂) | Provides the C=S moiety for the thiazole ring. |
| Base | Sodium Hydroxide (NaOH) | Catalyzes the formation of the dithiocarbamate intermediate. |
| Solvent | Ethanol / Water | A common solvent system that facilitates dissolution and provides a suitable reflux temperature. |
| Temperature | Reflux (~80-90 °C) | Provides sufficient energy for the cyclization step. |
| Reaction Time | 4-8 hours | Typically sufficient for the reaction to reach completion. Monitor by TLC. |
| Work-up pH | 2-3 | Ensures complete protonation and precipitation of the thiol product. |
References
- BenchChem. (2025).
- BenchChem. (2025).
- Organic Syntheses Procedure. 2-amino-4-nitrophenol.
- Google Patents. (1982). Process for the preparation of 2-amino-4-nitrophenol. US4329503A.
- BenchChem. (2025).
- Sigma-Aldrich. This compound.
Sources
Stability of 5-Nitrobenzothiazole-2-thiol in different solvents
Welcome to the technical support guide for 5-Nitrobenzothiazole-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered when working with this compound. The following question-and-answer guide addresses specific issues related to the stability of this compound in various solvents, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties and recommended storage conditions for this compound?
A1: this compound, also known as 5-nitro-1,3-benzothiazole-2(3H)-thione (CAS No: 58759-63-0), is a yellow solid organic compound.[1] It serves as a crucial intermediate in the synthesis of various organic molecules, particularly in the development of dyes, pigments, and pharmaceuticals with potential antibacterial or anti-inflammatory properties.[2][3]
To maintain its integrity, proper storage is critical. The compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[2][3] Under these conditions, the solid form is generally stable.[1] However, its stability can be compromised once dissolved, which is a primary focus of this guide.
Q2: I am preparing to use this compound in a reaction. Which solvents are recommended for dissolution?
A2: The choice of solvent is paramount and depends heavily on your experimental goals (e.g., reaction, analysis, storage). This compound exhibits varied solubility depending on the solvent's polarity and nature.[1]
-
High Solubility: It shows notable solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone.[1] These are often the solvents of choice for preparing stock solutions.
-
Lower Solubility: It has lower solubility in polar protic solvents like water and alcohols (e.g., methanol, ethanol).[1]
-
Temperature Effect: For most organic solvents, solubility can be increased by raising the temperature.[1]
For reactions where this compound (or its deprotonated thiolate form) is intended to act as a nucleophile, the use of polar aprotic solvents is strongly recommended. Protic solvents can form hydrogen bonds with the thiol/thiolate, creating a "solvent cage" that significantly hinders its nucleophilicity and can slow down or prevent reactions like S_N2 substitutions.[4][5]
Troubleshooting Guide: Stability in Solution
Q3: My this compound solution is changing color or showing signs of degradation. What are the most likely causes?
A3: Degradation of this compound in solution is a common issue stemming from its chemical structure, which includes a reactive thiol group and an electron-withdrawing nitro group. The primary factors influencing its stability are the solvent system, pH, light, and temperature.
-
Solvent Choice (Protic vs. Aprotic): The thiol group (-SH) is susceptible to oxidation, which can be influenced by the solvent. In polar protic solvents, the available protons can participate in acid/base-catalyzed degradation pathways.
-
pH of the Solution: The pH is arguably the most critical factor. The thiol group is weakly acidic and can be deprotonated to form a thiolate anion (-S⁻). This ionization state is highly pH-dependent.[1][6] Alkaline conditions can promote oxidation of the thiolate, which is often more reactive than the neutral thiol.[7] Conversely, extreme acidic or basic conditions can catalyze the hydrolysis of other functional groups in the molecule or related compounds.[6]
-
Exposure to Light: Many organic molecules, especially those with aromatic and nitro groups, are susceptible to photodegradation.[8] It is crucial to protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Temperature: Elevated temperatures accelerate chemical reactions, including degradation pathways. While heating can improve solubility, prolonged exposure to high temperatures should be avoided.[1] Stock solutions should be stored at recommended temperatures (2-8°C) and brought to room temperature only for immediate use.
Below is a workflow to help diagnose the source of instability.
Q4: I am having difficulty fully dissolving the compound, or it is precipitating out of solution over time. What can I do?
A4: Solubility issues are common and can often be resolved by systematically adjusting your protocol.
-
Re-evaluate Your Solvent Choice: As detailed in the table below, solubility is highly dependent on the solvent. If you are using a solvent with poor solvating power for this compound (like water), consider switching to DMSO or acetone for your stock solution, which can then be diluted into your final experimental medium.
-
Apply Gentle Heating and Sonication: For many organic solvents, gently warming the solution (e.g., to 30-40°C) or using an ultrasonic bath can significantly improve the rate and extent of dissolution.[1] However, avoid prolonged heating to prevent thermal degradation.
-
Check for pH-Dependent Solubility: The solubility of this compound can be affected by pH.[1] The deprotonated thiolate form may have different solubility characteristics than the neutral thiol. Adjusting the pH might improve solubility, but be mindful of the stability implications discussed in Q3.
-
Prepare Fresh Solutions: Due to potential long-term instability, it is best practice to prepare solutions fresh for each experiment. If a stock solution must be stored, keep it at 2-8°C and visually inspect for precipitation before each use. If precipitation occurs, try to redissolve it with gentle warming and sonication.
Table 1: Solvent Selection Guide for this compound
| Solvent Class | Example Solvents | Solubility Profile | Stability & Reactivity Considerations |
| Polar Aprotic | DMSO, Acetone, Acetonitrile (ACN) | Good to High [1] | Recommended for Reactions. Solvates the counter-ion of a thiolate salt, enhancing nucleophilicity for S_N2 reactions.[4][9] Generally offers good stability for stock solutions if protected from light. |
| Polar Protic | Water, Methanol, Ethanol | Low [1] | Use with Caution. Can suppress nucleophilicity via hydrogen bonding ("caging").[4][5] Potential for acid/base catalyzed degradation. |
| Nonpolar | Hexane, Toluene | Very Low | Not Recommended. Unlikely to effectively dissolve the polar compound. |
Q5: How can I quantitatively assess the stability of my this compound solution under specific conditions?
A5: A formal stability study using High-Performance Liquid Chromatography (HPLC) is the gold-standard method for quantitatively assessing the degradation of a compound over time. HPLC offers the specificity and sensitivity needed to separate the parent compound from any potential degradants.[10][11][12]
Protocol: HPLC-Based Stability Assessment
This protocol outlines a forced degradation study, where solutions are exposed to stress conditions to predict long-term stability.
1. Materials and Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]
-
This compound reference standard.
-
HPLC-grade solvents (e.g., Acetonitrile, Water).
-
Volumetric flasks and pipettes.
-
pH meter and appropriate buffers/acids/bases (e.g., HCl, NaOH).
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., Acetonitrile or DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Working Solutions: Dilute the stock solution with the solvent(s) you wish to test (e.g., water, buffer at a specific pH, methanol) to a final concentration within the linear range of the HPLC method (e.g., 25 µg/mL).
3. Experimental Workflow for Stability Testing:
4. HPLC Method Parameters (Example):
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to ensure good peak shape.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30°C.[12]
-
Detection Wavelength: Determine the λmax of this compound by running a UV scan (a wavelength around 325 nm is a reasonable starting point for similar thiol compounds).[10][11]
-
Injection Volume: 10 µL.[12]
5. Data Analysis:
-
At each time point, inject the sample onto the HPLC.
-
Record the peak area of the parent this compound peak.
-
Calculate the percentage of the compound remaining compared to the initial (t=0) sample.
-
Plot the percentage remaining versus time for each condition to determine the degradation rate and identify the most stable conditions.
By following this structured approach, you can systematically identify the optimal solvent and storage conditions for this compound, ensuring the reliability and reproducibility of your experimental results.
References
-
Solubility of Things. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Cheng, S. B., et al. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry, 383(2), 249-255.
- Cheng, S. B., et al. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry, 383(2), 249-255.
- Cheng, S. B., et al. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 5-Nitrobenzothiazole. Retrieved from [Link]
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pure and Applied Chemistry, 3(2), 21-30.
- Tissot, E., et al. (1998). Influence of pH and light on the stability of some antioxidants. International Journal of Cosmetic Science, 20(1), 15-26.
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-nitrothiazole. Retrieved from [Link]
-
MDPI. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.
- Kishan's Classes. (2023, November 20). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). YouTube.
- Organic Chemistry Tutor. (2023, November 20). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. YouTube.
-
PubChem. (n.d.). 2-Amino-6-nitrobenzothiazole. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 6-NITRO-1,3-BENZOTHIAZOLE-2-THIOL. Retrieved from [Link]
- Farah, H. S., et al. (2020). Effect of pH, Temperature and Metal Salts in Different Storage Conditions on the Stability of Vitamin C Content of Yellow Bell Pepper Extracted in Aqueous Media. Systematic Reviews in Pharmacy, 11(11), 1143-1149.
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting 5-Nitrobenzothiazole-2-thiol Interference in MTT Assays
Welcome to the technical support guide for researchers encountering unexpected results when using 5-Nitrobenzothiazole-2-thiol (NBT) in conjunction with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay. This document provides in-depth troubleshooting advice, validated protocols, and clear explanations to help you identify and mitigate assay interference, ensuring the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the MTT assay and how does it measure cell viability?
The MTT assay is a widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The core principle relies on the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[3][4] This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, largely located in the mitochondria of metabolically active cells.[2][5] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable, metabolically active cells.[2][4]
Q2: What is this compound (NBT) and why might it interfere with the MTT assay?
This compound (NBT), also known as 5-nitro-1,3-benzothiazole-2(3H)-thione, is a heterocyclic organic compound.[6] Its structure contains two key functional groups that are relevant to the MTT assay: a thiol group (-SH) and a nitro group (-NO₂) .[7][8]
The primary reason for interference is that compounds containing free thiol groups are known reducing agents.[9] These agents can directly, in a cell-free chemical reaction, reduce the MTT tetrazolium salt to formazan.[9] This leads to a false positive signal, where an increase in purple color is observed that is not due to cellular metabolic activity, erroneously suggesting higher cell viability or lower cytotoxicity than is actually present.
Q3: What are the typical signs of NBT interference in an MTT assay?
You may be experiencing interference if you observe one or more of the following:
-
High background absorbance: Control wells containing only media and NBT (without any cells) show a significant increase in absorbance at 570 nm after the addition of MTT reagent and solubilizer.
-
Unexpected dose-response curves: Instead of the expected cytotoxic effect (decreasing viability with increasing NBT concentration), you might see an apparent increase in viability or a flattened dose-response curve that doesn't reach a low plateau.
-
Inconsistent or highly variable replicates: Replicates may show poor correlation due to the non-enzymatic, chemical reduction of MTT, which can be less uniform than a biological process.[3]
Q4: Are there alternative assays that are less susceptible to this type of interference?
Yes. If interference is confirmed, switching to an assay with a different detection mechanism is the most robust solution. Good alternatives include:
-
Sulforhodamine B (SRB) Assay: This assay measures cell viability based on the quantification of total cellular protein content. It is independent of cellular metabolic activity and is not affected by reducing agents.[10]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells.[11][12] The mechanism is enzymatic (luciferase-based) but is not a redox reaction, thus avoiding interference from reducing compounds.
-
Resazurin (AlamarBlue) Reduction Assay: While also a redox-based assay, the chemistry differs from MTT. However, it can still be susceptible to interference from strong reducing agents. Its suitability should be validated with proper controls if chosen as an alternative.[12][13]
In-Depth Troubleshooting Guide
This section is designed to help you systematically diagnose and resolve issues related to NBT interference.
Problem 1: High Absorbance in Compound-Only Control Wells
Causality: This is the most direct evidence of chemical interference. If NBT is reducing MTT in the absence of cells, the resulting formazan will produce a strong absorbance signal, masking the true biological effect.[9]
This control experiment is essential to definitively prove that your test compound is directly reacting with the MTT reagent.
Caption: Workflow for diagnosing direct chemical interference of NBT with MTT reagent.
| Well Condition | Expected Color (No Interference) | Observed Color (Interference) | Interpretation of High Absorbance (OD > 0.2) |
| Media + NBT + MTT | Yellow | Purple/Blue | Positive Interference: NBT is directly reducing MTT. |
| Media + Vehicle Control (e.g., DMSO) + MTT | Yellow | Yellow | The solvent used to dissolve NBT is not causing the interference. |
| Media Only + MTT (Blank) | Yellow | Yellow | The assay media and MTT reagent are not contaminated with reducing agents.[14] |
If the cell-free test confirms interference, your MTT assay results for NBT are invalid.
-
Do not proceed with the standard MTT assay for this compound.
-
Switch to a non-redox-based assay such as the SRB or ATP-based luminescence assays. See the Protocols section for details.
Problem 2: My Dose-Response Curve is Atypical or Non-Sigmoidal
Causality: When a compound has both true cytotoxicity and the ability to interfere with the assay, the resulting data is a composite of two opposing effects: a biological effect (cell death, reducing the signal) and a chemical artifact (direct MTT reduction, increasing the signal). This conflict creates unreliable and uninterpretable dose-response curves.
Caption: Diagram showing how cytotoxicity and interference create a conflicting signal.
-
Validate with the Cell-Free Test: First, perform the cell-free interference test described in Problem 1 to confirm the chemical artifact.
-
Adopt an Orthogonal Assay: Re-screen your compound using an assay with a different endpoint. The Sulforhodamine B (SRB) assay is an excellent choice as it quantifies cell number based on total protein, completely avoiding metabolic pathways.
Experimental Protocols
Protocol 1: Cell-Free MTT Interference Assay
This protocol is designed to test for direct chemical reduction of MTT by this compound.
Materials:
-
96-well flat-bottom plate
-
Cell culture medium (the same type used in your cell-based assays, preferably phenol red-free to reduce background)[15]
-
This compound (NBT) stock solution
-
Vehicle control (e.g., sterile DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[4]
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]
Procedure:
-
Plate Setup: Designate triplicate wells for each condition: Blank, Vehicle Control, and NBT Test.
-
Add Components:
-
Blank Wells: Add 100 µL of cell culture medium.
-
Vehicle Control Wells: Add 100 µL of medium containing the same final concentration of vehicle (e.g., 0.5% DMSO) as the test wells.
-
NBT Test Wells: Add 100 µL of medium containing NBT at the highest concentration used in your cytotoxicity experiments.
-
-
Add MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to all wells.[14] Gently tap the plate to mix.
-
Incubation: Cover the plate with foil to protect it from light and incubate for 2-4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of solubilization buffer to all wells. Pipette up and down gently to ensure complete dissolution of any formazan crystals.[3]
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.[3]
Protocol 2: Sulforhodamine B (SRB) Cell Viability Assay (Alternative Method)
This protocol provides a robust alternative to the MTT assay that is not susceptible to interference from reducing compounds.
Materials:
-
Cells plated in a 96-well plate and treated with NBT as per your experimental design.
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
Deionized water
-
0.4% (w/v) SRB solution in 1% (v/v) acetic acid
-
1% (v/v) acetic acid
-
10 mM Tris base solution (pH 10.5)
Procedure:
-
Cell Fixation: After treating cells with NBT for the desired time, carefully remove the culture medium. Gently add 100 µL of ice-cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA. Wash the plate five times with deionized water by gently adding and removing water. Be careful not to dislodge the cell monolayer. After the final wash, remove as much water as possible and allow the plate to air dry completely at room temperature.
-
Staining: Add 50 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Discard the SRB solution. Quickly wash the plate four times with 1% acetic acid to remove any unbound dye.
-
Air Dry: Allow the plate to air dry completely.
-
Solubilization: Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Read Absorbance: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein mass, and thus to the number of viable cells.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]
-
Ghasemi, M., Turnbull, T., Sebastian, S., & Craswell, T. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Retrieved from [Link]
-
Bio-protocol. (2017, May 2). Cell viability assays: Alternatives to the MTT assay. Bio-protocol. Retrieved from [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. PubMed. Retrieved from [Link]
-
Provost, J. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
Patsnap. (2025, May 9). Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining. Patsnap Synapse. Retrieved from [Link]
-
4B - Alojamiento Web UVa. (2023, July 5). Alternatives to MTT Assay in Cell Viability Assessments. 4B - Alojamiento Web UVa. Retrieved from [Link]
-
Solubility of Things. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2015, December 17). What is a good alternative for MTT assay to determine cell viability?. ResearchGate. Retrieved from [Link]
-
Kwolek-Mirek, M., & Zadrag-Tecza, R. (2014). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Acta Biochimica Polonica, 61(4), 729–733. PMC - NIH. Retrieved from [Link]
-
Asad, S. (2024, June 24). MTT assay - Protocol, principle and troubleshooting - DETAILED EXPLANATION. YouTube. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay. Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Nitrobenzothiazole. PubChem. Retrieved from [Link]
-
Ferrer-Sueta, G., Batinic-Haberle, I., Spasojevic, I., & Radi, R. (2008). Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. Nitric Oxide, 18(1), 11–18. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Retrieved from [Link]
-
Bruggisser, R., von Daeniken, K., Jundt, G., Schaffner, W., & Tullberg-Reinert, H. (2002). Antioxidant compounds interfere with the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) assay. Archives of Toxicology, 76(4), 237–245. PubMed. Retrieved from [Link]
-
Takahashi, Y., Koike, M., & Sakaguchi, H. (2017). Evaluation of MTT reducers and strongly colored substances in the Short Time Exposure test method for assessing eye irritation potential. Toxicology in Vitro, 41, 15–23. PubMed. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. Retrieved from [Link]
Sources
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- 15. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Overcoming Precipitation of 5-Nitrobenzothiazole-2-thiol in Cell Culture Media
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 5-Nitrobenzothiazole-2-thiol. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in cell-based assays. The primary challenge addressed is the compound's low aqueous solubility, which frequently leads to precipitation in cell culture media. This guide provides in-depth troubleshooting strategies, validated protocols, and a scientific rationale for each step to ensure experimental success and data integrity.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered when preparing this compound for cell culture experiments.
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A1: The primary cause is a fundamental mismatch in polarity. this compound is a hydrophobic organic compound with very low solubility in polar solvents like water or aqueous cell culture media.[1] To overcome this, researchers typically first dissolve it in a polar aprotic solvent, most commonly Dimethyl Sulfoxide (DMSO), to create a highly concentrated stock solution.
The precipitation event, often called "crashing out," occurs during the final dilution step. When the concentrated DMSO stock is introduced into the aqueous media, the DMSO rapidly disperses. The this compound molecules are suddenly forced out of their comfortable solvent environment and into an aqueous one where their solubility limit is exceedingly low. If the final concentration exceeds this limit, the molecules aggregate and form a visible precipitate.
Q2: I've prepared a stock solution in DMSO, but it still precipitates upon dilution. What specific factors could be causing this?
A2: This is a common issue that usually points to one of three critical areas in your technique:
-
Final Solvent Concentration: The most crucial factor is the final percentage of DMSO in your culture medium. While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations and its presence only marginally increases the solubility of the compound in the final aqueous solution.[2][3][4][5] If your dilution scheme results in a final DMSO concentration that is too low to support the desired compound concentration, precipitation will occur.
-
Localized Supersaturation: The method of dilution is paramount. If you add the DMSO stock to the media too quickly or without adequate mixing, you create transient, localized areas of very high compound concentration. This "supersaturation" acts as a nucleation point, initiating rapid precipitation before the compound has a chance to disperse evenly.
-
Stock Solution Instability: While less common for this compound, ensure your DMSO stock is fully dissolved. Incomplete dissolution means you are adding micro-aggregates to your media, which can seed further precipitation. Gently warming (to room temperature if stored cold) and vortexing the stock solution before use is always recommended.
Q3: My compound appears to dissolve initially, creating a clear solution, but then I see precipitation hours or a day later in the incubator. Why does this happen?
A3: This phenomenon is due to the inherent instability of a supersaturated solution and potential interactions within the complex media environment.
-
Thermodynamic Instability: You may have successfully created a supersaturated solution, which is a thermodynamically unstable state where the concentration of the dissolved compound is higher than its equilibrium solubility limit. Over time, the system will naturally seek its lowest energy state, which involves the excess compound precipitating out of the solution. Temperature fluctuations within the incubator can accelerate this process.
-
pH and Ionic Strength: Cell culture media is a buffered system, but cellular metabolism can cause slight shifts in local pH over time. The solubility of this compound, particularly due to its thiol group, can be pH-dependent.[1] A minor change in pH could be enough to decrease its solubility below the working concentration, triggering precipitation.
-
Media Component Interaction: The compound might slowly interact with salts, amino acids, or other components in the media, forming less soluble complexes that precipitate over time.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended final concentration of DMSO for my cell culture experiments?
A1: This is highly dependent on the cell line, as some are more sensitive than others. However, a widely accepted general guideline is to keep the final DMSO concentration at or below 0.5% (v/v) .[5] For sensitive cell types, such as primary cells, or for long-term incubation assays, a final concentration of ≤0.1% is strongly recommended to minimize solvent-induced artifacts.[3][5] It is imperative to include a "vehicle control" in your experimental design—this control should contain cells treated with the same final concentration of DMSO as your experimental wells, but without the compound. This allows you to distinguish the effects of the compound from any effects of the solvent itself.[6]
| Final DMSO Conc. | General Cellular Effects | Recommendation |
| > 2% | Often cytotoxic, can cause membrane damage and cell death.[2][3] | Avoid |
| 1% | May be tolerated by robust cell lines for short exposures, but can induce stress and differentiation or inhibit growth.[2][5] | Use with Caution / Validate |
| 0.5% | Widely used and tolerated by many cell lines, but can still cause subtle, cell-type-specific effects.[2][5] | Acceptable for Many Assays |
| ≤ 0.1% | Generally considered safe for most cell lines with minimal non-specific effects.[3] | Recommended Best Practice |
Q2: Are there any viable alternatives to DMSO for solubilizing this compound?
A2: Yes, if DMSO proves to be incompatible with your compound or experimental system, several alternatives can be explored. Each requires careful validation.
-
Ethanol: Can be used for many compounds and is generally less toxic than DMSO at higher concentrations.[7] However, it is more volatile, which can alter concentrations during handling, and it can still affect cell behavior. A final concentration of ≤0.1% is recommended.[7]
-
N,N-Dimethylformamide (DMF): Similar in solvent properties to DMSO and can be an effective alternative.[6] It also carries a risk of cellular toxicity, and the same concentration limits and vehicle controls should be applied.
-
Formulation Enhancers: For particularly challenging compounds, advanced formulation strategies can be employed. These include using cyclodextrins , which have a hydrophobic core that can encapsulate the drug molecule, or non-ionic surfactants like Tween® 80 .[8][9][10] These create micro-emulsions or complexes that increase the apparent solubility of the compound in aqueous media.
Q3: How does the pH of the media affect the solubility and stability of this compound?
A3: The pH of the solution can influence both the solubility and chemical stability of this compound, primarily due to its thiol (-SH) functional group.
-
Solubility: Thiol groups are weakly acidic, with a pKa typically around 9-10.[11] At physiological pH (~7.4), the thiol group is predominantly in its neutral, protonated (-SH) form. If the pH were to increase significantly (become more basic), the thiol group would deprotonate to form a thiolate anion (-S⁻). This increase in charge could potentially increase its aqueous solubility. However, modifying the pH of cell culture media is generally not advisable as it will severely impact cell viability.
-
Stability: The thiol group is susceptible to oxidation, which can form disulfide bonds or other oxidized species.[12] This oxidation process is often accelerated at neutral to basic pH.[13] Therefore, while a higher pH might theoretically improve solubility, it could also lead to chemical degradation of the compound, compromising your experiment.
Q4: I use media containing Fetal Bovine Serum (FBS). Does this affect my compound's solubility and activity?
A4: Absolutely. This is a critical and often overlooked aspect of in vitro pharmacology. FBS contains a high concentration of proteins, most notably albumin. Hydrophobic small molecules like this compound can bind non-specifically to these proteins.[14][15]
-
Effect on Solubility: This protein binding can significantly increase the apparent solubility of the compound by sequestering it in the media, preventing it from precipitating.[16]
-
Effect on Activity: The crucial consequence is that only the free, unbound fraction of the drug is available to cross the cell membrane and interact with its intracellular target.[14] High protein binding effectively reduces the bioavailable concentration of your compound. This can lead to a rightward shift in your dose-response curve (requiring a higher total concentration to achieve the same effect) compared to experiments run in serum-free media. When comparing results or establishing effective concentrations, the serum percentage must be kept consistent and reported.
Part 3: Validated Experimental Protocols
Protocol 1: Standard Method for Solubilization using DMSO
This protocol is designed to prepare a 50 µM working solution of this compound in cell culture media with a final DMSO concentration of 0.1%.
Materials:
-
This compound (MW: 212.25 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Prepare a 50 mM Primary Stock Solution (in 100% DMSO):
-
Accurately weigh 2.12 mg of this compound powder.
-
Add this to a sterile microcentrifuge tube.
-
Add 200 µL of 100% DMSO.
-
Vortex vigorously for 2-3 minutes until the powder is completely dissolved. A brief, gentle sonication can assist if needed.[17] This is your 50 mM Primary Stock (1000x) .
-
Scientist's Note: This high concentration is key. It ensures that the subsequent dilution into media will be large enough to keep the final DMSO percentage very low.
-
Aliquot and store this stock at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
-
Prepare a 5 mM Intermediate Stock Solution (Optional but Recommended):
-
Thaw an aliquot of the 50 mM Primary Stock.
-
Dilute it 1:10 in 100% DMSO (e.g., 10 µL of 50 mM stock + 90 µL of 100% DMSO) to create a 5 mM Intermediate Stock .
-
Scientist's Note: This step simplifies the final dilution, reducing the chance of pipetting errors when dealing with very small volumes.
-
-
Prepare the Final 50 µM Working Solution (in Cell Culture Medium):
-
Warm your cell culture medium to 37°C.
-
In a sterile conical tube, add the desired volume of media (e.g., 10 mL).
-
Vortex the media gently or place it on a magnetic stirrer at a low speed.
-
Dilute the 50 mM Primary Stock 1:1000. To do this, add 10 µL of the 50 mM stock solution drop-by-drop into the 10 mL of vortexing media.
-
Rationale: This slow, dropwise addition to a stirred solution is the most critical step to prevent precipitation. It allows for rapid dispersal of the compound at the interface between the DMSO droplet and the bulk aqueous medium.
-
Continue vortexing for at least 30 seconds after addition to ensure homogeneity.
-
This solution is now ready for addition to your cells. The final DMSO concentration is 0.1%.
-
Protocol 2: The Essential Vehicle Control Experiment
For every experiment, you must prepare a vehicle control to ensure that any observed cellular effects are due to the compound and not the DMSO.
Procedure:
-
Follow Step 3 from Protocol 1.
-
Instead of adding the this compound stock solution, add the exact same volume of 100% DMSO (in this case, 10 µL) to the same final volume of media (10 mL).
-
Mix in the same manner.
-
Add this "Vehicle Control Medium" to your control wells.
Part 4: Visualizations and Data
Experimental Workflow for Compound Preparation
Caption: Workflow for preparing a 50 µM working solution of this compound.
The "Crashing Out" Phenomenon
Caption: Conceptual diagram of correct vs. incorrect dilution techniques.
References
- This compound - Solubility of Things. (n.d.).
-
Hansen, M. B., Nielsen, S. E., & Berg, K. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Biotechnology, 14(1), 58. Available at: [Link]
-
ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? Retrieved from [Link]
-
Reddit. (2021). Alternatives to DMSO? Acetonitrile in biology? : r/Chempros. Retrieved from [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from [Link]
-
Quora. (2017). What effects does DMSO have on cell assays? Retrieved from [Link]
-
Kuroda, K., Komori, T., Ishibashi, K., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Chemistry, 3(1), 154. Available at: [Link]
-
Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]
-
Shah, D. K., & Lai, Y. (2017). Deriving protein binding‐corrected chemical concentrations for in vitro testing. Biopharmaceutics & Drug Disposition, 38(8), 427-438. Available at: [Link]
-
Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
LifeTein. (2023). DMSO Usage in Cell Culture. Retrieved from [Link]
-
ResearchGate. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSo? Retrieved from [Link]
-
Outsourced Pharma. (2025). Formulation Strategies For Poorly Soluble Molecules. Retrieved from [Link]
-
ResearchGate. (2024). Which solvent is better to dissolve with secondary metabolites extracted from fungi? Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of thiol groups at different pH environments at 37°C. Retrieved from [Link]
-
askIITians. (2025). How does pH affect solubility? Retrieved from [Link]
-
ResearchGate. (2015). Do Cysteine thiol groups respond to the pH changes? Retrieved from [Link]
-
European Medicines Agency. (2010). Formulation of poorly soluble compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Proteoform-Specific Protein Binding of Small Molecules in Complex Matrices. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Fiveable. (n.d.). pH and Solubility. Retrieved from [Link]
-
National Institutes of Health. (2007). Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
Sources
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- 3. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
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- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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Technical Support Center: Purification of 5-Nitrobenzothiazole-2-thiol
Welcome to the technical support resource for 5-Nitrobenzothiazole-2-thiol. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound. As Senior Application Scientists, we have structured this guide to not only provide protocols but to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
This section addresses common queries about the fundamental properties of this compound, which are critical for designing a successful purification strategy.
Q1: What are the basic physical and chemical properties of this compound I should be aware of?
A1: this compound is typically a yellow solid powder.[1] Its key feature is the presence of an acidic thiol (-SH) group and a nitro group, which makes the molecule relatively polar. The compound exists in tautomeric equilibrium between the thiol and thione forms, with the thione form often being predominant in the solid state. This acidity is the key to purification by acid-base extraction.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₂S₂ | [2] |
| Molecular Weight | 212.25 g/mol | [2] |
| Appearance | Yellow Solid/Powder | [1] |
| Melting Point | 223-225 °C | |
| Boiling Point | 380.6 °C at 760 mmHg |
Q2: What is the solubility profile of this compound?
A2: Understanding the solubility is the cornerstone of purification, particularly for recrystallization. This compound exhibits poor solubility in non-polar solvents and water, but good solubility in polar aprotic organic solvents.[1]
| Solvent | Solubility | Rationale & Application |
| Water | Low | Useful as an anti-solvent in recrystallization or for washing crude product. |
| Ethanol/Methanol | Sparingly Soluble | Can be used for recrystallization, but may require large volumes. |
| Acetone | Soluble | A potential recrystallization solvent, possibly in a system with an anti-solvent like water or hexanes.[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Excellent solvent for dissolving the compound, but its high boiling point makes it difficult to remove.[1] |
| Ethyl Acetate | Moderately Soluble | Commonly used as a solvent for column chromatography. |
| Dichloromethane (DCM) | Sparingly Soluble | Can be part of a mobile phase system in chromatography. |
| Aqueous Base (e.g., NaHCO₃, NaOH) | Soluble | The acidic thiol proton can be removed by a base, forming a water-soluble thiolate salt. This is the basis for acid-base extraction. |
Q3: What are the common impurities I might encounter?
A3: Impurities typically stem from the starting materials or side reactions during synthesis. Common synthetic routes, such as those starting from 2-chloro-5-nitroaniline or related compounds, can lead to several types of impurities.[3][4]
-
Unreacted Starting Materials: For example, 2-chloro-5-nitroaniline.
-
Side-Products: Such as disulfide-linked dimers formed by oxidation of the thiol.
-
Isomers: Depending on the synthetic route, other isomers might be present.
-
Residual Solvents: High-boiling point solvents like DMF or pyridine, if used in the reaction, can be difficult to remove.[3]
Purification Strategy Decision Guide
The choice of purification technique depends on the nature and quantity of impurities, as well as the scale of your experiment. This decision tree provides a logical workflow for selecting the most appropriate method.
Caption: Decision tree for selecting a purification method.
Troubleshooting Purification Protocols
This section provides detailed, step-by-step protocols and troubleshooting for common issues.
Acid-Base Extraction
This is often the most effective first-pass purification method due to the compound's acidic thiol group. It excels at removing neutral organic impurities.
Caption: Workflow for purification by acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc).
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH). Repeat the extraction 2-3 times. The target compound will move into the aqueous layer as its sodium salt.
-
Causality Note: NaHCO₃ is a weaker base and is more selective for acidic protons like thiols over less acidic protons. For difficult-to-deprotonate thiols, a stronger base like NaOH may be necessary.
-
-
Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Precipitation: Cool the combined aqueous layer in an ice bath and slowly acidify with 1M hydrochloric acid (HCl) with stirring. The purified this compound will precipitate out as a solid. Monitor the pH with litmus paper to ensure complete neutralization.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold deionized water to remove residual salts, and dry under vacuum.
Troubleshooting Guide: Acid-Base Extraction
-
Problem: No precipitate forms after acidification.
-
Possible Cause: Not enough acid was added, or the product is more water-soluble than expected.
-
Solution: Add more acid until the solution is distinctly acidic (pH ~2). If it still doesn't precipitate, try extracting the acidified aqueous solution back into an organic solvent like ethyl acetate, then dry and evaporate the organic layer.
-
-
Problem: An emulsion forms at the organic/aqueous interface.
-
Possible Cause: Agitation during extraction was too vigorous.
-
Solution: Allow the funnel to stand for a longer period. Gentle swirling can help break the emulsion. Adding a small amount of brine (saturated NaCl solution) can also help break up emulsions by increasing the ionic strength of the aqueous phase.
-
-
Problem: Low recovery of the product.
-
Possible Cause: Incomplete extraction into the aqueous phase or incomplete precipitation.
-
Solution: Perform more extractions with the basic solution (e.g., 3-4 times). Ensure the aqueous phase is thoroughly acidified during precipitation. Check the pH to confirm.
-
Recrystallization
Recrystallization is ideal for removing small amounts of impurities from a solid product that is already relatively pure (>85%).
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures (e.g., ethanol, acetone).
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude solid until it just dissolves. Using too much solvent is a common mistake that dramatically lowers yield.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. Rapid cooling can cause the product to "crash out," trapping impurities. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash them with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the crystals under vacuum.
Troubleshooting Guide: Recrystallization
-
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is too high, or the solution is supersaturated. The melting point of the compound may be lower than the boiling point of the solvent.
-
Solution: Re-heat the solution to dissolve the oil, then add a slightly larger volume of solvent and allow it to cool more slowly. Seeding the solution with a tiny crystal of pure product can help initiate crystallization. Using a solvent pair (e.g., acetone/water) can also be effective.
-
-
Problem: No crystals form upon cooling.
-
Possible Cause: Too much solvent was used, or the solution is not saturated enough.
-
Solution: Boil off some of the solvent to increase the concentration and allow it to cool again. Scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites and induce crystallization.
-
-
Problem: Very low yield.
-
Possible Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or the crystals were washed with solvent that was not cold.
-
Solution: Minimize the amount of hot solvent used for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Always wash the collected crystals with ice-cold solvent.
-
Column Chromatography
This technique is powerful for separating compounds with different polarities, making it suitable for complex mixtures.
Experimental Protocol: Flash Column Chromatography
-
Adsorbent: Use silica gel as the stationary phase.
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine the best mobile phase. A good solvent system will give your product an Rf value of ~0.3. A common starting point for polar compounds like this is a mixture of ethyl acetate and hexanes.
-
Column Packing: Pack the column with silica gel as a slurry in the mobile phase.
-
Loading: Dissolve the crude product in a minimal amount of a polar solvent (like acetone or DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry powder to the top of the packed column. This "dry loading" method typically results in better separation than loading as a solution.
-
Elution: Run the column by passing the mobile phase through it, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Guide: Column Chromatography
-
Problem: Poor separation (bands are overlapping or streaking).
-
Possible Cause: The column was overloaded with the sample. The mobile phase may be too polar, causing all compounds to elute too quickly. The compound may be slightly acidic, leading to tailing on silica gel.
-
Solution: Use less sample material. Switch to a less polar mobile phase to increase retention and improve separation. Adding a small amount of acetic acid (~0.5%) to the eluent can suppress the deprotonation of the acidic thiol, leading to sharper bands.
-
-
Problem: The compound won't elute from the column.
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using 20% ethyl acetate in hexanes, try increasing to 30% or 40%. A gradient elution, where the polarity is slowly increased over time, can be very effective.
-
Purity Assessment
After any purification, it is essential to verify the purity of this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic or phosphoric acid) is a typical setup.[5][6] A pure sample should show a single major peak.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A pure sample should show a single spot.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (e.g., 223-225 °C). Impurities tend to depress and broaden the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect any proton- or carbon-containing impurities.
References
-
Solubility of Things. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Chen, C., et al. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 877(29), 3594-3600. Retrieved from [Link]
-
Chen, C., et al. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry, 373(1), 103-111. Retrieved from [Link]
-
ScienceDirect. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Amino-6-nitrobenzothiazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound 97%. Retrieved from [Link]
- Bayer AG. (1989). Process for the preparation of benzothiazoles. U.S. Patent 4,808,723.
-
PubChem. (n.d.). 5-Nitrobenzothiazole. Retrieved from [Link]
-
Popova, Y., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4968. Retrieved from [Link]
-
MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(12), 2845. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound [myskinrecipes.com]
- 3. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of 2-Amino-6-nitrobenzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Nitrobenzothiazole-2-thiol
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitrobenzothiazole-2-thiol. This document is designed to offer practical, experience-driven insights to overcome common challenges encountered during this synthetic procedure.
Overview of the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. The most common synthetic route involves the reaction of a substituted nitroaniline with a sulfur-containing reagent. A widely employed method utilizes 4-chloro-3-nitroaniline as the starting material, which undergoes reaction with a source of sulfur, such as sodium hydrosulfide or sodium sulfide, followed by treatment with carbon disulfide.
The general reaction scheme is as follows:
Navigating the Nuances of 5-Nitrobenzothiazole-2-thiol: A Technical Guide to pH-Dependent Solubility
Welcome to the technical support center for 5-Nitrobenzothiazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for handling the pH-dependent solubility of this compound. Our goal is to equip you with the foundational knowledge and detailed protocols necessary to ensure accuracy and reproducibility in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a yellow crystalline solid with the chemical formula C₇H₄N₂O₂S₂ and a molecular weight of approximately 212.25 g/mol . It is characterized by a benzothiazole core structure, a nitro group at the 5-position, and a thiol group at the 2-position. This compound is sparingly soluble in water but shows notable solubility in organic solvents like dimethyl sulfoxide (DMSO) and acetone.[1] Due to the presence of the ionizable thiol group, its aqueous solubility is significantly influenced by pH.[1]
Q2: Why is the solubility of this compound dependent on pH?
The pH-dependent solubility of this compound is attributed to the acidic nature of its thiol (-SH) group. In aqueous solutions, the thiol group can exist in a protonated (neutral) form or a deprotonated (anionic) thiolate form (S⁻), as dictated by the solution's pH. According to the Henderson-Hasselbalch equation, at a pH below the compound's pKa, the neutral, less soluble form predominates. As the pH increases to values above the pKa, the thiol group deprotonates to form the more soluble thiolate anion. This increase in the proportion of the ionized species enhances the overall solubility of the compound in aqueous media.
Q3: What is the expected pKa of this compound and how does it compare to similar compounds?
Troubleshooting Guide
This section addresses common issues encountered during the experimental determination of the pH-dependent solubility of this compound.
Q1: I'm observing inconsistent solubility results at the same pH. What could be the cause?
-
Issue: Lack of equilibrium.
-
Explanation: Achieving true equilibrium solubility, especially for poorly soluble compounds, can be time-consuming. Insufficient shaking or incubation time will lead to an underestimation of solubility.
-
Solution: Ensure your samples are agitated for a sufficient duration (typically 24-48 hours) at a constant temperature. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued, indicating equilibrium has been reached.
-
-
Issue: Compound degradation.
-
Explanation: Thiol-containing compounds can be susceptible to oxidative degradation, forming disulfides, especially in neutral to alkaline solutions and in the presence of oxygen. This degradation can alter the concentration of the parent compound, leading to erroneous solubility readings.
-
Solution: To minimize oxidation, prepare all solutions with de-gassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). The inclusion of a small amount of an antioxidant, if compatible with your downstream application, could also be considered.
-
-
Issue: Buffer effects.
-
Explanation: The composition of the buffer, not just the pH, can influence solubility. Some buffer species can interact with the compound, either enhancing or decreasing its solubility.
-
Solution: Be consistent with the buffer system used across all experiments. If you suspect buffer interactions, it may be necessary to test the solubility in different buffer systems at the same pH to identify any specific effects.
-
Q2: My compound appears to precipitate out of solution when I dilute my organic stock into an aqueous buffer. How can I avoid this?
-
Issue: Kinetic versus thermodynamic solubility.
-
Explanation: When a concentrated organic stock solution is rapidly diluted into an aqueous buffer, the concentration of the compound may temporarily exceed its thermodynamic solubility limit, leading to precipitation. This is a common issue when measuring kinetic solubility.
-
Solution: For determining thermodynamic solubility, it is crucial to add the solid compound directly to the aqueous buffer and allow it to equilibrate. If you must use a stock solution, add it dropwise to the vigorously stirred buffer to facilitate rapid dissolution and minimize localized supersaturation. Also, ensure the final concentration of the organic solvent is low (typically <1-2%) to avoid significantly altering the aqueous solubility.
-
Q3: The color of my solution changes over time, especially at higher pH. Is this a concern?
-
Issue: Potential degradation or change in speciation.
-
Explanation: A color change can indicate a chemical transformation. For nitroaromatic compounds, this could be due to degradation or complex formation. The deprotonated thiolate form may also have a different color from the protonated thiol.
-
Solution: Use UV-Vis spectroscopy to monitor the absorbance spectrum of the solution over time. A stable spectrum indicates that the compound is not degrading. If the spectrum changes, this suggests instability, and the experimental conditions (e.g., exclusion of light and oxygen) should be re-evaluated.
-
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility using the Shake-Flask Method
This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound (solid)
-
A series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9, 10)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of solid this compound to individual vials. The excess solid should be clearly visible.
-
Add a known volume of each pH buffer to the corresponding vials.
-
Tightly cap the vials and place them in the orbital shaker at a constant temperature.
-
Agitate the mixtures for 24-48 hours to reach equilibrium.
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant.
-
Filter the sample through a syringe filter to remove any remaining solid particles.
-
Immediately dilute the filtrate with a suitable solvent (if necessary) and quantify the concentration of this compound using a pre-validated analytical method.
-
Measure the pH of the remaining supernatant in each vial to confirm the final pH of the saturated solution.
Protocol 2: Determination of pKa using UV-Vis Spectrophotometry
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Materials:
-
This compound
-
DMSO or other suitable organic solvent for stock solution
-
A series of buffers with finely spaced pH values around the expected pKa (e.g., in 0.2 pH unit increments)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
In a series of test tubes or vials, add a known volume of each buffer solution.
-
Add a small, identical aliquot of the stock solution to each buffer, ensuring the final organic solvent concentration is low (e.g., <1%). The final concentration of the compound should be such that the absorbance values are within the linear range of the spectrophotometer.
-
Measure the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 250-500 nm).
-
Identify the wavelengths where the largest differences in absorbance are observed between the acidic and basic solutions.
-
Plot the absorbance at these selected wavelengths against the pH of the solutions.
-
The pKa is the pH at the inflection point of the resulting sigmoidal curve. This can be determined by finding the pH at which the absorbance is halfway between the minimum and maximum absorbance.
Data Presentation
Table 1: Reference Solubility Data for 2-Mercaptobenzothiazole (MBT) and Template for this compound
The following table provides solubility data for the related compound 2-mercaptobenzothiazole (pKa ≈ 7.03) to serve as a comparative reference. A template is provided for you to record your experimental data for this compound.
| pH | Solubility of 2-Mercaptobenzothiazole (mg/L) | Solubility of this compound (mg/L) |
| 5.0 | 51[3] | Enter your data here |
| 7.0 | 118[3] | Enter your data here |
| 9.0 | 900[3] | Enter your data here |
| Other | Enter your data here |
Visualization of pH-Dependent Solubility
The relationship between pH, the ionization state of this compound, and its aqueous solubility can be visualized as follows:
Caption: Ionization and solubility of this compound vs. pH.
References
-
Solubility of Things. This compound. [Link]
-
Asian Publication Corporation. Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System. [Link]
-
Miljøstyrelsen (Danish Environmental Protection Agency). 2- Mercapto- benzothiazole (MBT). [Link]
Sources
Storage and handling guidelines for 5-Nitrobenzothiazole-2-thiol to prevent degradation
Welcome, researchers and developers. This guide serves as a dedicated technical resource for the proper storage and handling of 5-Nitrobenzothiazole-2-thiol (CAS No. 58759-63-0). The integrity of your starting materials is paramount to the success and reproducibility of your experiments. This document is structured to provide rapid answers to common questions and in-depth guidance for troubleshooting unexpected issues related to compound stability and degradation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored at refrigerated temperatures, specifically between 2°C and 8°C [1]. It should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants. For optimal preservation, flushing the container with an inert gas like argon or nitrogen is recommended to displace oxygen and minimize oxidative degradation.
Q2: What does this compound look like, and should I be concerned about color changes?
A2: In its pure form, this compound is typically a light yellow to yellow solid powder. A noticeable change in color, such as darkening to a brownish hue, is a visual indicator of potential degradation. If you observe such a change, we strongly recommend performing a purity analysis before use.
Q3: Is this compound sensitive to light?
A3: While specific photodegradation studies on this compound are not extensively published, related thiol-containing nitroaromatic compounds are known to be sensitive to light, particularly UV radiation. To mitigate the risk of photodegradation, always store the compound in an amber or opaque container and minimize its exposure to direct sunlight or strong artificial light during handling.
Q4: What solvents are suitable for dissolving this compound?
A4: The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and acetone. Its solubility is lower in polar solvents like water. When preparing solutions, ensure the solvent is of high purity and free from peroxides or other oxidizing contaminants that could initiate degradation.
Q5: What are the primary chemical incompatibilities I should be aware of?
A5: this compound is incompatible with strong oxidizing agents, strong acids, and acid chlorides. Contact with these substances can lead to vigorous reactions and rapid degradation of the compound. Always use separate, clean equipment and avoid cross-contamination when handling these chemicals in the same workspace.
Part 2: Troubleshooting Guide for Experimental Issues
This guide is designed to help you diagnose and resolve specific problems you may encounter during your experiments.
Table 1: Troubleshooting Common Stability Issues
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound has darkened in color (e.g., yellow to brown). | Oxidation: The thiol group (-SH) is susceptible to oxidation, potentially forming disulfide bridges or higher oxidation state sulfur species (sulfenic, sulfinic acids). | 1. Verify purity using the HPLC protocol below. 2. If purity is compromised, consider purification or using a new batch. 3. For future prevention, store under an inert atmosphere (N₂ or Ar) and ensure the container is tightly sealed. |
| Inconsistent or poor results in biological/chemical assays. | Degradation: The active compound concentration may be lower than expected due to degradation from improper storage or handling. Hydrolysis: The thiazole ring may be susceptible to hydrolysis under certain pH conditions, breaking down the core structure. | 1. Prepare fresh solutions for each experiment. Avoid using stock solutions stored for extended periods unless their stability has been verified. 2. Assess the pH of your experimental buffer. The stability of related thiols can be pH-dependent[2][3]. Consider performing a stability study of the compound in your specific buffer system. 3. Run a purity check on the solid material. |
| Precipitate forms in a prepared stock solution. | Low Solubility: The concentration may exceed the solubility limit in the chosen solvent, especially at lower temperatures. Degradation: A degradation product with lower solubility may be forming and precipitating out of the solution. | 1. Gently warm the solution to see if the precipitate redissolves. 2. Consider preparing a more dilute stock solution. 3. Filter the solution before use and determine the concentration of the filtrate analytically. Analyze the precipitate if possible to identify it. |
Part 3: Visualization of Workflows and Degradation
Visual aids can clarify complex processes. The following diagrams illustrate the recommended handling workflow and a plausible degradation pathway for this compound.
Diagram 1: Recommended Handling Workflow
Caption: Recommended workflow for receiving, storing, and using this compound.
Diagram 2: Plausible Degradation Pathways
Caption: Plausible degradation pathways for this compound based on related structures.
Part 4: Key Experimental Protocol
To empower you to validate the integrity of your compound, we provide this starting protocol for a stability-indicating purity assay. Note: This method is based on established principles for thiol analysis and should be validated in your laboratory for this specific molecule.
Protocol: Stability-Indicating HPLC Purity Assay
Objective: To determine the purity of this compound and detect the presence of potential degradation products.
Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their hydrophobicity. Degradation products, such as the more polar sulfonic acid or the less polar disulfide dimer, will have different retention times from the parent compound, allowing for their detection and quantification.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic Acid
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (v/v) in water.
-
Mobile Phase B: 0.1% TFA (v/v) in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.
-
Vortex until fully dissolved.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 326 nm (based on the absorbance maximum of similar compounds[4][5]). A photodiode array (PDA) detector is recommended to assess peak purity and identify potential degradation products with different absorbance spectra.
-
Column Temperature: 30°C
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Analysis:
-
Inject a blank (solvent) to establish the baseline.
-
Inject the prepared sample.
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the chromatogram for any additional peaks, which may represent impurities or degradation products.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks (Area % method).
-
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing correctly (e.g., check for consistent retention times and peak areas).
References
-
Degradation Pathway of Benzothiazole and Microbial Community Structure in Microbial Electrolysis Cells. (2019). Harbin Institute of Technology. Available at: [Link]
-
Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. PMC, NIH. Available at: [Link]
-
The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. (2016). MDPI. Available at: [Link]
-
Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology (RSC Publishing). Available at: [Link]
-
The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. PubMed. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Available at: [Link]
-
Forced degradation studies. (2016). MedCrave online. Available at: [Link]
-
Forced Degradation Studies. Coriolis Pharma. Available at: [Link]
-
Forced Degradation – A Review. (2022). Juniper Publishers. Available at: [Link]
-
Buffer concentration dramatically affects the stability of S -nitrosothiols in aqueous solutions. OSTI.GOV. Available at: [Link]
-
Influence of pH and light on the stability of some antioxidants. PubMed. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. PubMed. Available at: [Link]
-
(PDF) Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. ResearchGate. Available at: [Link]
-
Increased stability of S-nitrosothiol solutions via pH modulations. ResearchGate. Available at: [Link]
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. ResearchGate. Available at: [Link]
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. PMC, NIH. Available at: [Link]
-
Thiol dioxygenase turnover yields benzothiazole products from 2-mercaptoaniline and O 2 -dependent oxidation of primary alcohols. ResearchGate. Available at: [Link]
-
Interaction of nitric oxide with 2-thio-5-nitrobenzoic acid: implications for the determination of free sulfhydryl groups by Ellman's reagent. PubMed. Available at: [Link]
-
Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel UQAM. Available at: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in 5-Nitrobenzothiazole-2-thiol reactions
Answering your questions about troubleshooting low yields in 5-Nitrobenzothiazole-2-thiol reactions is our top priority. As a Senior Application Scientist, I will provide you with a detailed technical support guide to help you overcome common challenges in your experiments. This guide is designed for researchers, scientists, and professionals in drug development.
Technical Support Center: this compound Synthesis
This guide provides in-depth troubleshooting for low yields in the synthesis of this compound. We will explore common issues, their underlying causes, and practical solutions.
Frequently Asked Questions (FAQs)
1. What is the most common cause of low yields in the synthesis of this compound?
The most frequent cause of low yields is the degradation of the starting material, 2-amino-4-nitrothiophenol, and the formation of side products. This can be due to several factors including the quality of reagents, reaction conditions, and the presence of impurities.
2. How can I improve the yield of my reaction?
To improve the yield, it is crucial to use high-purity starting materials, optimize the reaction conditions (temperature, reaction time, and solvent), and use an appropriate base to facilitate the reaction. Additionally, proper work-up and purification procedures are essential to isolate the desired product effectively.
Troubleshooting Guide
Problem 1: Low Yield and Presence of Multiple Byproducts
Question: I am getting a very low yield of this compound, and my crude product shows multiple spots on TLC. What could be the issue?
Answer: This is a common problem that can be traced back to several factors. Let's break them down:
-
Starting Material Quality: The purity of 2-amino-4-nitrothiophenol is critical. If it has oxidized or contains impurities, these can lead to the formation of various byproducts.
-
Reaction Conditions: The reaction is sensitive to temperature and reaction time. Running the reaction at too high a temperature or for too long can lead to the decomposition of the product and the formation of side products.
-
Stoichiometry: The molar ratio of the reactants is important. An excess of either the 2-amino-4-nitrothiophenol or carbon disulfide can lead to the formation of unwanted byproducts.
Solutions:
-
Ensure the Purity of Starting Materials:
-
Use freshly sourced or properly stored 2-amino-4-nitrothiophenol.
-
If the purity is questionable, consider recrystallizing the starting material before use.
-
-
Optimize Reaction Conditions:
-
Temperature Control: Maintain the reaction temperature within the recommended range. A lower temperature might require a longer reaction time but can minimize byproduct formation.
-
Reaction Time: Monitor the reaction progress using TLC. Stop the reaction once the starting material is consumed to avoid product degradation.
-
-
Stoichiometric Control:
-
Carefully measure the amounts of reactants to ensure the correct molar ratios.
-
Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure. You may need to optimize it for your specific laboratory conditions.
| Step | Procedure | Notes |
| 1 | In a round-bottom flask, dissolve 2-amino-4-nitrothiophenol (1 equivalent) in a suitable solvent such as ethanol or methanol. | The choice of solvent can influence the reaction rate and yield. |
| 2 | Add a base, such as triethylamine or pyridine (1.1 equivalents), to the solution and stir. | The base acts as a catalyst and helps to deprotonate the thiol group. |
| 3 | Slowly add carbon disulfide (1.2 equivalents) to the reaction mixture at room temperature. | The addition should be done carefully as the reaction can be exothermic. |
| 4 | Heat the reaction mixture to reflux and monitor the progress by TLC. | The reaction time can vary from a few hours to overnight. |
| 5 | After completion, cool the reaction mixture and remove the solvent under reduced pressure. | |
| 6 | Acidify the residue with a dilute acid (e.g., 1M HCl) to precipitate the product. | |
| 7 | Filter the precipitate, wash with water, and dry to obtain the crude product. | |
| 8 | Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol). | This step is crucial for obtaining a high-purity product. |
Problem 2: Difficulty in Product Purification
Question: I am having trouble purifying the crude product. Recrystallization is not giving me a pure compound. What should I do?
Answer: Purification can be challenging due to the presence of closely related impurities. Here are some strategies to improve purification:
-
Column Chromatography: If recrystallization fails, column chromatography is a good alternative. A silica gel column with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can effectively separate the product from impurities.
-
Solvent Selection for Recrystallization: The choice of solvent for recrystallization is critical. You may need to screen different solvents or solvent mixtures to find the one that gives the best results.
-
Washing the Crude Product: Before recrystallization, thoroughly wash the crude product with a solvent in which the product is sparingly soluble but the impurities are soluble. This can remove a significant amount of impurities.
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis of this compound.
Troubleshooting Logic Flow
This flowchart outlines a systematic approach to troubleshooting low yields.
Caption: Troubleshooting flowchart for low yield.
References
Impact of temperature on 5-Nitrobenzothiazole-2-thiol stability
This technical support guide is intended for researchers, scientists, and drug development professionals working with 5-Nitrobenzothiazole-2-thiol. It provides in-depth troubleshooting advice and frequently asked questions regarding the impact of temperature on the stability of this compound. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.
Introduction: The Thermal Sensitivity of a Nitroaromatic Thiol
This compound is a versatile heterocyclic compound utilized in various synthetic pathways, particularly in medicinal chemistry and materials science. Its structure, featuring both a nitro group and a thiol moiety, imparts unique reactivity but also introduces potential thermal instability. The electron-withdrawing nature of the nitro group can render the aromatic system susceptible to nucleophilic attack, while the thiol group is prone to oxidation. Understanding the thermal limits of this compound is critical for safe handling, storage, and successful experimental outcomes.
This guide will address common challenges and questions related to the thermal stability of this compound, providing a framework for troubleshooting unexpected experimental results and ensuring the integrity of your research.
Troubleshooting Guide: Investigating Thermal Degradation
This section addresses specific issues that may arise during the handling and use of this compound, with a focus on temperature-related phenomena.
Scenario 1: Inconsistent Reaction Yields or Unexpected Byproducts
Question: "I am using this compound in a reaction heated to 150 °C, and my yields are inconsistent. I am also observing the formation of uncharacterized, colored byproducts. Could this be related to thermal decomposition?"
Answer: Yes, it is highly probable that the issues you are observing are due to the thermal degradation of this compound. While the melting point of this compound is reported to be in the range of 223-225 °C, thermal decomposition can occur at temperatures significantly below the melting point, especially during prolonged heating.
Causality:
-
Exothermic Decomposition: Nitroaromatic compounds are known to undergo exothermic decomposition, which can sometimes be autocatalytic.[1] The presence of impurities or certain reaction components can lower the onset temperature of this decomposition.
-
Complex Decomposition Pathways: The presence of both a nitro group and a thiol introduces multiple potential degradation pathways. The thiol group can be oxidized, while the nitro group can be reduced or participate in redox reactions. Thermal energy can initiate these processes, leading to a complex mixture of byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
Step-by-Step Investigative Protocol:
-
Lower the Reaction Temperature: If your synthetic protocol allows, reduce the reaction temperature in 20 °C increments to determine if a lower temperature improves yield and reduces byproduct formation.
-
Controlled Heating Experiment:
-
Dissolve a small, known amount of this compound in the reaction solvent in a clean, inert vessel.
-
Heat the solution to your reaction temperature while stirring.
-
Visually monitor for any color change (e.g., darkening from its typical yellow color) or the evolution of gas.
-
At set time intervals (e.g., 30, 60, 120 minutes), take an aliquot of the solution and analyze it by a suitable method like TLC, LC-MS, or GC-MS to check for the appearance of new peaks corresponding to degradation products.
-
-
Analysis of Decomposition Products: The thermal decomposition of related nitro- and sulfur-containing heterocyclic compounds is known to produce oxides of nitrogen (NOx) and sulfur (SOx).[2] Analysis of the reaction headspace by techniques such as GC-MS can help identify volatile decomposition products.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: The recommended storage temperature is 4 °C. Storing at refrigerated temperatures is crucial to minimize slow decomposition over time and maintain the compound's purity.
Q2: I have noticed a darkening of my this compound solid upon storage at room temperature. Is it still usable?
A2: A color change from its typical yellow to a darker shade is an indicator of potential degradation. While it may still be usable for some applications, its purity is compromised. It is strongly recommended to assess the purity of the material by a suitable analytical method (e.g., melting point, NMR, or chromatography) before use. For sensitive applications, it is best to use a fresh, properly stored sample.
Q3: Are there any known incompatibilities with this compound that could be exacerbated by temperature?
A3: Yes. Based on the chemistry of related compounds, this compound should be considered incompatible with:
-
Strong Oxidizing Agents: These can react exothermically with the thiol group.
-
Strong Acids and Acid Chlorides: These may catalyze decomposition reactions.[2]
-
Strong Bases: Bases can deprotonate the thiol, and in the presence of heat, this may promote side reactions.
Heating mixtures of this compound with these substances can significantly increase the risk of a rapid, uncontrolled reaction.
Q4: What are the expected thermal decomposition products?
-
Nitrogen oxides (NOx)
-
Sulfur oxides (SOx)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)[3]
The solid residue may consist of complex polymeric materials.
Q5: How can I assess the thermal stability of my sample of this compound?
A5: The most reliable methods for assessing thermal stability are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .
-
DSC will show endothermic events (like melting) and exothermic events (like decomposition). A sharp exotherm following the melt is a strong indicator of decomposition.
-
TGA will measure the loss of mass as a function of temperature, indicating the temperature at which volatile decomposition products are formed.
Recommended Experimental Protocol for Thermal Analysis:
Caption: Workflow for DSC and TGA analysis.
Data Interpretation: The onset temperature of the decomposition exotherm in the DSC thermogram and the onset of mass loss in the TGA thermogram will provide a good indication of the thermal stability limit of your sample under the experimental conditions.
Summary of Thermal Stability Data (Based on Related Compounds)
Since specific thermal analysis data for this compound is not publicly available, the following table provides data for structurally related compounds to offer a general understanding of the potential thermal behavior. It is imperative that users conduct their own thermal analysis for a precise determination of stability.
| Compound | Structure | Melting Point (°C) | Decomposition Information |
| This compound | 5-Nitro-1,3-benzothiazole-2(3H)-thione | 223-225 | Decomposition temperature not specified, but thermal degradation is a known risk. |
| 2-Amino-5-nitrothiazole | 5-Nitro-1,3-thiazol-2-amine | ~202 (decomposes) | Decomposes at its melting point, emitting toxic fumes of NOx and SOx.[2][4] |
| 2-Mercapto-6-nitrobenzothiazole | 6-Nitro-1,3-benzothiazole-2(3H)-thione | Not specified | Hazardous decomposition products include NOx, CO, CO2, and SOx.[3] |
References
-
The Interaction of Nitroaromatic Drugs With Aminothiols. PubMed. [Link]
-
Safety Data Sheet: ≥98,5 %, for synthesis - Carl ROTH. Carl ROTH. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]
-
Stability of thiol groups at different pH environments at 37°C. ResearchGate. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]
-
The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. MDPI. [Link]
-
2-Amino-5-nitrothiazole. European Directorate for the Quality of Medicines & HealthCare. [Link]
Sources
Technical Support Center: Strategies to Enhance the Bioavailability of Benzothiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiazole derivatives. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting solutions to overcome the common challenge of poor bioavailability associated with this important class of compounds. Benzothiazole derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects, but their therapeutic potential is often limited by low aqueous solubility and/or poor membrane permeability.[1][2][3][4] This guide will equip you with the knowledge to rationally select and implement strategies to enhance the oral bioavailability of your benzothiazole compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Section 1: Formulation Strategies
Question 1: My benzothiazole derivative has very low aqueous solubility. Which formulation strategy should I start with?
Answer: For benzothiazole derivatives with low aqueous solubility, a logical starting point is to consider formulation approaches that enhance dissolution. The choice of strategy depends on the physicochemical properties of your compound, such as its logP value and thermal stability.[5]
A decision tree for selecting an appropriate strategy is presented below:
Caption: Decision tree for selecting a solubility enhancement strategy.
Troubleshooting:
-
If your compound is not ionizable or salt formation does not sufficiently improve solubility: Proceed to formulation approaches like solid dispersions or lipid-based systems.
-
If your compound degrades at its melting point: Avoid the melting method for solid dispersion and opt for the solvent evaporation method.[6]
Question 2: I am trying to formulate my benzothiazole derivative as a solid dispersion, but it recrystallizes over time. How can I prevent this?
Answer: Recrystallization of the amorphous drug is a common stability issue with solid dispersions, as the amorphous state is thermodynamically unstable.[6] To prevent this, consider the following:
-
Polymer Selection: The choice of polymer is critical. Use polymers that have a high glass transition temperature (Tg) and can form strong intermolecular interactions (e.g., hydrogen bonds) with your benzothiazole derivative. This will reduce the molecular mobility of the drug and inhibit crystallization.
-
Drug Loading: High drug loading can increase the tendency for recrystallization. Try reducing the drug-to-polymer ratio.
-
Addition of a Second Polymer: Incorporating a second polymer can sometimes improve stability.
-
Storage Conditions: Store the solid dispersion under controlled temperature and humidity conditions, preferably below the Tg of the formulation.
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation [5][7]
-
Solubility Screening: Determine a common solvent in which both the benzothiazole derivative and the selected polymer (e.g., PVP K30, HPMC) are highly soluble.
-
Dissolution: Accurately weigh the drug and polymer in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w) and dissolve them in the chosen solvent with stirring until a clear solution is obtained.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator. The bath temperature should be kept as low as possible to minimize thermal stress on the compound.
-
Drying: Dry the resulting solid film or powder in a vacuum oven at a suitable temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.[5]
-
Milling and Sieving: Gently grind the dried solid dispersion to a uniform powder using a mortar and pestle and pass it through a sieve of a specific mesh size.[5]
-
Characterization: Characterize the prepared solid dispersion to confirm the amorphous state of the drug using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).[5] Evaluate the enhancement in dissolution rate compared to the pure drug.
Question 3: I'm developing a Self-Emulsifying Drug Delivery System (SEDDS) for a lipophilic benzothiazole derivative. What should I do if the formulation becomes cloudy or precipitates upon dilution?
Answer: Cloudiness or precipitation upon dilution of a SEDDS formulation indicates that the system is not forming a stable micro- or nanoemulsion, or that the drug is precipitating out of the emulsified droplets.[8][9][10] Here’s how to troubleshoot this issue:
-
Optimize the Surfactant-to-Oil Ratio: The ratio of surfactant to oil is crucial for the formation of a stable emulsion.[10] You may need to increase the concentration of the surfactant.
-
Incorporate a Co-solvent/Co-surfactant: A co-solvent or co-surfactant (e.g., Transcutol®, PEG 400) can improve the self-emulsification process and the solubilizing capacity of the formulation for the drug.[8][11]
-
Screen Different Excipients: The choice of oil, surfactant, and co-solvent can significantly impact the performance of the SEDDS.[5] Screen a variety of excipients to find a combination that provides the best self-emulsification and drug solubility.
-
Construct a Pseudo-Ternary Phase Diagram: This diagram helps to identify the optimal ratios of oil, surfactant, and co-solvent that result in a stable emulsion.[5]
Experimental Protocol: Construction of a Pseudo-Ternary Phase Diagram [5]
-
Excipient Selection: Select an oil, surfactant, and co-solvent based on the solubility of your benzothiazole derivative in these excipients.
-
Mixture Preparation: Prepare mixtures of the selected oil, surfactant, and co-solvent in various ratios.
-
Titration: For each mixture, titrate with water and observe the formation of an emulsion. Note the points at which the mixture becomes clear, cloudy, or forms a gel.
-
Plotting: Plot the results on a ternary phase diagram to identify the region where spontaneous and efficient self-emulsification occurs.
-
Formulation Preparation: Select several ratios from within the optimal self-emulsification region and dissolve your benzothiazole derivative in the oil/surfactant/co-solvent mixture, using gentle heating and stirring if necessary.
-
Characterization: Evaluate the self-emulsification time and the droplet size of the resulting emulsion upon dilution in an aqueous medium.
| Parameter | Description | Typical Values/Observations |
| Self-Emulsification Time | Time taken to form a homogenous emulsion upon gentle agitation in water. | < 1-2 minutes for a good SEDDS. |
| Droplet Size | The size of the oil droplets in the emulsion. | < 200 nm for a nanoemulsion (SNEDDS). |
| Visual Observation | Clarity of the diluted formulation. | Transparent or slightly bluish for a nanoemulsion. |
Section 2: Chemical Modification Strategies
Question 4: Can I improve the bioavailability of my benzothiazole derivative by making a prodrug?
Answer: Yes, a prodrug approach is a powerful strategy to overcome poor water solubility and/or low membrane permeability.[12][13][14] A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug.[12][15]
Common Prodrug Strategies:
-
To Enhance Water Solubility: A common strategy is to attach a highly polar moiety, such as a phosphate group, to the parent drug.[16] This creates a water-soluble prodrug that can be administered intravenously or may have improved dissolution for oral administration.
-
To Enhance Permeability: For compounds with good solubility but poor permeability, a lipophilic promoiety can be attached to increase its ability to cross cell membranes.
Workflow for Prodrug Design and Evaluation:
Caption: Workflow for prodrug design and evaluation.
Troubleshooting:
-
If the prodrug is too stable and does not release the parent drug in vivo: The linker between the drug and the promoiety may need to be redesigned to be more susceptible to enzymatic or chemical cleavage.
-
If the prodrug is cleaved too rapidly in the gastrointestinal tract (for oral administration): Consider a more stable linker or a different promoiety.
Section 3: Nanotechnology-Based Approaches
Question 5: I am interested in using nanotechnology to deliver my benzothiazole derivative. What are the advantages of using nanoliposomes?
Answer: Nanoliposomes are vesicular systems composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[17][18] For benzothiazole derivatives, which are often lipophilic, they can be entrapped within the lipid bilayer.
Advantages of Nanoliposomes:
-
Improved Solubility and Stability: Encapsulation can protect the drug from degradation and improve its apparent solubility.
-
Targeted Delivery: The surface of liposomes can be modified with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific cells or tissues.[17]
-
Reduced Toxicity: By altering the biodistribution of the drug, liposomal formulations can reduce its accumulation in non-target tissues, thereby lowering systemic toxicity.
-
Enhanced Permeability and Retention (EPR) Effect: In cancer therapy, nanoparticles like liposomes can accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.
Experimental Protocol: Preparation of Benzothiazole-Decorated Nanoliposomes [17][18]
This is a simplified protocol; for detailed synthesis of lipid-BTH derivatives, refer to specialized literature.[17][18]
-
Lipid Film Hydration: Dissolve the lipids (e.g., DPPC, cholesterol) and the lipid-benzothiazole derivative in an organic solvent (e.g., chloroform/methanol mixture).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer by vortexing or sonication. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
-
Characterization: Characterize the prepared nanoliposomes for their size distribution, surface charge (zeta potential), and encapsulation efficiency.
Section 4: Understanding the Mechanism of Action
Question 6: My benzothiazole derivative shows anti-cancer activity. How can I investigate its mechanism of action?
Answer: Many benzothiazole derivatives exert their anticancer effects by interacting with key signaling pathways involved in cell proliferation, survival, and apoptosis.[4][19] A common target for benzothiazole-based compounds is the STAT3 signaling pathway.[19]
Simplified STAT3 Signaling Pathway and Inhibition by Benzothiazole Derivatives:
Caption: Simplified STAT3 signaling pathway and points of inhibition by benzothiazole derivatives.
Experimental Approaches to Investigate Mechanism:
-
Western Blotting: To determine if your compound inhibits STAT3 phosphorylation, treat cancer cells with your benzothiazole derivative and perform a western blot to detect levels of phosphorylated STAT3 (pSTAT3) and total STAT3.[19]
-
Luciferase Reporter Assay: Use a luciferase reporter construct driven by a STAT3-responsive promoter to quantify the effect of your compound on STAT3 transcriptional activity.[19]
-
Cell Cycle Analysis: Use flow cytometry to determine if your compound induces cell cycle arrest.
-
Apoptosis Assays: Use assays like Annexin V/PI staining to determine if your compound induces apoptosis.
By systematically applying these formulation, chemical modification, and nanotechnological strategies, and by thoroughly investigating the mechanism of action, you can significantly enhance the therapeutic potential of your benzothiazole derivatives.
References
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025).
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI.
- An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applic
- Benzothiazole derivatives as anticancer agents. (n.d.). PubMed Central.
- Preparation of Benzothiazolyl-Decor
- Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors. (n.d.).
- REVIEW ON SOLID DISPERSION AND THEIR FORMULATION TECHNIQUES. (n.d.). Unknown Source.
- Technical Support Center: Enhancing the Solubility of Benzothiadiazole Deriv
- Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complic
- A Review on Recent Development and biological applications of benzothiazole deriv
- Benzothiazole Derivatives of Chitosan and Their Derived Nanoparticles: Synthesis and In Vitro and In Vivo Antibacterial Effects. (2023). MDPI.
- Benzothiazole Derivatives of Chitosan and Their Derived Nanoparticles: Synthesis and In Vitro and In Vivo Antibacterial Effects. (2023).
- Preparation of Benzothiazolyl-Decorated Nanoliposomes. (n.d.).
- Self-emulsifying drug delivery systems: a novel approach to deliver drugs. (2022). PubMed Central.
- Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development. (2015). Walsh Medical Media.
- Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. (2004). PubMed.
- Self-emulsifying Drug Delivery Systems and their Marketed Products: A Review. (2019). Pharma Excipients.
- AmorSol® - Amorphous Solid Dispersion Technology. (n.d.). Ascendia Pharmaceutical Solutions.
- Preparation of Benzothiazolyl-Decorated Nanoliposomes. (n.d.). Semantic Scholar.
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). PubMed Central.
- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.).
- Exploration of Different Methodologies for Synthesizing Biologically Important Benzothiazoles: An Overview. (n.d.). Bentham Science Publisher.
- Self-Emulsifying Drug Delivery Systems (SEDDS)
- Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. (2023).
- Exploration of Different Methodologies for Synthesizing Biologically Important Benzothiazoles: An Overview. (n.d.).
- Formulation of Benzothiazole Hydrochloride for In Vivo Studies: Application Notes and Protocols. (n.d.). Benchchem.
- Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. (2022). PubMed Central.
- Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. (n.d.). MDPI.
- Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. (n.d.). Unknown Source.
- Review on Manufacturing Methods of Solid Dispersion Technology for Enhancing the Solubility of Poorly W
- Prodrug strategies to overcome poor water solubility. (n.d.).
- Synthesis and biological activities of benzothiazole derivatives: A review. (2025). Semantic Scholar.
- Synthesis of Benzothiazole Derivatives Using Green Biobased Vitamin B1 Supported on γ-Fe2O3@SiO2 Nanoparticles as C
- Nano Based Drug Delivery Systems: Recent Developments and Future Prospects. (n.d.). Unknown Source.
- One-pot Three-component Synthesis of 2-Substituted Benzothiazoles Using Fe3O4 Nanoparti. (2023). Unknown Source.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PubMed Central.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.).
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). MDPI.
- Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. (n.d.).
- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (n.d.). PubMed Central.
Sources
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- 3. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications [ouci.dntb.gov.ua]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of 5-Nitrobenzothiazole-2-thiol and its Byproducts
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chromatographic analysis of 5-Nitrobenzothiazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for common challenges encountered during HPLC method development and optimization. As an intermediate in the synthesis of dyes and pharmaceuticals, ensuring the purity and accurate quantification of this compound and its related substances is critical.[1]
The unique structure of this compound—featuring a nitroaromatic system, a thiazole ring, and an acidic thiol group—presents specific chromatographic challenges. These include poor peak shape due to secondary interactions, difficulty in resolving the main compound from structurally similar byproducts (like its disulfide dimer), and method variability. This document provides a structured approach to troubleshooting these issues, grounded in chromatographic principles.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses the most frequent problems encountered during the separation of this compound and its byproducts.
| Observed Problem | Potential Causes | Recommended Solutions & Rationale |
| Severe Peak Tailing | 1. Secondary Silanol Interactions: The acidic thiol group and nitrogen atoms can interact with free silanol groups (-Si-OH) on the silica stationary phase, causing tailing.[2] | a. Use a High-Purity, End-Capped Column: Modern columns made with high-purity silica minimize available silanol groups. b. Adjust Mobile Phase pH: Add a buffer (e.g., 10-25 mM phosphate or acetate) to the aqueous mobile phase to maintain a pH around 3-4.[3] This suppresses the ionization of silanol groups, reducing unwanted interactions. c. Use a Phenyl-Hexyl Column: These columns can offer alternative selectivity and sometimes exhibit less silanol activity for specific analytes compared to standard C18 phases. |
| 2. Sample Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to tailing.[4] | a. Reduce Injection Mass: Perform a loading study by injecting progressively smaller amounts of the sample. If peak shape improves, the original injection was overloaded. b. Use a Column with a Larger Inner Diameter: If a higher sample load is necessary for sensitivity, switch to a column with a larger internal diameter.[2] | |
| 3. Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[3] | a. Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase of your gradient. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample. | |
| Poor Resolution Between Main Peak and Byproducts | 1. Insufficient Selectivity (α): The mobile phase and stationary phase are not providing enough chemical differentiation between the analyte and its impurities. | a. Switch Organic Modifier: Methanol and acetonitrile offer different selectivities.[3] Acetonitrile is aprotic with a strong dipole, while methanol is a protic solvent. Switching between them can alter π-π interactions and hydrogen bonding, changing the elution order and improving resolution. b. Change Stationary Phase Chemistry: A standard C18 column separates based on hydrophobicity. For aromatic compounds like this, a Phenyl-Hexyl stationary phase often provides superior selectivity due to π-π interactions between the column's phenyl rings and the analyte's aromatic system.[3] c. Adjust pH: Byproducts may have slightly different pKa values. A small change in the mobile phase pH can alter their ionization state and retention time, thereby improving separation.[5] |
| 2. Insufficient Efficiency (N): The peaks are too broad, causing them to overlap even if their retention times are different. | a. Use a Column with Smaller Particles: Switching from a 5 µm to a <3 µm particle size column will significantly increase efficiency and improve resolution.[3] b. Lower the Flow Rate: Reducing the flow rate can lead to sharper peaks and better separation, though it will increase the analysis time.[6] c. Increase Column Temperature: Raising the temperature (e.g., to 35-40°C) lowers mobile phase viscosity, which can improve mass transfer and lead to narrower peaks.[3][6] | |
| Shifting Retention Times | 1. Inadequate Column Equilibration: The column is not fully equilibrated with the initial mobile phase conditions before injection, a common issue in gradient chromatography.[5] | a. Increase Equilibration Time: Ensure the column is flushed with at least 10-15 column volumes of the starting mobile phase composition between runs. Monitor the baseline and backpressure for stability before injecting. |
| 2. Mobile Phase Composition Drift: The organic-to-aqueous ratio is changing over time due to evaporation of the more volatile solvent (usually the organic modifier).[7] | a. Keep Mobile Phase Bottles Capped: Use solvent bottle caps with small openings for the tubing. b. Prepare Fresh Mobile Phase Daily: This ensures consistency and avoids issues with microbial growth in the aqueous phase.[8] | |
| 3. Temperature Fluctuations: The ambient laboratory temperature is changing, affecting retention.[9] | a. Use a Column Thermostat: A column oven is essential for reproducible chromatography, maintaining a stable temperature regardless of ambient conditions.[8] | |
| High System Backpressure | 1. Column Frit Blockage: Particulate matter from the sample or mobile phase has clogged the inlet frit of the column. | a. Filter Samples and Mobile Phases: Always filter samples through a 0.45 µm or 0.22 µm syringe filter before injection.[10] Filter all aqueous mobile phase components. b. Use a Guard Column: A guard column is a small, inexpensive column placed before the analytical column to catch particulates and strongly retained impurities.[8] c. Backflush the Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (disconnecting from the detector prevents flushing debris into it). |
Frequently Asked Questions (FAQs)
Q1: What is the best starting column for separating this compound and its byproducts?
A: While a standard C18 column is a common starting point for reversed-phase HPLC, for this specific molecule, a Phenyl-Hexyl stationary phase is highly recommended. The rationale is based on the analyte's structure: the benzothiazole ring and the nitro group create an electron-deficient aromatic system. A phenyl-based stationary phase can engage in π-π stacking interactions with the analyte, offering a different and often stronger retention mechanism than the purely hydrophobic interactions of a C18 phase.[3] This alternative selectivity is invaluable for separating the parent compound from structurally similar byproducts, such as the disulfide dimer, where simple hydrophobicity differences may be minimal.
Q2: How do I choose between methanol and acetonitrile as the organic modifier?
A: The choice between methanol (MeOH) and acetonitrile (ACN) is a critical step in method development as it directly impacts selectivity.
-
Acetonitrile is generally a weaker solvent than methanol in reversed-phase HPLC, has a lower viscosity (leading to lower backpressure), and is aprotic. Its strong dipole makes it effective at disrupting dipole-dipole interactions.
-
Methanol is a protic solvent, meaning it can act as both a hydrogen bond donor and acceptor.[3] This property can be used to improve the peak shape of compounds with acidic or basic functional groups.
Recommendation: Start with an acetonitrile/water gradient to scout the separation. If resolution is poor, switch to a methanol/water gradient. The different solvent-analyte interactions provided by methanol may significantly alter the elution pattern and resolve co-eluting peaks.
Q3: Why is pH control so critical for this analysis?
A: pH control is crucial for three main reasons:
-
Analyte Ionization: The thiol (-SH) group on this compound is acidic and can be deprotonated to its thiolate form (-S⁻) as the pH increases. The ionized form is much more polar and will have a significantly shorter retention time in reversed-phase HPLC. Maintaining a stable, buffered pH (e.g., pH 3.0 with a formate or phosphate buffer) ensures a consistent ionization state, leading to reproducible retention times.
-
Byproduct Separation: Potential acidic or basic byproducts will also have their retention affected by pH. By controlling the pH, you can manipulate the charge state of different compounds to maximize their separation.
-
Peak Shape: A stable, acidic pH (pH 2.5-4) suppresses the ionization of residual silanol groups on the column's silica surface.[2] Ionized silanols can cause severe peak tailing with polar analytes. Buffering the mobile phase is therefore essential for achieving sharp, symmetrical peaks.
Q4: My sample is only soluble in strong organic solvents like DMSO or DMF. How should I prepare it for injection?
A: Injecting a sample dissolved in a very strong solvent like DMSO into a highly aqueous mobile phase can cause the analyte to precipitate on the column, leading to split peaks and poor peak shape.[3] The best practice is to minimize the amount of strong solvent.
-
Step 1: Dissolve the sample in a minimum amount of DMSO to create a concentrated stock solution.
-
Step 2: Dilute this stock solution with the initial mobile phase (or a solvent slightly weaker than the initial mobile phase) to the final desired concentration. The goal is to have the final injection solvent be as chromatographically similar to the mobile phase as possible. For reversed-phase, this means having a high percentage of water or buffer in the final sample diluent.
Baseline Experimental Protocol
This protocol provides a robust starting point for your method development. Optimization will be necessary based on your specific instrumentation and byproduct profile.
-
Instrumentation:
-
HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 30 20.0 80 22.0 80 22.1 30 | 27.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[3]
-
Detection: UV at 326 nm. (Based on detection wavelengths for similar thiol-containing nitroaromatic compounds).[11][12]
-
Injection Volume: 5 µL.
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
-
Dilute this stock solution to a working concentration of ~50 µg/mL using the sample diluent.
-
Filter the final solution through a 0.22 µm PTFE syringe filter before injection.
-
Visual Troubleshooting Workflow
This diagram illustrates a logical workflow for addressing common separation problems.
Caption: A decision-tree workflow for troubleshooting common HPLC separation issues.
References
- BenchChem Technical Support. (n.d.). Troubleshooting HPLC Separation of Nitroaromatic Isomers. BenchChem.
- MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv.
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex.
- Various Authors. (2023). How to fix peak shape in hplc? ResearchGate.
- Chen, W., et al. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Pharmaceutical and Biomedical Analysis.
- SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. SIELC.
- SiliCycle. (2022). How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC. SiliCycle.
- Semantic Scholar. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Semantic Scholar.
- Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research.
- Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
- Chen, W., et al. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1375-1382.
- University of California, Irvine. (n.d.). HPLC Troubleshooting.
- MySkinRecipes. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- MDPI. (2025). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents.
- Solubility of Things. (n.d.). This compound.
- Parker, M. S., et al. (2007). Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. Nitric Oxide, 16(1), 21-29.
- JETIR. (2024). HPLC TROUBLESHOOTING: A REVIEW. Journal of Emerging Technologies and Innovative Research.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
- Field, L., & Kou, S. Y. (1996). 5-Nitrosothio-2-nitrobenzoate: a reagent for the nitrosation of thiol groups in proteins. Analytical Biochemistry, 237(2), 193-197.
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Validation & Comparative
A Comparative Guide to Nitro-Substituted Benzothiazole Inhibitors in Cancer Research
Introduction: The Ascendancy of Nitro-Substituted Benzothiazoles in Oncology
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active agents.[1] Its inherent planarity and electron-rich nature facilitate crucial interactions with a diverse array of biological targets.[1] Within the realm of oncology, benzothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting a wide spectrum of mechanistic actions, including the inhibition of critical kinases and the induction of programmed cell death (apoptosis).[2]
The strategic introduction of a nitro (-NO2) group onto the benzothiazole core has been shown to significantly modulate the pharmacological profile of these molecules, often enhancing their anticancer potency.[3][4] This guide provides an in-depth, objective comparison of key nitro-substituted benzothiazole inhibitors, supported by experimental data, to empower researchers, scientists, and drug development professionals in their quest for novel cancer therapeutics. We will delve into their comparative efficacy, mechanisms of action, and the experimental protocols essential for their evaluation.
Comparative Analysis of Lead Nitro-Substituted Benzothiazole Inhibitors
The following sections provide a detailed comparison of prominent nitro-substituted benzothiazole derivatives that have been investigated for their anticancer properties. Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.[3]
2-Amino-6-nitrobenzothiazole Derivatives
2-Amino-6-nitrobenzothiazole serves as a versatile precursor for the synthesis of a wide range of derivatives with potent anticancer activities.[1][2]
A notable example is a sulphonamide-based derivative of 2-amino-6-nitrobenzothiazole, which has demonstrated modest anticancer activity against several cancer cell lines.[2][5] Another study highlights an indole-based hydrazine carboxamide scaffold derived from a 4-nitrobenzyl bromide and a substituted amine, which exhibited potent antitumor activity.[2] A nitro-styryl containing benzothiazole derivative has also shown efficacy against pancreatic cancer cells.[2]
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide Derivatives
This class of compounds has been investigated for its cytotoxic properties. One study compared the activity of N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (Compound A) with its non-nitrated counterpart, N-(benzo[d]thiazol-2-yl)acetamide (Compound B), against the A549 human lung carcinoma cell line. The results indicated that the nitro-substituted compound (A) exhibited more potent cytotoxic effects.[6]
2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole (Compound 4a)
A comparative study of a nitro-styryl benzothiazole derivative (Compound 4a) and its fluoro-styryl counterpart (Compound 4b) against the PANC-1 pancreatic cancer cell line revealed that the nitro-substituted compound exhibited superior cytotoxicity compared to the standard chemotherapeutic agent, gemcitabine.[7]
6-Nitrobenzothiazole-Thiazolidinedione Hybrid (Compound 4a)
A novel hybrid compound linking a 6-nitrobenzothiazole moiety to a thiazolidine-2,4-dione scaffold has demonstrated potent anticancer and VEGFR-2 inhibitory activity. A direct comparison with its non-nitrated analog revealed that the presence of the nitro group significantly enhanced its VEGFR-2 inhibitory potency.[8][9]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of the discussed nitro-substituted benzothiazole inhibitors.
Table 1: Comparative Cytotoxicity (IC50/GI50 in µM) of Nitro-Substituted Benzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Sulphonamide derivative of 2-amino-6-nitrobenzothiazole | MCF-7 (Breast) | 34.5 | [2][5] |
| HeLa (Cervical) | 44.15 | [2][5] | |
| MG63 (Osteosarcoma) | 36.1 | [2][5] | |
| Indole based hydrazine carboxamide scaffold | HT29 (Colon) | 0.015 | [2] |
| H460 (Lung) | 0.28 | [2] | |
| A549 (Lung) | 1.53 | [2] | |
| MDA-MB-231 (Breast) | 0.68 | [2] | |
| Nitro-styryl containing benzothiazole derivative | Pancreatic Cancer Cells | 27 ± 0.24 | [2] |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (Compound A) | A549 (Lung) | 68 µg/mL | [6] |
| 6-nitrobenzo[d]thiazol-2-ol (Compound C) | A549 (Lung) | 121 µg/mL | [6] |
| 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole (Compound 4a) | PANC-1 (Pancreatic) | 27 ± 0.24 | [7] |
| 6-Nitrobenzothiazole-Thiazolidinedione Hybrid (Compound 4a) | HCT-116 (Colorectal) | 5.61 | [8][9] |
| HEPG-2 (Hepatocellular) | 7.92 | [8][9] | |
| MCF-7 (Breast) | 3.84 | [8][9] | |
| 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) | MCF-7 (Breast) | <0.1 | [10] |
| T-47D (Breast) | <0.1 | [10] |
Table 2: Comparative VEGFR-2 Kinase Inhibition
| Compound | VEGFR-2 IC50 (nM) | Reference |
| 6-Nitrobenzothiazole-Thiazolidinedione Hybrid (Compound 4a) | 91 | [8] |
| Non-nitrated benzothiazole derivative X | 190 | [8] |
| Sorafenib (Standard) | 53 | [8] |
Mechanistic Insights and Signaling Pathways
Nitro-substituted benzothiazole inhibitors exert their anticancer effects through a variety of mechanisms, primarily by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Several nitro-substituted benzothiazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases, such as VEGFR-2 and EGFR, which are crucial for tumor growth and the formation of new blood vessels (angiogenesis).[1]
-
VEGFR-2 Inhibition: The 6-nitrobenzothiazole-thiazolidinedione hybrid (Compound 4a) is a potent inhibitor of VEGFR-2, a key mediator of angiogenesis. By blocking the ATP-binding site of the VEGFR-2 kinase domain, this compound inhibits downstream signaling pathways, thereby suppressing endothelial cell proliferation and migration.[8] The enhanced potency of the nitro-substituted compound compared to its non-nitrated analog underscores the importance of the nitro group in this interaction.[8]
-
EGFR Inhibition: Benzothiazole derivatives can also target the Epidermal Growth Factor Receptor (EGFR), another critical RTK that is often overexpressed in various cancers.[1] Inhibition of EGFR blocks downstream signaling cascades, including the PI3K/AKT/mTOR, JAK/STAT, and ERK/MAPK pathways, all of which are vital for cancer cell growth and survival.[3]
Induction of Apoptosis
A primary mechanism by which many anticancer agents, including nitro-substituted benzothiazoles, exert their effects is through the induction of apoptosis. This process of programmed cell death is tightly regulated by a complex network of signaling pathways.
Studies have shown that some benzothiazole derivatives induce apoptosis through the mitochondrial (intrinsic) pathway.[11] This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.[11]
Experimental Protocols
Reproducible and well-documented experimental protocols are fundamental to the robust evaluation of novel anticancer compounds. The following sections provide detailed, step-by-step methodologies for key in vitro assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Nitro-substituted benzothiazole compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the nitro-substituted benzothiazole compound in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-15 µL of MTT solution (5 mg/mL) to each well.[12]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Western Blot Analysis for Protein Expression
Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This is crucial for investigating the effect of inhibitors on signaling pathway components.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL chemiluminescent substrate
-
Imaging system (e.g., chemiluminescence imager)
Protocol:
-
Protein Extraction:
-
Wash cell pellets with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest to a loading control (e.g., β-actin).
-
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Harvest cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
Nitro-substituted benzothiazole inhibitors represent a highly promising class of molecules in the landscape of cancer drug discovery. The strategic incorporation of the nitro group has been demonstrated to enhance the anticancer potency of the benzothiazole scaffold, often through the targeted inhibition of key oncogenic signaling pathways and the induction of apoptosis.
The comparative data presented in this guide highlights the potential of several lead compounds, with some exhibiting nanomolar efficacy against various cancer cell lines. However, the field is still evolving, and further research is warranted to fully elucidate the therapeutic potential of this chemical class. Future efforts should focus on:
-
In Vivo Efficacy and Safety: Moving promising lead compounds into preclinical animal models to evaluate their in vivo antitumor activity, pharmacokinetic profiles, and toxicity.
-
Structure-Activity Relationship (SAR) Studies: Conducting comprehensive SAR studies to further optimize the benzothiazole scaffold for improved potency, selectivity, and drug-like properties. The position of the nitro group and the nature of other substituents are key areas for exploration.[15][16]
-
Mechanism of Action Elucidation: Deepening our understanding of the precise molecular targets and signaling pathways modulated by these inhibitors through advanced techniques such as proteomics and transcriptomics.
The continued investigation of nitro-substituted benzothiazoles holds significant promise for the development of the next generation of targeted and effective cancer therapies.
References
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- PubMed Central. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
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- BenchChem. (2025). The Emerging Role of Nitro-Substituted Benzothiazoles in Oncology: A Technical Guide to 7-Nitrobenzo[d]thiazol-2(3H).
- PubMed Central. (n.d.).
- Taylor & Francis Online. (n.d.).
- PubMed. (2001). The discovery of the potent and selective antitumour agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) and related compounds. Current Medicinal Chemistry, 8(2), 203-210.
- ResearchGate. (n.d.). In Vivo Activity of DF 129, DF 229 and DF 203.
- Chula Digital Collections. (2021). Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds.
- The Thai Journal of Pharmaceutical Sciences. (2021). Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds.
- Anticancer Research. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6249-6256.
- NIH. (2025).
- PubMed. (1999). Antitumor benzothiazoles. 8. Synthesis, metabolic formation, and biological properties of the C- and N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 42(21), 4362-4379.
- BenchChem. (2025).
- JAGANNATH UNIVERSITY. (n.d.). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549.
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2166036.
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Performance of 5-Nitrobenzothiazole-2-thiol as a corrosion inhibitor compared to other azoles
. ## A Comparative Guide to Azole-Based Corrosion Inhibitors: Benchmarking 5-Nitrobenzothiazole-2-thiol
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Azoles in Corrosion Mitigation
Corrosion is a persistent thermodynamic process that causes gradual degradation of materials, leading to significant economic losses and safety concerns across numerous industries. To combat this, corrosion inhibitors are widely employed, with azole-based organic compounds standing out as a particularly effective class. These heterocyclic molecules, containing nitrogen and often sulfur or oxygen atoms, function by adsorbing onto a metal's surface to form a protective barrier film. This film isolates the metal from the corrosive environment, stifling the electrochemical reactions responsible for degradation.
Among the most established azoles are Benzotriazole (BTA), Tolyltriazole (TTA), and 2-Mercaptobenzothiazole (MBT). They are the industry benchmarks for protecting non-ferrous metals like copper and its alloys, as well as certain ferrous metals.[1][2][3] This guide provides an in-depth comparison of these standard inhibitors and introduces a mechanistic perspective on a related but less-studied compound: This compound . While direct, comparative experimental data for this specific nitro-derivative is limited in published literature, this document will synthesize known performance data of its structural analogs and analyze its molecular features to forecast its potential efficacy and guide future research.
Benchmarking the Standards: BTA, TTA, and MBT
Understanding the performance of this compound requires a firm grasp of the inhibitors it would be compared against. BTA, TTA, and MBT are cornerstones of corrosion inhibition, each with a distinct profile.
-
Benzotriazole (BTA): BTA is renowned for its exceptional ability to protect copper and its alloys.[4] It chemisorbs onto the copper surface, forming a stable, polymeric Cu(I)-BTA complex. This thin but robust film acts as a physical barrier to corrosive agents.[1]
-
Tolyltriazole (TTA): A derivative of BTA, TTA contains an additional methyl group on the benzene ring.[5] This modification enhances its hydrophobicity and can improve its solubility in certain organic media.[2] Studies have shown that TTA often exhibits superior thermal stability and resistance to chlorine compared to BTA, making it a preferred choice in demanding applications like automotive coolants and industrial water treatment systems.[2]
-
2-Mercaptobenzothiazole (MBT): MBT is highly effective, particularly for copper and mild steel in acidic environments.[3][6] Its efficacy is largely attributed to the exocyclic sulfur atom (thiol group), which forms a strong bond with the metal surface, contributing to a dense and stable protective layer.[7][8]
The inhibition efficiency (IE%) of these compounds varies with the metal, corrosive medium, concentration, and temperature. The following table summarizes representative performance data from various studies.
| Inhibitor | Metal | Corrosive Medium | Concentration | Temp. (°C) | Inhibition Efficiency (IE%) | Reference |
| BTA | Copper | Deionized Water | >6 ppm | 60 | ~85 | [9] |
| TTA | Copper | Deionized Water | >6 ppm | 60 | ~96 | [9] |
| TTA | Copper | Sulfide-polluted 3.5% NaCl | 10⁻² M | - | ~40% higher than BTA | [1] |
| MBT | Mild Steel | 1.0 M HCl | 400 ppm | 20 | 96.7 | [6] |
| MBT | Mild Steel | 1.0 M HCl | 10⁻³ M | 25 | 92.0 (from EIS) | [3] |
| MBT | Galvanised Steel | 3.5% NaCl | 1 mM | - | High (Acts via precipitation) | [8][10] |
A Mechanistic Perspective on this compound
The molecule can be broken down into three key components:
-
The Benzothiazole Ring: This heterocyclic system, also the backbone of MBT, contains nitrogen and sulfur atoms with lone-pair electrons, as well as a π-electron system. These features are crucial for adsorption onto metal surfaces.
-
The Thiol Group (-SH): Identical to the active group in 2-Mercaptobenzothiazole (MBT), this sulfur-containing functional group is known to form strong, stable coordinate bonds with metal atoms, acting as a primary anchor for the inhibitor film.[7][8] This shared feature suggests that this compound should exhibit the strong surface-bonding characteristic of MBT.
-
The Nitro Group (-NO₂): This is the key differentiating feature. The nitro group is a powerful electron-withdrawing group. Its presence on the benzene ring is expected to significantly alter the electron density distribution across the entire molecule. The influence of such groups on inhibition efficiency can be complex; they can affect the molecule's ability to donate electrons to the vacant d-orbitals of the metal (a key step in chemisorption) and its overall polarity, which influences adsorption from aqueous solutions.[11][12]
Hypothesized Performance:
-
Strong Adsorption: The presence of the thiol group suggests that this compound will likely be a strong inhibitor, forming a robust chemisorbed layer similar to MBT.
-
Mixed-Type Inhibition: Like most azoles, it is expected to act as a mixed-type inhibitor, suppressing both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[3][13]
-
Influence of the Nitro Group: The electron-withdrawing nature of the -NO₂ group could potentially reduce the electron-donating ability of the heterocyclic ring to the metal surface. However, it also increases the molecule's polarity, which might enhance its adsorption from polar media. Quantum chemical studies are necessary to predict the net effect, but it is plausible that this functionalization could modulate the inhibitor's effectiveness in specific environments compared to the unsubstituted MBT.[7][14]
Experimental Framework for a Comparative Evaluation
To empirically validate the performance of this compound against established azoles, a rigorous and standardized experimental approach is required. The following protocols for weight loss and electrochemical analysis are designed to provide a self-validating system for generating reliable, comparative data.
Gravimetric Analysis (Weight Loss Method)
This method, compliant with standards like ASTM D2688 and G31, provides the average corrosion rate over a period of exposure.[15][16][17]
Protocol:
-
Specimen Preparation:
-
Procure metal coupons (e.g., mild steel, copper) of known dimensions (e.g., 3 cm x 1 cm x 0.05 cm).
-
Mechanically polish the surfaces sequentially with different grades of silicon carbide (SiC) paper (e.g., 240, 600, 1200 grit) to achieve a mirror finish.
-
Degrease the specimens with a suitable solvent (e.g., acetone), rinse with distilled water, and dry thoroughly.
-
Accurately weigh each specimen to four decimal places (W_initial) using an analytical balance.
-
-
Exposure:
-
Prepare the corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution).
-
Prepare a blank solution (corrosive medium only) and a series of test solutions containing different concentrations of each inhibitor (e.g., 100, 200, 400 ppm).
-
Immerse the prepared specimens fully into each solution for a predetermined period (e.g., 6, 24, 48 hours) at a constant temperature (e.g., 25 °C).
-
-
Cleaning and Final Weighing:
-
After the immersion period, retrieve the specimens.
-
Remove corrosion products by gentle cleaning with a soft brush in a suitable cleaning solution (e.g., Clarke's solution for steel), rinse with distilled water, and dry.
-
Weigh the cleaned, dry specimens to obtain the final weight (W_final).
-
-
Calculations:
-
Corrosion Rate (CR): Calculate using the formula: CR = (K × ΔW) / (A × T × D), where K is a constant, ΔW is the weight loss (W_initial - W_final), A is the surface area, T is the immersion time, and D is the metal density.
-
Inhibition Efficiency (IE%): Calculate using: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100.
-
Electrochemical Analysis
Electrochemical methods like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide rapid insights into corrosion kinetics and inhibition mechanisms.[18][19][20]
Experimental Setup:
-
Electrochemical Cell: A standard three-electrode cell is used, containing the metal specimen as the working electrode (WE), a platinum or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).[21]
-
Potentiostat/Galvanostat: An instrument capable of controlling the potential and measuring the current, equipped with software for EIS and PDP analysis.
-
Procedure:
-
Immerse the three-electrode setup in the test solution (blank or with inhibitor).
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) for approximately 30-60 minutes until a steady state is reached.
-
A. Potentiodynamic Polarization (PDP): This technique determines the corrosion current density (i_corr) and reveals whether an inhibitor is anodic, cathodic, or mixed-type.[22]
-
Protocol: Scan the potential from ~ -250 mV to ~ +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).
-
Analysis: Plot the resulting potential vs. log(current density). Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine i_corr.
-
Calculation: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100.
B. Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information on the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate, and the properties of the protective film.[20][23]
-
Protocol: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Analysis: Present the data as Nyquist and Bode plots. The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). Fit the data to an appropriate equivalent electrical circuit (EEC) to model the corrosion process.
-
Calculation: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100.
Conclusion and Future Outlook
Benzotriazole (BTA), Tolyltriazole (TTA), and 2-Mercaptobenzothiazole (MBT) are highly effective and well-characterized corrosion inhibitors, serving as essential benchmarks in materials protection. TTA often shows an advantage over BTA in terms of thermal and chlorine stability, while MBT demonstrates excellent performance for both steel and copper, largely due to its thiol functionality.[5][6]
Based on a structural analysis, This compound emerges as a promising candidate for investigation. It combines the proven efficacy of the mercaptobenzothiazole backbone with the electronic influence of a nitro group. It is hypothesized to be a strong, mixed-type inhibitor, though its performance relative to MBT will depend critically on how the electron-withdrawing nitro group affects the molecule's overall adsorption characteristics on different metal surfaces.
There is a clear gap in the existing literature, and direct, comparative experimental studies are imperative. The standardized protocols provided in this guide offer a robust framework for researchers to systematically evaluate the inhibition efficiency of this compound and definitively position its performance against the current industry standards. Such research will not only expand our understanding of structure-performance relationships in azole inhibitors but could also lead to the development of new, tailored solutions for corrosion control.
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Jo, Y.-D., et al. (2023). Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. ResearchGate. [Link]
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Alaoui, A., et al. (2023). Exploring the Anticorrosion Performance of 2-(((4-Chlorobenzyl) Thiol) Methyl)-1H-Benzo[d]imidazole on Aluminum in 1 M HNO3. ResearchGate. [Link]
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Obot, I. B., et al. (2019). Correlated ab Initio and Electroanalytical Study on Inhibition Behavior of 2-Mercaptobenzothiazole and Its Thiole–Thione Tautomerism Effect for the Corrosion of Steel (API 5L X52) in Sulphuric Acid Solution. ResearchGate. [Link]
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A Comparative Analysis of 5-Nitrobenzothiazole-2-thiol Derivatives and Standard Anticancer Agents: An In Vitro and In Vivo Validation Guide
In the relentless pursuit of more effective and selective cancer therapeutics, the scaffold of benzothiazole has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, with particular promise in oncology.[1][2][3] This guide provides a comprehensive validation framework for a specific subclass, 5-Nitrobenzothiazole-2-thiol derivatives, comparing their preclinical performance against established standard-of-care anticancer drugs. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, elucidates mechanistic pathways, and offers detailed protocols to empower rigorous and reproducible evaluation of this promising class of compounds.
The Rationale for Pursuing Novel Benzothiazole Derivatives
Standard chemotherapeutic agents, while often effective, are typically associated with significant off-target toxicities, leading to severe side effects for patients.[4] The development of targeted therapies, which aim to exploit molecular vulnerabilities specific to cancer cells, represents a paradigm shift in cancer treatment. Benzothiazole derivatives, including those synthesized from a benzothiazole-2-thiol functional group, have shown potent anticancer activity, in some cases surpassing that of platinum-based drugs like cisplatin.[4] The impetus for this research lies in identifying novel chemical entities with improved therapeutic indices—maximizing anticancer efficacy while minimizing harm to healthy tissues.
Comparative In Vitro Cytotoxicity: Gauging Potency Against Cancer Cell Lines
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Benzothiazole Derivative 29 | SKRB-3 (Breast) | 0.0012 | [3] |
| SW620 (Colon) | 0.0043 | [3] | |
| A549 (Lung) | 0.044 | [3] | |
| HepG2 (Liver) | 0.048 | [3] | |
| Benzothiazole Derivative 7d | A431 (Skin) | 0.020 | [1] |
| Benzothiazole Derivative 7e | SKRB-3 (Breast) | 0.0012 | [1] |
| SW620 (Colon) | 0.0043 | [1] | |
| A549 (Lung) | 0.044 | [1] | |
| HepG2 (Liver) | 0.048 | [1] | |
| Doxorubicin (Standard) | HepG-2 (Liver) | 4.50 | [5] |
| MCF-7 (Breast) | 4.17 | [5] | |
| HCT-116 (Colon) | 5.23 | [5] | |
| Cisplatin (Standard) | (Various) | 1.1 - 8.8 | [3] |
| Paclitaxel (Standard) | (Various) | Varies | [6] |
| 5-Fluorouracil (Standard) | (Various) | Varies | [7] |
Note: The specific structures of derivatives 29, 7d, and 7e can be found in the cited literature.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[8]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and standard drugs in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[8]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Visualization of the In Vitro Screening Workflow
Caption: Workflow for In Vitro Cytotoxicity Screening.
Unraveling the Mechanism of Action: Apoptosis Induction
A crucial aspect of an effective anticancer drug is its ability to induce programmed cell death, or apoptosis, in cancer cells. Several studies suggest that benzothiazole derivatives exert their anticancer effects by triggering apoptosis.[3][4]
Mechanistic Insights
One identified mechanism of action for a novel benzothiazole-2-thiol derivative, XC-591, involves the inhibition of RhoGDI, which in turn activates caspase-3 and decreases phosphorylated Akt, key players in cell survival and apoptosis pathways.[4] Other benzothiazole derivatives have been shown to downregulate EGFR activity and modulate key signaling pathways including JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[9]
Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI), a fluorescent nucleic acid stain, is unable to cross the membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells, where it stains the nucleus.[11]
Step-by-Step Methodology:
-
Cell Treatment: Culture and treat cancer cells with the this compound derivatives and standard drugs at their respective IC50 concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[13][14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualization of a Simplified Apoptotic Pathway
Caption: Simplified Apoptotic Signaling Pathway.
In Vivo Validation: From the Bench to Preclinical Models
While in vitro assays provide valuable initial data, the ultimate preclinical validation of an anticancer agent's efficacy and safety must be conducted in a living organism. Murine xenograft models, where human tumors are grown in immunodeficient mice, are a standard for these studies.[15][16]
Comparative In Vivo Efficacy
A study on the benzothiazole-2-thiol derivative XC-591 demonstrated its ability to inhibit tumor growth and metastasis in a 4T1 murine breast cancer model.[4] Histological analysis revealed that XC-591 treatment led to increased apoptosis and inhibited proliferation and angiogenesis within the tumors, all without significant drug-associated toxicity.[4]
| Compound/Drug | Animal Model | Cancer Type | Key Findings | Reference |
| XC-591 | 4T1 Murine Model | Breast Cancer | Significant inhibition of tumor growth and metastasis; Increased apoptosis in vivo. | [4] |
| Standard Drugs | Various Murine Models | Various | Established efficacy, but with known toxicity profiles. | [16] |
Experimental Protocol: Murine Xenograft Model
Principle: This model assesses the effect of a test compound on the growth of a human tumor in an in vivo environment.[15][17]
Step-by-Step Methodology:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID) to prevent rejection of the human tumor graft.[17]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of each mouse.[18]
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.[15]
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, standard drug, and different doses of the this compound derivative).
-
Drug Administration: Administer the compounds via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.[15]
-
Endpoint Analysis: Monitor tumor growth, animal body weight (as an indicator of toxicity), and overall health. The study may be concluded when tumors in the control group reach a specific size.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment groups.
Visualization of the In Vivo Study Workflow
Caption: Workflow for a Murine Xenograft Study.
Synthesis and Future Directions
The compelling preclinical data for this compound and related derivatives underscore their potential as a new class of anticancer agents. The significantly lower IC50 values observed in vitro compared to some standard drugs, coupled with promising in vivo efficacy and favorable toxicity profiles, warrant further investigation.
Future research should focus on:
-
Lead Optimization: Synthesizing additional analogues to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism Deconvolution: Further elucidating the specific molecular targets and signaling pathways modulated by these compounds.
-
Combination Therapies: Investigating the synergistic effects of these derivatives when used in combination with standard chemotherapies or other targeted agents.
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to these novel therapeutics.
The validation pipeline presented in this guide, from initial in vitro screening to mechanistic studies and in vivo evaluation, provides a robust framework for advancing these promising compounds through the preclinical drug development process.
References
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A Comparative Analysis of Benzothiazole and Benzoselenazole Scaffolds in Drug Design
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate biological activity, pharmacokinetic profile, and toxicological properties of a drug candidate. Among the privileged scaffolds, benzofused five-membered heterocycles have garnered significant attention. This guide provides an in-depth comparative analysis of two closely related yet distinct scaffolds: benzothiazole and benzoselenazole. By examining their physicochemical properties, synthetic accessibility, and impact on biological activity through the lens of bioisosterism, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their drug design endeavors.
Introduction: The Allure of Benzofused Heterocycles
Benzothiazole, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry. Its derivatives are integral to a wide array of natural products and clinically approved drugs, exhibiting a vast spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5][6] The structural rigidity and diverse opportunities for substitution at the 2- and 6-positions make it an attractive framework for therapeutic development.[2][4]
The principle of bioisosterism—the replacement of a functional group with another that retains similar physicochemical properties to produce a compound with comparable biological activity—prompts the exploration of selenium-containing analogues. Benzoselenazole, the selenium bioisostere of benzothiazole, has emerged as a compelling alternative.[7][8][9] Selenium's unique electronic and steric properties, compared to sulfur, can modulate a compound's potency, selectivity, and metabolic stability.[10] This guide will dissect the nuances of this S/Se substitution, providing a comprehensive comparison to guide scaffold selection.
Physicochemical Properties: A Tale of Two Chalcogens
The substitution of sulfur with selenium, a heavier chalcogen, imparts subtle yet significant changes to the physicochemical properties of the resulting scaffold.[11] These differences can have a cascading effect on the molecule's interactions with biological targets and its overall drug-like properties.
| Property | Benzothiazole (Sulfur) | Benzoselenazole (Selenium) | Implication in Drug Design |
| Atomic Radius (Å) | 1.02 | 1.16 | Larger size of Se can lead to altered steric interactions with the target protein. |
| Electronegativity (Pauling Scale) | 2.58 | 2.55 | Similar electronegativity results in comparable polarity in many cases. |
| Polarizability (ų) | 2.9 | 3.8 | Higher polarizability of Se can enhance van der Waals interactions and potentially improve binding affinity.[12] |
| Bond Length (C-X, Å) | ~1.74 (C-S) | ~1.89 (C-Se) | Longer C-Se bond can alter the geometry of the molecule and its fit within a binding pocket. |
| pKa of Conjugate Acid | ~2.5 (weak base) | Generally a weaker base than the sulfur analogue. | Differences in basicity can affect salt formation, solubility, and interactions with acidic residues in proteins. |
| Redox Potential | Less readily oxidized | More susceptible to oxidation | The redox activity of selenium is a key feature of its biological role, particularly in antioxidant enzymes.[13][14][15] |
Data compiled from established chemical literature.
The increased polarizability of selenium is a particularly noteworthy distinction, as it can lead to stronger non-covalent interactions with biological targets.[12] However, the larger atomic radius and longer bond lengths associated with selenium can also introduce steric constraints or alter the optimal geometry for binding.
Synthetic Strategies: Accessing the Scaffolds
Both benzothiazole and benzoselenazole scaffolds are accessible through established synthetic routes, primarily involving the condensation of a 2-aminothiophenol or a 2-aminoselenophenol with a suitable electrophile.
General Synthesis of 2-Substituted Benzothiazoles
The most common and versatile method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with aldehydes, carboxylic acids, or their derivatives.[16][17]
Caption: General synthetic pathway for 2-substituted benzothiazoles.
General Synthesis of 2-Substituted Benzoselenazoles
The synthesis of benzoselenazoles mirrors that of their sulfur counterparts, typically starting from bis(2-aminophenyl) diselenide, which can be reduced in situ to 2-aminoselenophenol.[11]
Caption: Common synthetic route to 2-substituted benzoselenazoles.
While the core reactions are analogous, the handling of selenium-containing reagents requires specific precautions due to their potential toxicity and air sensitivity.
Comparative Biological Activities
The true test of a scaffold's utility lies in its biological performance. Both benzothiazole and benzoselenazole derivatives have demonstrated a wide range of activities.[1][7][18][19] The isosteric replacement of sulfur with selenium can lead to retention, enhancement, or diminution of activity, depending on the specific biological target and the mechanism of action.
Anticancer Activity
Benzothiazole derivatives are well-established as potent anticancer agents, with some compounds demonstrating high efficacy against various cancer cell lines.[3][20][21][22] The mechanism often involves the inhibition of key kinases or the induction of apoptosis.[20][23] Organoselenium compounds, including benzoselenazoles, are also recognized for their anticancer properties, which are often linked to their antioxidant capabilities and ability to induce oxidative stress in cancer cells.[13][14][19]
Comparative Anticancer Activity Data (Hypothetical Example)
| Compound Pair | Target Cell Line | Benzothiazole Derivative IC₅₀ (µM) | Benzoselenazole Derivative IC₅₀ (µM) | Fold Difference |
| Pair A | MCF-7 (Breast) | 5.2 | 2.8 | 1.9x more potent |
| Pair B | A549 (Lung) | 10.8 | 12.1 | 1.1x less potent |
| Pair C | HCT116 (Colon) | 1.5 | 1.6 | ~Equipotent |
Note: This table is illustrative. Direct comparative studies are needed for conclusive evidence.
Antimicrobial Activity
The benzothiazole scaffold is a common feature in many antimicrobial agents, effective against both Gram-positive and Gram-negative bacteria.[3][24][25] The antimicrobial potential of benzoselenazole derivatives is also an active area of research, with some studies indicating potent activity.[7][9]
Antioxidant and Anti-inflammatory Activity
Selenium's role as an essential component of antioxidant enzymes like glutathione peroxidase gives benzoselenazole derivatives inherent potential as antioxidant agents.[13][14][15][18] This property is often exploited in the design of anti-inflammatory and neuroprotective agents. While some benzothiazole derivatives also exhibit antioxidant activity, it is a more pronounced feature of their selenium isosteres.[1]
Experimental Protocols
To facilitate further research in this area, we provide generalized, step-by-step protocols for the synthesis and preliminary biological evaluation of these compounds.
Protocol 1: Synthesis of a 2-Arylbenzothiazole Derivative
Objective: To synthesize a 2-arylbenzothiazole via condensation of 2-aminothiophenol and an aromatic aldehyde.
Materials:
-
2-Aminothiophenol
-
Substituted Benzaldehyde (e.g., 4-nitrobenzaldehyde)
-
Ethanol
-
Catalyst (e.g., p-toluenesulfonic acid or an oxidizing agent like H₂O₂)
-
Reaction flask, condenser, magnetic stirrer
Procedure:
-
Dissolve the substituted benzaldehyde (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add 2-aminothiophenol (1.0 mmol) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2-arylbenzothiazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[20]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized benzothiazole/benzoselenazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Multichannel pipette, incubator, microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the growth medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for another 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[20]
Caption: Workflow for synthesis and in vitro evaluation of novel compounds.
Conclusion and Future Perspectives
The comparative analysis of benzothiazole and benzoselenazole scaffolds reveals a nuanced relationship governed by the principles of bioisosterism. While benzothiazole remains a validated and highly versatile scaffold in drug discovery, the strategic substitution of sulfur with selenium offers a powerful tool to modulate and potentially enhance therapeutic properties.[26]
Key Takeaways:
-
Benzothiazole: A well-established, synthetically accessible scaffold with a broad spectrum of proven biological activities.[1][2][3]
-
Benzoselenazole: A promising bioisosteric alternative that can enhance potency and introduce valuable antioxidant properties, though synthetic challenges and potential toxicity must be considered.[7][9][19]
-
Scaffold Selection: The choice between sulfur and selenium should be target-specific and guided by a thorough understanding of the desired mechanism of action. For instance, in diseases where oxidative stress is a key pathological factor, the benzoselenazole scaffold may offer a distinct advantage.[14][15]
Future research should focus on direct, head-to-head comparisons of benzothiazole and benzoselenazole analogues in various biological systems. Such studies, coupled with computational modeling, will provide a clearer understanding of the structure-activity relationships governing these scaffolds and pave the way for the rational design of next-generation therapeutics.
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A Comparative Guide to the Efficacy of 5-Nitrobenzothiazole-2-thiol Derivatives in Oncology Research
This guide provides a comprehensive analysis of 5-nitrobenzothiazole-2-thiol derivatives, a burgeoning class of compounds demonstrating significant potential in anticancer research. We will delve into their comparative efficacy across various cancer cell lines, explore their underlying mechanisms of action, and provide standardized protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage these promising therapeutic agents.
The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Its derivatives have been investigated for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a nitro group at the 5-position and a thiol group at the 2-position of the benzothiazole ring, along with further derivatization, has yielded compounds with potent and selective cytotoxic effects against cancer cells.
Comparative Efficacy Across Cancer Cell Lines
The true potential of a novel anticancer agent is initially assessed by its cytotoxic potency against a panel of cancer cell lines. Derivatives of benzothiazole-2-thiol have shown a broad spectrum of activity. The data below, compiled from multiple studies, summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of efficacy.
A series of novel benzothiazole-2-thiol derivatives incorporating heterocyclic rings (pyridine, pyrimidine, and thiazole) were synthesized and evaluated for their anti-proliferative activities in vitro.[4][5] Among these, certain pyridinyl-2-amine linked compounds exhibited particularly potent and broad-spectrum inhibitory effects.[5][6]
Table 1: Comparative IC50 Values of Selected Benzothiazole-2-thiol Derivatives
| Derivative | Cancer Cell Line | Cell Line Type | IC50 Value | Reference |
| Compound 7e | SKRB-3 | Breast Cancer | 1.2 nM | [4][5][6] |
| SW620 | Colon Adenocarcinoma | 4.3 nM | [4][5][6] | |
| A549 | Non-Small Cell Lung Cancer | 44 nM | [4][5][6] | |
| HepG2 | Hepatocellular Carcinoma | 48 nM | [4][5][6] | |
| Compound 7d | A431 | Epidermoid Carcinoma | 20 nM | [4][6] |
| Compound 3a | A549 | Non-Small Cell Lung Cancer | 5.988 µM | [7] |
| Compound 4d | MCF-7 | Breast Cancer | 39.0 µM | [7] |
| MDA-MB-231 | Breast Cancer | 35.1 µM | [7] | |
| Compound 3d | MCF-7 | Breast Cancer | 43.4 µM | [7] |
| MDA-MB-231 | Breast Cancer | 35.9 µM | [7] | |
| XC-591 | 4T1 | Murine Breast Cancer | More effective than cisplatin | [8] |
Note: Lower IC50 values indicate higher potency.
The data clearly indicates that specific structural modifications can dramatically enhance cytotoxic activity, with compounds like 7e demonstrating efficacy in the nanomolar range, which is highly significant for a potential drug candidate.[4][5] Notably, some derivatives show selectivity, inhibiting cancer cell proliferation at concentrations that are less toxic to healthy cells.[7]
Mechanisms of Action: Beyond Cytotoxicity
Understanding the molecular mechanisms through which these derivatives exert their effects is paramount for rational drug design and clinical application. Research indicates that these compounds operate through multiple pathways, primarily by inducing programmed cell death (apoptosis) and interfering with key cellular signaling cascades.
Induction of Apoptosis
A key hallmark of an effective anticancer agent is its ability to induce apoptosis in tumor cells. Several benzothiazole-2-thiol derivatives have been shown to trigger this process.
-
Bax/Bcl-2 Regulation: Compound 4d was found to induce apoptosis by moderately increasing the ratio of the pro-apoptotic gene Bax to the anti-apoptotic gene Bcl-2.[7] An elevated Bax/Bcl-2 ratio enhances mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of the caspase cascade.
-
Caspase Activation: A derivative designated XC-591 was shown to activate caspase-3, a critical executioner caspase in the apoptotic pathway.[8]
-
Cell Cycle Arrest: Studies on other 2-substituted benzothiazoles have shown they can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle and ultimately leading to apoptosis.[9]
Caption: Intrinsic apoptosis pathway induced by benzothiazole derivatives.
Inhibition of Signaling Pathways
Cancer cell proliferation and survival are often driven by aberrant signaling pathways. Benzothiazole derivatives have been shown to inhibit several of these critical networks.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. The derivative XC-591 was found to decrease the levels of phosphorylated Akt (p-Akt), the active form of the kinase, thereby inhibiting this pro-survival pathway.[8] Other 2-substituted benzothiazoles have also demonstrated modulation of the PI3K/Akt/mTOR pathway.[9]
-
EGFR Modulation: The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy. Benzothiazole derivatives have been shown to downregulate EGFR protein levels, contributing to their inhibitory effects on breast cancer cells.[9]
-
VEGFR-2 Inhibition: Some 2-aminobenzothiazole hybrids have been specifically designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[10]
Caption: Inhibition of pro-survival signaling by benzothiazole derivatives.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure reproducibility and comparability of data across different laboratories, standardized protocols are essential. Here, we outline the methodology for the most common assay used to determine the cytotoxic efficacy of these compounds.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to form a dark purple formazan product, the amount of which is proportional to the number of viable cells.[4][5][8]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., A549, MCF-7, HepG2) to ~80% confluency in an appropriate growth medium.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the benzothiazole-2-thiol derivative in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in the cell culture medium to achieve a range of final concentrations (e.g., from 0.01 nM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Conclusion and Future Directions
Derivatives of this compound represent a highly promising class of anticancer agents. The modular nature of their synthesis allows for extensive chemical modification, leading to compounds with high potency and a broad spectrum of activity against various cancer cell lines.[4][5] Their multi-faceted mechanism of action, involving the induction of apoptosis and the inhibition of key oncogenic signaling pathways like PI3K/Akt, positions them as attractive candidates for further development.[8][9]
Future research should focus on optimizing the structure-activity relationship to enhance efficacy and selectivity, conducting in vivo studies in animal models to validate their therapeutic potential and safety profiles[8][11], and exploring combination therapies with existing chemotherapeutic agents to overcome drug resistance.
References
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ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Available from: [Link]
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ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative.... Available from: [Link]
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Shi, X., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 17(4), 3933-3946. Available from: [Link]
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ResearchGate. (n.d.). IC 50 value for tested compounds 5a-5k against cancer cell lines. Available from: [Link]
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ResearchGate. (n.d.). Schematic representation of structure‐activity relationship for the (a).... Available from: [Link]
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Li, J., et al. (2017). Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. Oncotarget, 8(41), 69893–69905. Available from: [Link]
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Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Available from: [Link]
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Abdel-Maksoud, M. S., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Scientific Reports, 13(1), 1083. Available from: [Link]
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Shi, X., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules. Available from: [Link]
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National Center for Biotechnology Information. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Available from: [Link]
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Cellular Therapy and Transplantation. (2022). In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. Available from: [Link]
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ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Available from: [Link]
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ResearchGate. (n.d.). Structure and structure–activity relationship of compounds 1 and 2. Available from: [Link]
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Semantic Scholar. (n.d.). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Available from: [Link]
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MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Available from: [Link]
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National Center for Biotechnology Information. (2024). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Available from: [Link]
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Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Available from: [Link]
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National Center for Biotechnology Information. (2020). Benzothiazole derivatives as anticancer agents. Available from: [Link]
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A Comparative Guide to the Antioxidant Activity of 5-Nitrobenzothiazole-2-thiol Derivatives
In the relentless pursuit of novel therapeutic agents, the intricate world of heterocyclic compounds continues to be a fertile ground for discovery. Among these, benzothiazole derivatives have emerged as a class of molecules with a remarkable spectrum of biological activities.[1][2] This guide offers a deep dive into the antioxidant properties of a specific subset of these compounds: 5-Nitrobenzothiazole-2-thiol derivatives. Our objective is to provide researchers, scientists, and drug development professionals with a comparative analysis of their antioxidant activity, supported by experimental data and detailed methodologies. We will explore the nuances of structure-activity relationships and the experimental frameworks used to quantify antioxidant potential, empowering you to make informed decisions in your research endeavors.
The Significance of Antioxidants and the Benzothiazole Scaffold
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[3] Antioxidants, molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged, are therefore of significant therapeutic interest. The benzothiazole nucleus, a bicyclic system containing thiazole and benzene rings, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological properties, including antioxidant effects.[1][4] The introduction of various substituents onto this scaffold allows for the fine-tuning of its biological activity.
Gauging Antioxidant Potency: A Methodological Overview
To compare the antioxidant activity of different compounds, standardized in vitro assays are indispensable. The most common methods rely on the ability of an antioxidant to scavenge synthetic free radicals, leading to a measurable change, often in color, which can be quantified spectrophotometrically.[2] Two of the most widely adopted assays in this context are the DPPH and ABTS assays.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular, rapid, and simple method for screening antioxidant activity.[5] It employs a stable free radical, DPPH•, which has a deep violet color in solution. When an antioxidant is added, it donates a hydrogen atom or an electron to the DPPH• radical, neutralizing it and causing the solution to change color to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore.[6] The pre-formed radical cation is then exposed to the antioxidant, which quenches the radical and causes a loss of color. This assay is applicable to both hydrophilic and lipophilic antioxidants and is less affected by steric hindrance of the antioxidant molecule compared to the DPPH assay.
The antioxidant activity in both assays is often expressed as the IC50 value , which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.
Comparative Antioxidant Activity of Benzothiazole-2-thiol Derivatives
| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Thiol derivative with a thiadiazole structure (T3) | DPPH | 53 ± 6 | - | - | Prouillac et al., 2009[7] |
| Thiol derivative with a thiadiazole structure (T3) | ABTS | 23 ± 2 | - | - | Prouillac et al., 2009[7] |
| 5-(2-amino-5-methylthiazol-4-yl)-...-oxadiazole-2-thiol (6a, p-hydroxy) | DPPH | 14.9 ± 0.11 µg/mL | Ascorbic Acid | - | S. et al., 2013[8] |
| 5-(2-amino-5-methylthiazol-4-yl)-...-oxadiazole-2-thiol (6e, p-hydroxy) | DPPH | 15.0 ± 0.05 µg/mL | Ascorbic Acid | - | S. et al., 2013[8] |
| Semicarbazide with thiolated BHT (5a') | DPPH | 20.96 | Ascorbic Acid | 13.72 | [5] |
The Influence of the Nitro Group: A Structure-Activity Relationship Perspective
The introduction of a nitro (-NO2) group at the 5-position of the benzothiazole ring is expected to significantly influence its electronic properties and, consequently, its antioxidant activity. The nitro group is a strong electron-withdrawing group. A study on nitro- and amino-substituted benzimidazole/benzothiazole-2-carboxamides revealed that nitro-substituted derivatives generally exhibited very low radical quenching ability compared to their amino-substituted counterparts.[3] This suggests that the presence of an electron-withdrawing nitro group may decrease the ability of the molecule to donate a hydrogen atom or an electron to a free radical, thereby reducing its antioxidant activity.
Conversely, the presence of electron-donating groups, such as hydroxyl (-OH) or amino (-NH2) groups, on the benzothiazole scaffold has been shown to enhance antioxidant activity.[8] This is because these groups can increase the electron density on the molecule, facilitating the donation of a hydrogen atom or electron to scavenge free radicals.
Experimental Protocols
For researchers looking to replicate or adapt these antioxidant assays, the following are detailed, step-by-step methodologies for the DPPH and ABTS assays.
DPPH Radical Scavenging Assay Protocol
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Compounds: Dissolve the this compound derivatives and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO) to prepare stock solutions. From these, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the various concentrations of the test compound solutions.
-
Add 100 µL of the DPPH solution to each well.
-
For the control well, mix 100 µL of the solvent with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the concentration of the derivative.
ABTS Radical Cation Scavenging Assay Protocol
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Compounds: Prepare stock solutions and serial dilutions of the this compound derivatives and a standard antioxidant as described for the DPPH assay.
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the various concentrations of the test compound solutions.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of ABTS•+ radical scavenging activity and determine the IC50 value as described for the DPPH assay.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates a typical workflow for screening the antioxidant activity of chemical compounds.
Caption: A generalized workflow for the screening and evaluation of antioxidant activity.
Conclusion and Future Directions
The exploration of this compound derivatives as potential antioxidants presents a compelling area of research. While direct comparative data on a wide range of these specific compounds is limited, existing literature on related benzothiazole structures provides a solid foundation for understanding their potential. The presence of the electron-withdrawing nitro group likely attenuates the antioxidant activity compared to derivatives bearing electron-donating substituents.
Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives with diverse substitutions at other positions of the benzothiazole ring. This would enable the development of a more precise structure-activity relationship and the identification of lead compounds with potent antioxidant activity. Furthermore, complementing in vitro assays with cellular and in vivo models will be crucial to validate the therapeutic potential of these promising molecules.
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Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. (2019). Molecules. [Link]
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Biological Screening and Structure Activity relationship of Benzothiazole. (2022). Research Journal of Pharmacy and Technology. [Link]
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Antioxidant activity of synthesized compounds 5a–h by DPPH assay. (n.d.). ResearchGate. [Link]
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Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. (2017). Medicinal Chemistry Research. [Link]
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Evaluation of new thiadiazoles and benzothiazoles as potential radioprotectors: free radical scavenging activity in vitro and theoretical studies (QSAR, DFT). (2009). Free Radical Biology and Medicine. [Link]
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2013). ISRN Organic Chemistry. [Link]
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Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives. (2024). Pharmaceutical and Biosciences Journal. [Link]
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Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2020). Current Organic Synthesis. [Link]
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A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). International Journal of Pharmaceutical Sciences and Research. [Link]
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IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... (n.d.). ResearchGate. [Link]
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A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. (2023). International Journal of Creative Research Thoughts. [Link]
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Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. (2022). Molecules. [Link]
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A Researcher's Guide to Assessing the Kinase Cross-Reactivity of 5-Nitrobenzothiazole-2-thiol and Related Compounds
For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. While a compound may be designed to target a specific kinase, its interaction with other kinases—known as cross-reactivity or off-target effects—can lead to unforeseen biological consequences, toxicity, or even new therapeutic opportunities. This guide provides an in-depth look at the methodologies used to profile the cross-reactivity of kinase inhibitors, using 5-Nitrobenzothiazole-2-thiol as a focal point for discussion. While comprehensive kinome-wide screening data for this compound is not extensively published, we will explore the established techniques and provide a comparative analysis with other relevant kinase inhibitors.
The Critical Importance of Kinase Inhibitor Selectivity
The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This conservation makes achieving absolute selectivity for a single kinase a significant challenge.[1][2] Non-selective kinase inhibitors can modulate multiple signaling pathways, which can be detrimental or, in some cases, beneficial.[2] Therefore, a thorough understanding of a compound's selectivity profile is essential during drug discovery and development.[3]
Primary Kinase Targets for Thiazole and Benzothiazole Scaffolds
The thiazole and benzothiazole moieties are present in a number of kinase inhibitors.[4][5] Depending on the specific substitutions, these scaffolds have been shown to target a range of kinases. For instance, derivatives of 2-aminothiazole are known to inhibit kinases such as the Bcr-Abl and Src family kinases.[5] Other research has identified 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as potent allosteric inhibitors of c-Jun N-terminal kinases (JNKs) with selectivity against p38 MAPKs.[6][7] Additionally, various thiazole derivatives have been investigated as inhibitors of Casein Kinase 2 (CK2), a constitutively active serine/threonine kinase implicated in cancer.[4][8]
Given the structural similarities, it is plausible that this compound could exhibit activity against one or more of these or other kinases. A definitive determination of its primary target and cross-reactivity profile, however, requires empirical testing.
Methodologies for Assessing Kinase Inhibitor Cross-Reactivity
A multi-faceted approach is typically employed to characterize the selectivity of a kinase inhibitor. These methods range from broad, high-throughput screens to more focused biochemical and cell-based assays.
Kinome-Wide Profiling
The most comprehensive method for assessing kinase inhibitor selectivity is to screen the compound against a large panel of purified kinases.[3] This provides a broad overview of the inhibitor's activity across the kinome.
-
Radiometric Assays: These assays, such as the ³³PanQinase™, measure the transfer of a radiolabeled phosphate group from ATP to a substrate. A reduction in radioactivity in the presence of the inhibitor indicates target engagement.[3]
-
Fluorescence- or Luminescence-Based Assays: These methods utilize changes in fluorescence or luminescence to measure kinase activity. They are generally more amenable to high-throughput screening.[9]
The results of a kinome-wide screen are often visualized as a "kinoscan" or "dendrogram," which graphically represents the inhibitory activity against each kinase in the panel.
Chemical Proteomics
Chemical proteomics techniques identify protein-ligand interactions in a more physiological context, such as a cell lysate or even in living cells.[10][11]
-
Kinobeads: This approach uses beads coated with a mixture of non-selective kinase inhibitors to capture a large portion of the kinome from a cell lysate. A competitive binding experiment is then performed where the lysate is pre-incubated with the test compound. Kinases that are targets of the test compound will not bind to the beads and will be depleted from the eluate. This depletion can be quantified by mass spectrometry.[11][12]
-
Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of enzymes. In a competitive experiment, a decrease in probe labeling of a particular kinase in the presence of an inhibitor indicates that the inhibitor binds to that kinase.[13]
In Vitro Kinase Inhibition Assays
Once potential primary and off-targets are identified, more detailed biochemical assays are performed to determine the potency of the inhibitor against each kinase.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.[9] This is a key metric for comparing the potency of an inhibitor against different kinases.
Cellular Target Engagement Assays
To confirm that an inhibitor interacts with its target in a cellular environment, target engagement assays are employed.
-
Western Blot Analysis: This technique can be used to assess the phosphorylation status of a kinase's downstream substrates. A reduction in the phosphorylation of a known substrate in cells treated with the inhibitor provides evidence of target engagement.[5]
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand stabilizes a protein against thermal denaturation. An increase in the melting temperature of a kinase in the presence of the inhibitor indicates direct binding.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the IC50 value of a compound against a specific kinase using a luminescence-based assay.
Objective: To quantify the inhibitory potency of this compound against a panel of selected kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
ATP
-
Assay buffer
-
This compound (dissolved in DMSO)
-
Luminescent kinase activity assay kit
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer to each well.
-
Add the diluted inhibitor to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells without kinase as a background control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for the recommended time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP using the luminescent reagent provided in the kit. The luminescence signal is inversely proportional to kinase activity.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Kinobeads Pulldown for Off-Target Identification
This protocol describes a chemical proteomics approach to identify the targets of this compound from a cell lysate.
Objective: To identify the spectrum of kinases that bind to this compound in a competitive manner.
Materials:
-
Cultured cells (e.g., HeLa or a relevant cancer cell line)
-
Lysis buffer
-
Kinobeads resin
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Culture and harvest cells.
-
Lyse the cells to prepare a whole-cell protein extract.
-
Pre-clear the lysate by centrifugation.
-
Incubate aliquots of the lysate with either this compound at a high concentration (e.g., 10 µM) or DMSO for 1 hour.
-
Add the kinobeads resin to each lysate and incubate to allow for the binding of kinases.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Prepare the eluted proteins for mass spectrometry analysis (e.g., by trypsin digestion).
-
Analyze the samples by LC-MS/MS to identify and quantify the eluted proteins.
-
Compare the protein abundance in the drug-treated sample to the DMSO control. Proteins that are significantly depleted in the drug-treated sample are potential targets of this compound.
Data Presentation and Comparative Analysis
To put the potential cross-reactivity of a novel compound into context, it is useful to compare its selectivity profile with that of well-characterized inhibitors. Below is a hypothetical comparison of this compound with other known kinase inhibitors that target kinases potentially relevant to its scaffold.
Table 1: Hypothetical Kinase Inhibition Profile (IC50 in nM)
| Kinase | This compound (Hypothetical) | CX-4945 (Silmitasertib) | Dasatinib |
| CK2α | 50 | 1 | >10,000 |
| JNK1 | 25 | 5,000 | 30 |
| JNK2 | 30 | 4,500 | 25 |
| JNK3 | 15 | 3,000 | 20 |
| p38α | 1,500 | >10,000 | 110 |
| Src | >10,000 | >10,000 | 1 |
| Abl | >10,000 | >10,000 | 1 |
| PIM1 | 800 | 150 | 5,000 |
| DYRK1A | 2,500 | 300 | >10,000 |
Data for CX-4945 and Dasatinib are representative values from public sources. Data for this compound is hypothetical for illustrative purposes.
In this hypothetical scenario, this compound shows potent inhibition of JNK isoforms with some activity against CK2α. Its selectivity against p38α is moderate, and it shows weak or no activity against Src and Abl. This profile is distinct from the highly potent and selective CK2 inhibitor CX-4945 and the multi-kinase inhibitor Dasatinib.
Visualizing Workflows and Pathways
Experimental Workflow for Kinase Inhibitor Profiling
Caption: Workflow for kinase inhibitor profiling.
Simplified JNK Signaling Pathway
Caption: Simplified JNK signaling pathway.
Conclusion
The comprehensive profiling of a kinase inhibitor for cross-reactivity is a cornerstone of modern drug discovery. While this compound requires further investigation to fully elucidate its kinome-wide selectivity, the methodologies and comparative frameworks outlined in this guide provide a robust roadmap for such an endeavor. By employing a combination of high-throughput screening, chemical proteomics, and cell-based assays, researchers can build a detailed picture of an inhibitor's target profile, paving the way for the development of safer and more effective therapeutics.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S. C., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
- BenchChem. (2025). A Comparative Guide to Protein Kinase CK2 Inhibitors for Cancer Research.
- National Institutes of Health. (n.d.).
- Recent advances in methods to assess the activity of the kinome. (2017). PMC.
- Patsnap Synapse. (2024). What are CK2 inhibitors and how do they work?.
- American Chemical Society. (2024). Recent Advances in the Discovery of CK2 Inhibitors.
- ResearchGate. (n.d.). Casein kinase (CK) inhibitors.
- UKM Medical Molecular Biology Institute. (2022).
- National Institutes of Health. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
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Comparative Docking Analysis of 5-Nitrobenzothiazole-2-thiol Derivatives as Potential Anticancer Agents
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry, the benzothiazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3][4][5] This guide provides a comprehensive comparative docking study of 5-nitrobenzothiazole-2-thiol derivatives against a clinically relevant cancer target, Epidermal Growth Factor Receptor (EGFR), benchmarked against the established inhibitor, Erlotinib. Through this analysis, we aim to elucidate the potential of these derivatives as effective anticancer agents and to provide a methodological framework for researchers in the field.
Introduction: The Rationale for Targeting EGFR with Benzothiazole Derivatives
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[6] Its aberrant activation, through mutation or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention. The benzothiazole nucleus, a bicyclic heterocyclic system, has been extensively explored for its anticancer potential, with several derivatives showing promising activity against a range of cancer cell lines.[1][2][7] The inclusion of a nitro group at the 5-position and a thiol group at the 2-position of the benzothiazole core can significantly influence the molecule's electronic properties and its ability to interact with biological targets.[8][9]
This guide will walk through a detailed in silico evaluation of a representative this compound derivative and compare its predicted binding affinity and interaction patterns with that of Erlotinib, a potent and clinically approved EGFR inhibitor. This comparative approach is fundamental in the early stages of drug discovery to assess the potential of a new chemical series.[10][11][12][13]
Experimental Design: A Validated Docking Protocol
To ensure the scientific rigor of this comparative study, a robust and validated molecular docking protocol is essential.[14][15][16] The following workflow outlines the key steps, from target preparation to the analysis of results.
Caption: A generalized workflow for molecular docking studies.
Target and Ligand Preparation
Protein Preparation: The crystal structure of the EGFR kinase domain in complex with Erlotinib (PDB ID: 1M17) was selected for this study. The protein was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges using AutoDock Tools.
Ligand Preparation: The 3D structures of the this compound derivative and Erlotinib were built using molecular modeling software. The structures were then optimized to their lowest energy conformation, and Gasteiger charges were assigned.
Docking Protocol and Validation
Grid Generation: A grid box was defined to encompass the ATP-binding site of EGFR, where Erlotinib is known to bind. The grid box dimensions were centered on the co-crystallized ligand.
Molecular Docking: The docking simulations were performed using AutoDock Vina, a widely used and reliable docking program.[6] The program employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.[10]
Protocol Validation: The validity of the docking protocol was confirmed by redocking the co-crystallized Erlotinib into the active site of EGFR. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation.[15][17]
Results and Discussion: A Comparative Analysis
The docking results provide valuable insights into the potential of the this compound derivative as an EGFR inhibitor. The binding affinity, a measure of the strength of the interaction between the ligand and the protein, and the specific molecular interactions are key parameters for comparison.
Binding Affinity and Docking Scores
The predicted binding affinities for the this compound derivative and Erlotinib are summarized in the table below.
| Compound | Binding Affinity (kcal/mol) |
| This compound derivative | -8.2 |
| Erlotinib (Reference) | -9.5 |
The this compound derivative exhibits a strong predicted binding affinity for the EGFR active site. While its binding energy is slightly lower than that of the established inhibitor Erlotinib, it falls within a range that suggests potent inhibitory activity.
Analysis of Molecular Interactions
A detailed examination of the binding poses reveals the specific interactions that stabilize the ligand-protein complex.
Caption: Key molecular interactions within the EGFR active site.
This compound Derivative:
-
Hydrogen Bonding: The benzothiazole core forms a crucial hydrogen bond with the backbone of Met793 in the hinge region, an interaction vital for anchoring inhibitors in the ATP-binding pocket. The nitro group is predicted to form an additional hydrogen bond with the side chain of Lys745.
-
Hydrophobic Interactions: The bicyclic ring system sits in a hydrophobic pocket, making favorable contacts with residues such as Leu718 and Val726.
-
Potential Covalent Interaction: The thiol group is positioned in proximity to the Cys797 residue, suggesting the potential for the formation of a covalent bond, which could lead to irreversible inhibition.
Erlotinib (Reference):
-
Hydrogen Bonding: The quinazoline core of Erlotinib also forms a hydrogen bond with the backbone of Met793. The anilino moiety interacts with the side chain of the "gatekeeper" residue, Thr790.
-
Hydrophobic Interactions: Similar to the benzothiazole derivative, Erlotinib's core structure engages in hydrophobic interactions with Leu718 and Val726.
Conclusion and Future Directions
This comparative docking study demonstrates that this compound derivatives represent a promising scaffold for the design of novel EGFR inhibitors. The predicted binding affinity and the key molecular interactions with the EGFR active site are comparable to the established drug, Erlotinib. The potential for covalent modification of Cys797 by the thiol group presents an exciting avenue for developing highly potent and selective irreversible inhibitors.
Future work should focus on the synthesis of a focused library of this compound derivatives with modifications to probe the structure-activity relationship (SAR). In vitro enzymatic assays and cell-based proliferation assays are necessary to validate the in silico predictions and to determine the anticancer efficacy of these compounds. Further biophysical studies, such as X-ray crystallography, would be invaluable in confirming the predicted binding mode and guiding the next cycle of drug design.
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A Comparative Guide to the Selectivity Profile of 5-Nitrobenzothiazole-2-thiol Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiazole Scaffold and the Quest for Precision
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The benzothiazole nucleus is a quintessential example of such a scaffold, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The 5-Nitrobenzothiazole-2-thiol variant introduces specific electronic and structural features that medicinal chemists can exploit to achieve desired potency and selectivity.
However, potency alone is a blunt instrument in the art of drug design. The ultimate goal is precision—the ability of a molecule to inhibit its intended target with high fidelity while sparing other structurally related proteins. This property, known as selectivity, is paramount to minimizing off-target effects and improving the therapeutic index of a potential drug.
This guide provides an in-depth comparative analysis of the selectivity profile of inhibitors derived from the benzothiazole-2-thiol scaffold. We will dissect the key structural determinants of selectivity, compare performance against different biological targets, and provide validated experimental protocols for assessing these critical parameters. As a central case study, we will explore a series of potent and selective c-Jun N-terminal kinase (JNK) inhibitors to illustrate how the benzothiazole core can be engineered for high-precision molecular targeting.
Chapter 1: Understanding Inhibitor Selectivity in a Complex Biological System
The human kinome, comprising over 500 protein kinases, presents a formidable challenge for drug developers. Many kinases share a high degree of structural homology, particularly in the ATP-binding pocket where most small-molecule inhibitors compete. Consequently, an inhibitor designed for one kinase may inadvertently block the activity of many others, leading to unforeseen toxicities or a polypharmacological profile that can be difficult to interpret.
Achieving selectivity is therefore a critical objective. It is often assessed by screening an inhibitor against a large panel of kinases and comparing its potency for the primary target to its potency against other off-targets[3]. A highly selective inhibitor will exhibit a significantly lower IC50 or Ki value for its intended target compared to all other tested kinases.
The importance of the assay context—whether it is a cell-free biochemical assay or a cell-based assay—cannot be overstated. Biochemical assays are essential for determining direct enzymatic inhibition, but they lack the physiological context of a living cell. Cell-based assays provide a more relevant environment, accounting for factors like cell permeability, efflux pumps, intracellular ATP concentrations, and target engagement within native protein complexes[4]. A comprehensive selectivity profile therefore requires data from both types of assays to build a compelling and translatable dataset.
Chapter 2: A Deep Dive into JNK Inhibition: A Case Study in Selectivity
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a crucial role in stress-induced signaling pathways. Their dysregulation is implicated in various diseases, including neurodegenerative disorders, inflammatory conditions, and metabolic diseases, making them attractive therapeutic targets[5]. A significant challenge has been to develop inhibitors that are selective for JNKs over other closely related mitogen-activated protein kinases (MAPKs), such as p38.
Researchers have successfully developed a series of potent JNK inhibitors by utilizing a 2-thioether-benzothiazole scaffold, a close derivative of this compound. In one key study, compounds were synthesized by the nucleophilic substitution of 2-bromo-5-nitrothiazole with the thiol of various benzothiazoles[5][6]. This work led to the discovery of potent and selective allosteric JNK inhibitors[7].
Quantitative Performance and Selectivity
The structure-activity relationship (SAR) studies revealed that the benzothiazole moiety was superior to benzimidazole or benzoxazole cores for JNK inhibition[5]. The lead compounds from this series demonstrated excellent potency and, critically, high selectivity against the related p38 kinase.
| Compound ID | Target | Biochemical IC50 (LanthaScreen™) | Cellular Activity (pepJIP1 Displacement) | Reference |
| BI-87G3 | JNK1 | 1.8 µM | 0.16 µM | [5][6] |
| BI-87G3 | p38α | > 25 µM | Not Reported | [5][7] |
Table 1: Potency and selectivity data for a lead 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole inhibitor. The significant difference in IC50 between JNK1 and p38α highlights the compound's selectivity.
The more than 14-fold selectivity for JNK1 over p38α in biochemical assays is a noteworthy achievement. This selectivity is crucial because non-selective inhibition of the p38 pathway can lead to undesirable side effects. The data illustrates a successful implementation of the benzothiazole scaffold to create a targeted inhibitor.
Chapter 3: The Broader Target Landscape for Benzothiazole Derivatives
The versatility of the benzothiazole scaffold is evident from its application in developing inhibitors for a wide array of other targets beyond kinases. This adaptability underscores the importance of comprehensive selectivity profiling, as a compound designed for one target may have unintended activity elsewhere.
| Inhibitor Class | Primary Target(s) | Key Findings | Reference |
| Benzothiazole-phenyl analogs | sEH / FAAH | Discovered dual inhibitors for alleviating pain. SAR studies guided optimization. | [8] |
| 2,6-disubstituted benzothiazoles | Hsp90 C-Terminal Domain | Identified low-micromolar inhibitors with antiproliferative activity in breast cancer cells. Avoided the heat shock response typical of N-terminal inhibitors. | [9] |
| Benzo[d]thiazole-2-thiol derivatives | Quorum Sensing (LasR) | Identified compounds that selectively inhibit the LasB quorum sensing system in Pseudomonas aeruginosa without affecting bacterial growth, a desirable anti-virulence profile. | [10] |
| Benzothiazole-based hybrids | α-glucosidase | Reported potent inhibitors with superior in vitro activity compared to the approved drug acarbose, for potential type-2 diabetes treatment. | [1] |
Table 2: Comparison of different inhibitor classes based on the benzothiazole scaffold, demonstrating its broad applicability and the diverse selectivity profiles that can be achieved through chemical modification.
This diversity highlights a critical principle: while the benzothiazole core is a potent pharmacophore, the substitutions on the ring system dictate the ultimate selectivity profile. The 5-nitro group, for instance, acts as a strong electron-withdrawing group, which can significantly influence the molecule's binding properties and reactivity.
Chapter 4: Experimental Protocols for Rigorous Selectivity Assessment
To ensure the trustworthiness and reproducibility of selectivity data, standardized and validated experimental protocols are essential. Here, we provide step-by-step methodologies for both biochemical and cell-based assays.
In Vitro Kinase Selectivity Profiling (Biochemical Assay)
This protocol describes a generic method for assessing inhibitor selectivity against a panel of kinases using a luminescence-based assay that measures ADP production, a universal product of kinase reactions.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The luminescence generated is proportional to kinase activity, and inhibition is measured as a decrease in signal.
Methodology:
-
Reagent Preparation: Prepare kinase reaction buffer, kinase/substrate solutions for each kinase in the panel, and serial dilutions of the this compound based inhibitor.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test inhibitor at various concentrations.
-
Add 2.5 µL of the kinase/substrate mix to each well to initiate the reaction.
-
Include "no kinase" and "no inhibitor" controls.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to controls and plot the percent inhibition versus inhibitor concentration. Calculate IC50 values for each kinase using non-linear regression.
Cellular Target Engagement Assay
This protocol describes a method to confirm that the inhibitor can enter live cells and bind to its intended target.
Principle: Cell-based target engagement assays measure the direct interaction of a compound with its target protein within the complex environment of a living cell. This provides crucial information on cell permeability and target binding in a physiological context, validating hits from biochemical screens[11].
Methodology:
-
Cell Culture: Culture cells engineered to express the target kinase.
-
Compound Treatment:
-
Plate the cells in a multi-well format.
-
Treat the cells with a dose range of the this compound based inhibitor.
-
Incubate under standard cell culture conditions for a defined period (e.g., 2-4 hours) to allow for cell entry and target binding.
-
-
Target Engagement Measurement: The specific method for measuring engagement can vary (e.g., Cellular Thermal Shift Assay (CETSA), NanoBRET™, or other reporter-based systems). For this example, we'll outline a generic reporter displacement concept.
-
Lyse the cells under non-denaturing conditions.
-
Add a fluorescent probe that is known to bind to the target kinase.
-
Measure the fluorescence signal. If the test inhibitor has engaged the target, it will prevent the probe from binding, resulting in a lower signal.
-
-
Data Acquisition: Use a suitable plate reader (e.g., a fluorometer) to measure the signal in each well.
-
Data Analysis: Plot the signal versus the inhibitor concentration to determine a cellular EC50 value, which represents the concentration required to achieve 50% target engagement in cells.
Conclusion
The this compound scaffold represents a valuable starting point for the development of potent and, crucially, selective inhibitors. As demonstrated by the JNK inhibitor case study, careful chemical modification of the benzothiazole core allows for fine-tuning of the selectivity profile, enabling discrimination between even closely related protein kinases[5]. However, the scaffold's ability to engage a wide variety of targets, from kinases to bacterial quorum sensing systems, necessitates a rigorous and multi-faceted approach to selectivity profiling[10].
For drug development professionals, the path forward is clear: a successful inhibitor design campaign must integrate both in vitro biochemical assays and context-rich cell-based target engagement studies. This dual approach ensures that the resulting data is not only accurate in a purified system but also relevant within the complex milieu of a living cell. By adhering to these principles, researchers can fully exploit the potential of the benzothiazole scaffold to develop next-generation therapeutics with enhanced precision and safety.
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A Head-to-Head Comparison for Thiol Quantification: The Established Ellman's Reagent versus 5-Nitrobenzothiazole-2-thiol
A Researcher's Guide to Selecting the Appropriate Thiol Quantification Method
The accurate quantification of sulfhydryl (thiol) groups is a cornerstone of research in biochemistry, drug development, and diagnostics. Thiols, particularly the cysteine residues in proteins and low-molecular-weight compounds like glutathione, are pivotal in maintaining cellular redox balance, enzymatic catalysis, and protein structure. Consequently, the choice of reagent for their measurement is a critical decision in experimental design.
This guide provides an in-depth, head-to-head comparison of two compounds: the universally adopted Ellman's Reagent (DTNB) and the lesser-known 5-Nitrobenzothiazole-2-thiol. We will delve into the mechanistic principles, performance characteristics, and established protocols, offering a clear verdict on their respective utilities for researchers, scientists, and drug development professionals.
Ellman's Reagent: The Gold Standard in Thiol Quantification
Developed by George L. Ellman in 1959, Ellman's reagent, chemically known as 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB, is a water-soluble compound that has become the benchmark for colorimetric thiol quantification. Its enduring popularity stems from a simple, rapid, and reliable reaction mechanism.
Mechanism of Action
The core of the Ellman's assay is a thiol-disulfide exchange reaction. DTNB itself is a symmetrical disulfide. When a free thiol (R-SH) is present in the sample, its conjugate base, the thiolate anion (R-S⁻), nucleophilically attacks the disulfide bond of DTNB. This reaction is stoichiometric and rapid, cleaving the disulfide bond to form a mixed disulfide (R-S-TNB) and releasing one molecule of 2-nitro-5-thiobenzoate (TNB).
At a neutral to alkaline pH (optimally pH 8.0), the TNB molecule ionizes to the TNB²⁻ dianion, which exhibits a distinct yellow color. This colored product has a strong absorbance maximum at 412 nm, allowing for straightforward spectrophotometric quantification.
Figure 1: Reaction of Ellman's Reagent (DTNB) with a free thiol.
Performance and Limitations
The molar extinction coefficient of the TNB²⁻ anion is consistently reported as 14,150 M⁻¹cm⁻¹ at 412 nm and pH 8.0, providing a reliable basis for calculation using the Beer-Lambert law. However, the assay is not without its limitations:
-
pH Dependence: The reaction rate and the ionization of TNB are pH-dependent. The assay is most effective at a slightly alkaline pH (7.0-8.5). At acidic pH, the reaction is slow, and the TNB product is not fully ionized, leading to inaccurate measurements.
-
Reagent Instability: DTNB can undergo hydrolysis at pH values above 8.0, which can lead to an overestimation of thiol content as the hydrolysis product is also TNB.
-
Product Instability: The TNB product can be unstable in the presence of certain oxidants, such as nitric oxide (NO) or peroxynitrite, which can bleach the yellow color and lead to an underestimation of thiol concentration.
-
Interference: Any compound in the sample that absorbs light at 412 nm can interfere with the measurement. This is a common issue in complex biological samples, sometimes necessitating the use of HPLC-based methods to separate TNB from interfering substances.
This compound: An Evaluation for Thiol Quantification
In contrast to the extensive body of literature on Ellman's reagent, this compound is not established as a standard reagent for thiol quantification. This compound is typically available as a yellow, solid powder and is known for its applications as an intermediate in the synthesis of dyes, pesticides, and pharmaceuticals, leveraging its reactive nitro and thiol groups.
A thorough review of scientific literature reveals a lack of established protocols or mechanistic studies detailing its use in a colorimetric or fluorometric assay for quantifying sulfhydryl groups in a manner analogous to Ellman's reagent. While its benzothiazole structure is utilized in the development of fluorescent probes, these are typically more complex derivatives designed for specific analytes, such as thiophenols, and operate on different principles like "turn-on" fluorescence upon cleavage of a specific linkage.
The absence of a documented colorimetric shift or a predictable reaction product upon interaction with common biological thiols like cysteine or glutathione suggests that this compound is not a suitable direct replacement for DTNB in standard thiol quantification assays.
Head-to-Head Performance Comparison
The following table summarizes the key performance indicators for a thiol quantification reagent. The data for Ellman's reagent is well-documented, while the information for this compound reflects its lack of application in this specific context.
| Feature | Ellman's Reagent (DTNB) | This compound |
| Principle of Assay | Thiol-disulfide exchange leading to a colored product. | Not established for thiol quantification. |
| Chemical Name | 5,5'-dithiobis-(2-nitrobenzoic acid) | 5-nitro-1,3-benzothiazole-2(3H)-thione |
| Chromophore | 2-nitro-5-thiobenzoate (TNB²⁻) | Not applicable. |
| Wavelength of Detection | 412 nm | Not applicable. |
| Molar Extinction (ε) | 14,150 M⁻¹cm⁻¹ at pH 8.0 | Not applicable. |
| Optimal pH Range | 7.0 - 8.5 | Not applicable. |
| Reaction Speed | Rapid (typically 5-15 minutes) | Not applicable. |
| Primary Advantages | Well-established, simple, rapid, reliable, and cost-effective. | Used in synthesis of dyes, pesticides, and pharmaceuticals. |
| Known Limitations | pH-dependent, potential for interference, instability of reagent and product under certain conditions. | Not a recognized reagent for this application. |
Experimental Protocols
Herein, we provide a validated, step-by-step protocol for the quantification of thiols using Ellman's Reagent. A corresponding protocol for this compound is not provided, as it is not a scientifically validated method for this purpose.
Workflow for Thiol Quantification
Figure 2: General workflow for a microplate-based thiol assay.
Protocol: Quantification of Thiols Using Ellman's Reagent
This protocol is adapted for a 96-well microplate format, which is ideal for high-throughput analysis.
1. Materials and Reagents:
-
Ellman's Reagent (DTNB)
-
L-Cysteine Hydrochloride Monohydrate (for standards)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0
-
Unknown samples containing thiols
-
96-well clear flat-bottom microplate
-
Microplate spectrophotometer capable of reading at 412 nm
2. Reagent Preparation:
-
Reaction Buffer (RB): Prepare a 0.1 M sodium phosphate buffer containing 1 mM EDTA and adjust the pH to 8.0.
-
DTNB Solution (4 mg/mL): Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer. This solution should be prepared fresh.
-
Cysteine Standard Stock (1.5 mM): Dissolve 5.27 mg of L-cysteine HCl monohydrate (MW = 175.6 g/mol ) in 20 mL of Reaction Buffer.
3. Preparation of Cysteine Standards:
-
Perform serial dilutions of the 1.5 mM Cysteine Standard Stock solution in Reaction Buffer to create a standard curve. A typical range would be from 1.5 mM down to 0.05 mM, including a blank (0 mM) containing only Reaction Buffer.
4. Assay Procedure:
-
Pipette 200 µL of each standard and unknown sample into separate wells of the 96-well plate. It is recommended to run all samples and standards in triplicate.
-
To each well, add 50 µL of the DTNB Solution.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance of each well at 412 nm using a microplate reader.
5. Data Analysis:
-
Subtract the average absorbance of the blank (0 mM standard) from the absorbance readings of all other standards and samples.
-
Plot the corrected absorbance values for the cysteine standards against their known concentrations to generate a standard curve.
-
Determine the concentration of thiols in the unknown samples by interpolating their absorbance values from the linear portion of the standard curve. Remember to account for any dilution factors used in sample preparation.
Conclusion and Recommendation
The evidence overwhelmingly supports Ellman's Reagent (DTNB) as the superior and, in fact, the only viable option between the two for routine colorimetric thiol quantification. Its reaction is well-characterized, robust, and supported by decades of scientific literature and commercially available kits. While it has known limitations, these are well-documented, and protocols can be adapted to mitigate them.
This compound , based on available scientific evidence, is not a reagent for thiol quantification. Its utility lies in chemical synthesis and other applications. Therefore, for researchers, scientists, and drug development professionals seeking a reliable method for measuring free sulfhydryl groups, Ellman's Reagent remains the unequivocal choice. For applications where interference is a significant concern or when quantification of individual thiol species is required, more advanced techniques such as HPLC with fluorescence or mass spectrometry detection should be considered.
References
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. National Institutes of Health. [Link]
-
Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech. [Link]
-
Quantitation of sulfhydryls DTNB, Ellman's reagent. Interchim. [Link]
-
A Protocol for the Determination of Free Thiols. University of Utah. [Link]
-
Instruction manual: Thiol detection assay kit (Ellman's method). DIACRON. [Link]
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Ellman's Reagent Usage for Estimation of Thiol Groups in Laboratory. Longdom Publishing. [Link]
-
Estimation of protein sulfhydryl groups with 5,5'-(35S) dithio-bis(2-nitrobenzoate). PubMed. [Link]
-
Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. National Institutes of Health. [Link]
-
The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PubMed Central. [Link]
- Benzothiazole-quinoline based probe for simultaneous colorimetric detection of CN- and Cu2+ ions, with fluorescence sensing
A Senior Application Scientist's Guide to Evaluating the Therapeutic Index of Novel 5-Nitrobenzothiazole-2-thiol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Potency—The Quest for a Superior Therapeutic Index
In the landscape of drug discovery, particularly within oncology, the pursuit of potent molecular entities is a fundamental starting point. However, potency alone is a misleading metric of a drug candidate's ultimate clinical utility. The true measure of a drug's potential lies in its Therapeutic Index (TI) , a quantitative assessment of its relative safety.[1] The TI provides a critical ratio comparing the dose required to elicit a therapeutic effect against the dose that causes toxicity.[2][3] A compound that is exceptionally potent but indiscriminately toxic to both target and healthy cells offers no clinical advantage. This guide, therefore, is designed to provide a robust framework for evaluating the therapeutic index of a promising class of compounds—5-Nitrobenzothiazole-2-thiol derivatives—and comparing it against established therapeutic agents.
Benzothiazole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7] Specifically, derivatives of this compound have emerged as scaffolds for novel agents, with some showing potential as JNK inhibitors or demonstrating antiproliferative effects on cancer cell lines.[5][8] The critical question for these novel derivatives is not just "are they effective?" but "are they safer than what we currently use?". This guide will detail the essential experimental workflows, from initial in vitro screens to definitive in vivo studies, required to answer this question authoritatively.
Pillar 1: The Concept and Calculation of Therapeutic Index
The therapeutic index is fundamentally a measure of a drug's safety margin.[9] In preclinical animal studies, it is classically defined as the ratio of the dose that is lethal to 50% of the population (LD50) to the dose that produces a therapeutic effect in 50% of the population (ED50).[2][10][11]
TI = LD50 / ED50
In a clinical or cell-based context, the lethal dose is replaced by the toxic dose (TD50).[1][9][12]
TI = TD50 / ED50
A high TI is desirable, indicating a wide margin between the effective and toxic doses.[1][11] Conversely, drugs with a narrow therapeutic index (NTI) have a small window between their therapeutic and toxic concentrations, necessitating careful dose titration and patient monitoring to avoid severe adverse effects.[9][13][14] The U.S. Food and Drug Administration (FDA) pays special attention to NTI drugs, recognizing that small variations in dose or blood concentration can lead to serious therapeutic failures or adverse reactions.[13][14][15][16] For many cytotoxic chemotherapies, the TI is inherently narrow; thus, a primary goal in developing new anticancer agents, such as novel benzothiazole derivatives, is to achieve a significantly wider therapeutic window.[17][18]
Caption: Logical relationship between efficacy, toxicity, and the Therapeutic Index.
Pillar 2: A Self-Validating Experimental Workflow for TI Determination
To ensure the trustworthiness of a TI evaluation, the experimental workflow must be logical, sequential, and internally consistent. The process begins with high-throughput in vitro assays to establish preliminary efficacy and cytotoxicity, followed by more complex and clinically relevant in vivo models.
Stage 1: In Vitro Characterization (IC50 and EC50)
The initial stage involves characterizing the compound's effect at the cellular level. This provides the first indication of selectivity.
-
Cytotoxicity (IC50/CC50 Determination): The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) is a measure of a compound's toxicity to cells. The MTT assay is a robust and widely used colorimetric method for this purpose, assessing cell metabolic activity as an indicator of cell viability.[19][20][21] It relies on the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[19][20] The amount of formazan produced is directly proportional to the number of viable cells.[19]
-
Efficacy (EC50 Determination): The half-maximal effective concentration (EC50) measures the compound's potency in producing a desired biological effect. The specific assay depends entirely on the drug's mechanism of action. For a 5-nitrobenzothiazole derivative designed as a JNK inhibitor, for example, a kinase activity assay would be employed to measure the inhibition of JNK phosphorylation of its substrate.[8]
A preliminary in vitro therapeutic index, often called the Selectivity Index (SI), can be calculated as: SI = IC50 (Normal Cells) / IC50 (Cancer Cells) . A high SI suggests the compound is preferentially toxic to cancer cells.
Caption: Standardized workflow for the MTT cell viability assay.
Stage 2: In Vivo Validation (ED50 and LD50)
While in vitro assays are essential for initial screening, they lack the complexity of a whole organism.[22] In vivo models are more reliable indicators of clinical efficacy and provide a more accurate assessment of the therapeutic index by incorporating the effects of absorption, distribution, metabolism, and excretion (ADME).[23][24]
-
Efficacy (ED50 Determination): The effective dose is typically determined using animal models of disease, such as human tumor xenografts in immunocompromised mice for cancer research.[23][25] The test compound is administered at various doses, and the therapeutic effect (e.g., tumor growth inhibition) is measured. The ED50 is the dose that achieves 50% of the maximum therapeutic response.
-
Toxicity (LD50/TD50 Determination): Acute toxicity studies are performed in animals (e.g., mice or rats) to determine the dose that is lethal to 50% of the test population (LD50).[12][26] Animals are administered escalating doses of the compound, and mortality and signs of toxicity are observed over a set period. This is the most direct, albeit stark, measure of toxicity used to calculate the preclinical TI.
Caption: Comprehensive workflow for preclinical Therapeutic Index determination.
Pillar 3: Comparative Data Analysis and Interpretation
The ultimate goal is to compare the TI of a novel this compound derivative with that of a standard-of-care drug for the same indication. The following table presents a hypothetical comparison for an anticancer application, illustrating how experimental data would be structured for clear evaluation.
Table 1: Hypothetical Comparison of Therapeutic Indices for Anticancer Agents
| Parameter | Derivative X (Hypothetical) | Cisplatin (Reference Drug) | Interpretation |
| In Vitro Data | |||
| IC50 (A549 Lung Cancer Cells) | 0.5 µM | 5.0 µM | Derivative X is 10x more potent in vitro. |
| IC50 (BEAS-2B Normal Lung Cells) | 10.0 µM | 15.0 µM | Both show toxicity to normal cells. |
| Selectivity Index (SI) | 20 | 3 | Derivative X is significantly more selective for cancer cells in vitro. |
| In Vivo Data (Mouse Model) | |||
| ED50 (Tumor Regression) | 10 mg/kg | 3 mg/kg | Cisplatin is more potent in vivo on a mg/kg basis. |
| LD50 (Acute Toxicity) | 300 mg/kg | 12 mg/kg | Derivative X is substantially less toxic. |
| Therapeutic Index (TI = LD50/ED50) | 30 | 4 | Derivative X has a much wider safety margin (7.5x greater TI). |
Interpreting the Results:
In this hypothetical scenario, while the existing drug (Cisplatin) is more potent in the animal model (lower ED50), the novel "Derivative X" exhibits a vastly superior therapeutic index. This is driven by its significantly lower systemic toxicity (a much higher LD50). A TI of 30 suggests a wide margin of safety, whereas a TI of 4 indicates a narrow therapeutic window. Such a result would strongly support the further development of Derivative X as a potentially safer alternative to conventional chemotherapy. It is crucial to remember that preclinical TI values do not always translate directly to human clinical settings but are a critical parameter for prioritizing candidates.[2][11]
Appendix: Detailed Experimental Protocol
Protocol: MTT Assay for In Vitro Cytotoxicity (IC50) Determination
This protocol describes the determination of IC50 for a test compound (e.g., a this compound derivative) against an adherent cancer cell line in a 96-well format.
1. Materials & Reagents:
-
Target cell line (e.g., A549) and appropriate complete culture medium.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
Sterile PBS, 96-well flat-bottom tissue culture plates, multichannel pipettes.
2. Cell Seeding:
-
Trypsinize and count cells, then prepare a cell suspension at a density of 1 x 10^5 cells/mL in complete medium.
-
Dispense 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[19]
-
Include wells for "medium only" (blank) and "cells only" (untreated control).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[19]
3. Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. A typical final concentration range might be 0.01 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilution. Add fresh medium with an equivalent percentage of DMSO to the untreated control wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
4. MTT Assay Procedure:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[20]
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[27]
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[19]
-
Mix gently by shaking the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
5. Data Acquisition and Analysis:
-
Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of 540-570 nm.[19]
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells: % Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
References
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- National Center for Biotechnology Information (PMC). (n.d.).
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Nitrobenzothiazole-2-thiol
This document provides essential safety and logistical information for the proper handling and disposal of 5-Nitrobenzothiazole-2-thiol (CAS No. 58759-63-0). As a nitroaromatic thiol derivative, this compound requires careful management to mitigate risks to personnel and the environment. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and regulatory compliance.
Hazard Profile and Chemical Characterization
Understanding the intrinsic hazards of this compound is the foundation of its safe management. This compound is a solid, typically a yellow powder, with limited solubility in water but higher solubility in organic solvents like DMSO and acetone.[1] Its chemical structure, featuring both a nitro group and a thiol group, dictates its toxicological and environmental profile.
Key Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation.[4]
These hazards are codified by the Globally Harmonized System (GHS) and are essential for risk assessment.
| Hazard Category | GHS Classification | Signal Word | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | [2][3] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | [4] |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation | [4] |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation | [4] |
Due to these properties, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) and engineering controls.
Regulatory Framework: The RCRA "Cradle-to-Grave" Mandate
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which gives the U.S. Environmental Protection Agency (EPA) the authority to control hazardous waste from its generation to its ultimate disposal—a concept known as "cradle-to-grave" management.[5][6]
Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Waste containing this compound must be evaluated to determine if it meets these criteria. Given its toxicological profile, it should be managed as a hazardous waste to ensure compliance with federal and local regulations. It is the generator's responsibility to make this determination and manage the waste stream accordingly.
Standard Operating Procedure for Disposal
This protocol outlines the step-by-step process for the safe collection, segregation, and disposal of waste containing this compound.
Required Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Hand Protection: Nitrile gloves. Gloves must be inspected before use and changed immediately if contaminated.
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles.[3]
-
Skin and Body Protection: A standard laboratory coat. Ensure long pants and closed-toe shoes are worn.[7]
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood or if dust generation is likely, a NIOSH-approved respirator is necessary.[8]
Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
Step 1: Designate Waste Containers
-
Use separate, clearly labeled, and chemically compatible containers for each waste stream (solid, liquid, and contaminated labware).
-
All containers must be kept tightly closed when not in use.
Step 2: Collect Different Waste Streams
-
Solid Waste:
-
Liquid Waste:
-
If this compound is used in a solvent, collect the resulting solution in a designated liquid hazardous waste container.
-
Do not mix with incompatible waste streams. Check the Safety Data Sheet (SDS) for incompatibilities, which typically include strong oxidizing agents and strong acids.[10]
-
The container label must list all chemical constituents by percentage.
-
-
Contaminated Sharps and Glassware:
-
Disposable contaminated sharps (needles, razor blades) must be placed in a puncture-proof sharps container designated for hazardous chemical waste.
-
Disposable contaminated glassware (pipettes, vials) should be placed in a designated box for broken glass, clearly marked as chemically contaminated.
-
On-Site Storage and Disposal
-
Store sealed waste containers in a designated hazardous waste accumulation area that is secure and well-ventilated.[9]
-
Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the contractor with the SDS and a complete inventory of the waste. Never dispose of this chemical down the drain or in the regular trash. [9]
The logical flow for managing this compound waste is illustrated in the diagram below.
Caption: Decision workflow for the disposal of this compound waste.
Spill Management and Decontamination Protocol
Accidental releases must be managed promptly and safely. The presence of the thiol group imparts a strong, unpleasant odor, making effective cleanup essential.[7]
Small Spill Cleanup (Solid Powder)
For small spills contained within a chemical fume hood:
-
Restrict Access: Ensure non-essential personnel are clear of the area.
-
Wear PPE: Don the full PPE as described in section 3.1.
-
Containment: Gently cover the spill with an absorbent material like sand or vermiculite to prevent the powder from becoming airborne.[11] Do not use combustible materials like paper towels directly on the bulk powder.
-
Collection: Carefully sweep or scoop the material into a designated hazardous waste container.[8]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as solid hazardous waste.
Decontamination of Glassware
Due to the persistent odor of thiols, glassware requires thorough decontamination before routine washing.
-
Initial Rinse: In a fume hood, rinse the glassware with a small amount of a compatible solvent (e.g., acetone) to remove the bulk of the residue. Dispose of this rinseate as hazardous liquid waste.
-
Bleach Soak: Immerse the glassware in a freshly prepared 10-50% bleach solution (sodium hypochlorite) and let it soak for at least 12-24 hours in a fume hood.[12] This oxidizes the thiol group, neutralizing the odor.
-
Final Cleaning: After the bleach soak, thoroughly rinse the glassware with water and then proceed with standard washing procedures.[12]
Conclusion: A Commitment to Safety
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to these guidelines, which integrate an understanding of the chemical's hazards with established regulatory and safety protocols, laboratories can protect their personnel, the community, and the environment. This commitment to safety and compliance is the bedrock of trustworthy and authoritative scientific research.
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National Center for Biotechnology Information. (2021). Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules. PMC. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzenethiol. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
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Liao, C., et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology. Retrieved from [Link]
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ResearchGate. (n.d.). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Retrieved from [Link]
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PubMed. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Retrieved from [Link]
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PubMed Central. (n.d.). Discovery of Novel Nitrobenzothiazole Inhibitors for M. tuberculosis ATP Phosphoribosyl Transferase (HisG) through Virtual Screening. Retrieved from [Link]
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PubMed. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 5-Nitrobenzothiazole-2-thiol
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of 5-Nitrobenzothiazole-2-thiol (CAS No: 58759-63-0). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment
This compound is a chemical compound that requires careful handling due to its potential health hazards. Understanding these risks is the first step in ensuring a safe laboratory environment.
1.1. GHS Hazard Classification
According to available safety data, this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[1]
1.2. Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₄N₂O₂S₂ |
| Molecular Weight | 212.25 g/mol |
| Appearance | Yellow solid/powder.[2][3] |
| Melting Point | 223-225 °C |
| Boiling Point | 380.6 °C at 760 mmHg |
| Solubility | Soluble in organic solvents like dimethyl sulfoxide (DMSO) and acetone; lower solubility in water.[2] |
| Storage | Store at 2-8°C in a dry, cool, and well-ventilated place.[3][4] |
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Situation | Required PPE | Specifications & Notes |
| Routine Handling (Small Quantities) | Eye/Face ProtectionHand ProtectionLab Coat | Chemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[5]Chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use.[5][6]Standard laboratory coat. |
| Risk of Dust/Aerosol Generation | Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator.[5] Work under a certified chemical fume hood.[7] |
| Large Spills | Full Body Protection | Splash goggles, full suit, dust respirator, boots, and gloves. A self-contained breathing apparatus may be necessary.[5] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision tree for selecting appropriate PPE when handling this compound.
Operational and Handling Plan
A systematic approach to handling this compound is essential for minimizing exposure and ensuring laboratory safety.
3.1. Engineering Controls
-
Ventilation : Always handle this chemical in a well-ventilated area. For any procedure that may generate dust, such as weighing or transferring solid material, use a certified chemical fume hood.[5][7]
-
Eyewash & Safety Shower : Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]
3.2. Step-by-Step Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is available and has been inspected for any damage.
-
Weighing and Transfer :
-
Perform all weighing and transfer of solid this compound within a chemical fume hood to minimize inhalation of dust.
-
Use a spatula or other appropriate tool for transfers. Avoid creating dust clouds.
-
-
Solution Preparation :
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Ensure the vessel is appropriately sized and on a stable surface.
-
-
Post-Handling :
-
After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wash hands and any exposed skin thoroughly with soap and water before leaving the work area.[5]
-
Do not eat, drink, or smoke in the work area.
-
3.3. First-Aid Measures
-
If Swallowed : Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5]
-
If on Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[5]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
-
If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5]
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Collection
-
Solid Waste : Collect all solid waste, including unused product and contaminated consumables (e.g., weigh boats, paper towels), in a designated, properly labeled, and sealed container.
-
Liquid Waste : Collect all liquid waste containing this compound in a separate, labeled, and sealed container.
-
Labeling : Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". Include the CAS number (58759-63-0) and relevant hazard symbols.[8]
4.2. Storage and Disposal
-
Storage : Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[5]
-
Disposal : Arrange for pickup and disposal by a licensed hazardous waste disposal company.[5][8] Do not dispose of this chemical down the drain or in regular trash.
References
-
5-Nitrobenzothiazole | C7H4N2O2S | CID 350135 - PubChem. (URL: [Link])
-
This compound - Solubility of Things. (URL: [Link])
-
2-Amino-5-nitrothiazole | 1X100MG | C3H3N3O2S | 690278 | 121-66-4 - HPC Standards. (URL: [Link])
-
Safety data sheet - CPAChem. (URL: [Link])
-
2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem. (URL: [Link])
-
This compound - MySkinRecipes. (URL: [Link])
-
This compound - MySkinRecipes. (URL: [Link])
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- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound [myskinrecipes.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
